Ammonium phosphomolybdate
Description
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Properties
CAS No. |
12026-66-3 |
|---|---|
Molecular Formula |
H12Mo12N3O40P |
Molecular Weight |
1876.5 g/mol |
IUPAC Name |
triazanium;dodecakis(trioxomolybdenum);phosphate |
InChI |
InChI=1S/12Mo.3H3N.H3O4P.36O/c;;;;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;3*1H3;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |
InChI Key |
RIAJLMJRHLGNMZ-UHFFFAOYSA-N |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[O-]P(=O)[O-].[O-][Mo](=O)(=O)[O-] |
physical_description |
Yellow solid; [Merck Index] Yellow odorless powder; [GFS Chemicals MSDS] |
Related CAS |
11104-88-4 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
Ammonium Phosphomolybdate: A Comprehensive Technical Guide
Ammonium (B1175870) phosphomolybdate is an inorganic salt of phosphomolybdic acid, recognized for its distinct canary yellow precipitate.[1] It is a compound of significant interest across various scientific disciplines, from analytical chemistry to materials science, owing to its unique structural and chemical properties. This guide provides an in-depth overview of its core characteristics, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
The chemical formula for ammonium phosphomolybdate is generally represented as (NH₄)₃[PMo₁₂O₄₀] .[2][3] It often exists in a hydrated form, denoted as (NH₄)₃[PMo₁₂O₄₀] · xH₂O.[1] The core of its structure is the phosphomolybdate anion, [PMo₁₂O₄₀]³⁻, which is a well-known heteropolyoxometalate belonging to the Keggin structural class.[1][2] This structure consists of a central phosphate (B84403) tetrahedron (PO₄) surrounded by twelve molybdenum-oxygen octahedra (MoO₆).[1][4] This robust Keggin structure is fundamental to the compound's stability and diverse applications.
Physicochemical Properties
This compound is a yellow, crystalline powder.[1] Its key quantitative properties are summarized in the table below.
| Property | Value |
| Molecular Formula | (NH₄)₃PMo₁₂O₄₀ |
| Molar Mass (Anhydrous) | 1876.35 g/mol [1][2][5] |
| Appearance | Yellow crystalline powder[1] |
| Solubility | Slightly soluble in water; insoluble in acids; soluble in alkaline solutions[1] |
| Melting Point | Decomposes upon heating[1][2] |
| Ion Exchange Capacity | ~1.6 meq/g (for Cesium ions)[1] |
| Storage Temperature | 2–8°C[1] |
Synthesis and Experimental Protocols
This compound can be synthesized through several methods. The most common approach involves the reaction of ammonium molybdate (B1676688) with phosphoric acid in the presence of nitric acid.
Protocol 1: General Synthesis
This protocol describes the precipitation of this compound from an acidified solution of ammonium molybdate and phosphate.
-
Reagents:
-
Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Sodium dihydrogen phosphate (NaH₂PO₄·2H₂O)
-
Concentrated Nitric Acid (HNO₃)
-
Deionized water
-
-
Procedure:
-
Dissolve 2.3 g of ammonium heptamolybdate in 40 mL of deionized water.
-
Dissolve 0.15 g of sodium dihydrogen phosphate in 20 mL of deionized water.
-
Add the phosphate solution to the molybdate solution and warm the mixture to 80°C.
-
Under constant stirring, acidify the solution by adding 4 mL of concentrated nitric acid.
-
Maintain the solution at 80°C for 60 minutes to allow for the formation of the precipitate.
-
Filter the resulting canary yellow precipitate of this compound.
-
Dry the product in a vacuum oven.[4]
-
Key Applications in Research and Development
The unique properties of this compound make it a valuable tool in various research and industrial applications.
4.1. Analytical Chemistry: Phosphate Determination
The primary application of this compound is in the qualitative and quantitative analysis of phosphates.[1][6] It forms the basis of highly accurate gravimetric and colorimetric assays.
Experimental Protocol: Gravimetric Determination of Phosphate
This method is valued for its accuracy, especially for samples with low phosphate concentrations.[1]
-
Reagents:
-
Ammonium molybdate solution (35 g/L)
-
Ammonium nitrate (B79036) solution (5 N)
-
Nitric acid (5 N)
-
Sample solution containing phosphate
-
2% Nitric acid wash solution
-
-
Procedure:
-
Take a known volume (e.g., 25 mL) of the phosphate-containing sample solution and dilute it with approximately 100 mL of water.
-
Add 50 mL of the 5 N ammonium nitrate solution.
-
Add 25 mL of the ammonium molybdate solution.
-
To this mixture, add 25 mL of 5 N nitric acid at a temperature between 45°C and 100°C.
-
Allow the solution to cool for 3 hours to ensure complete precipitation of this compound.
-
Filter the yellow precipitate through a pre-weighed Gooch or quartz filter crucible.
-
Wash the precipitate thoroughly with 2% nitric acid to remove impurities.
-
Dry the crucible and precipitate at 250-300°C for approximately 30 minutes.
-
Cool the crucible in a desiccator and weigh it to determine the mass of the precipitate.
-
The amount of P₂O₅ can be calculated by multiplying the weight of the precipitate by a theoretical factor of 0.0378.[7]
-
Experimental Protocol: Colorimetric (Molybdenum Blue) Method
This spectrophotometric method is based on the reduction of the phosphomolybdate complex to an intensely colored "molybdenum blue" complex.[8][9]
-
Reagents:
-
Ammonium molybdate reagent
-
Potassium antimonyl tartrate solution
-
Ascorbic acid solution (reducing agent)
-
Standard phosphate solutions for calibration
-
-
Procedure:
-
To a 50 mL sample (or an aliquot diluted to 50 mL), add 10 mL of the ammonium molybdate solution and 0.1 g of ascorbic acid.
-
Mix thoroughly and allow the solution to stand for 15 minutes at a temperature between 10°C and 30°C for full color development.
-
Prepare a blank using deionized water instead of the sample.
-
Measure the absorbance of the solution using a colorimeter or spectrophotometer (maximum absorbance is at 650 nm).[8][10]
-
Quantify the phosphate concentration by comparing the absorbance to a calibration curve prepared from standard phosphate solutions.[10]
-
4.2. Nuclear Waste Management
This compound is an effective ion exchanger for the selective removal of cesium isotopes (e.g., ¹³⁷Cs) from acidic radioactive waste streams.[1] It demonstrates high selectivity and can achieve over 99.9% removal efficiency in acidic conditions.[1] A method has been developed to synthesize the compound directly within an anionic resin structure (R-AMP), creating a cation exchanger with a capacity of 0.48 mE/g for cesium separation.[11]
4.3. Catalysis
Recent research has highlighted its potential as a catalyst. Microporous this compound has been used for the oxidative degradation of tetracycline (B611298) antibiotics under ambient conditions.[12] The catalytic activity is attributed to the Mo⁶⁺ in the structure, which facilitates the generation of reactive oxygen species.[12]
4.4. Materials Science
The compound exhibits interesting dielectric properties, making it a candidate for applications in electronic memory devices.[1] Studies have shown that its dielectric performance and AC conductivity can be altered by UV irradiation, suggesting its use as a novel material for resistive switching memory fabrication.[4]
Visualized Workflows and Relationships
Gravimetric Analysis Workflow
The following diagram illustrates the key steps in the gravimetric determination of phosphate using this compound.
Caption: Workflow for Gravimetric Phosphate Determination.
Structure-Application Relationship
This diagram shows how the central Keggin structure of this compound enables its diverse applications.
Caption: Relationship between Keggin Structure and Applications.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. inorganic chemistry - The formula of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. This compound: a material for dielectric crossover and resistive switching performance - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00481B [pubs.rsc.org]
- 5. This compound | H12Mo12N3O40P | CID 90479084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. lovibond.com [lovibond.com]
- 9. researchgate.net [researchgate.net]
- 10. edu.rsc.org [edu.rsc.org]
- 11. Search results [inis.iaea.org]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Ammonium Phosphomolybdate Precipitate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of ammonium (B1175870) phosphomolybdate, a compound of significant interest in various analytical and research applications. This document details the underlying chemistry, experimental protocols, and critical parameters for its successful precipitation.
Introduction
Ammonium phosphomolybdate, with the chemical formula (NH₄)₃PMo₁₂O₄₀, is an inorganic salt characterized by its vibrant yellow color and low solubility in nitric acid.[1] It is a well-known heteropoly salt containing the phosphomolybdate anion, which possesses the Keggin structure.[1][2] The formation of this precipitate serves as a classical qualitative and quantitative test for phosphate (B84403) ions.[1][3] Its applications extend to the gravimetric analysis of phosphorus, ion-exchange processes, and as a material in novel dielectric and memory devices.[2][4][5]
Chemical Principles
The synthesis of this compound is based on the reaction of phosphate ions with an excess of molybdate (B1676688) ions in an acidic medium, typically nitric acid. The overall reaction is complex, but can be summarized as the formation of the phosphomolybdate anion, [PMo₁₂O₄₀]³⁻, which then precipitates in the presence of ammonium ions.[1]
The general chemical equation for the precipitation is:
12 (NH₄)₆Mo₇O₂₄·4H₂O + 7 Na₂HPO₄·12H₂O + 65 HNO₃ → 7 (NH₄)₃PMo₁₂O₄₀↓ + 51 NH₄NO₃ + 14 NaNO₃ + 91 H₂O[1]
The reaction is typically carried out at elevated temperatures to facilitate the formation of the crystalline precipitate.[2][3] The resulting canary yellow precipitate is then filtered, washed, and dried.[2]
Experimental Protocols
Several methods for the synthesis of this compound have been reported. Below are detailed protocols derived from established literature.
Protocol 1: Standard Laboratory Synthesis
This protocol is adapted from a common method used for the preparation of this compound.[2]
Materials:
-
Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O)
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Concentrated Nitric Acid (HNO₃)
-
Deionized Water
Equipment:
-
Beakers
-
Stirring hot plate
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven or drying oven
Procedure:
-
Preparation of Phosphate Solution: Dissolve 0.15 g of sodium dihydrogen phosphate dihydrate in 20 mL of deionized water.
-
Preparation of Molybdate Solution: In a separate beaker, dissolve 2.3 g of ammonium heptamolybdate tetrahydrate in 40 mL of deionized water. Warm the solution to 80 °C.
-
Precipitation: While stirring, add the phosphate solution to the warmed ammonium heptamolybdate solution.
-
Acidification: Acidify the mixture by adding 4 mL of concentrated nitric acid.
-
Digestion: Maintain the solution at 80 °C for 60 minutes to allow for the complete precipitation of this compound. A canary yellow precipitate will form.[2]
-
Filtration: Filter the yellow precipitate using a suitable filtration apparatus.
-
Washing: Wash the precipitate with a dilute nitric acid solution followed by deionized water to remove any unreacted precursors.
-
Drying: Dry the precipitate in a vacuum oven to obtain the final product.[2]
Protocol 2: Synthesis for Gravimetric Analysis of Phosphate
This protocol is a general procedure for the quantitative determination of phosphate.
Materials:
-
Sample containing phosphate
-
Concentrated Nitric Acid (HNO₃)
-
Ammonium Molybdate Reagent: Dissolve 100 g of ammonium molybdate in 400 mL of water and add 80 mL of 25% ammonia (B1221849) solution. In a separate container, add 400 mL of concentrated nitric acid to 600 mL of water. Slowly add the first solution to the second with constant stirring and allow it to stand for 24 hours before use.
Procedure:
-
Sample Preparation: An acidic solution of the sample containing phosphate is prepared.
-
Precipitation: The ammonium molybdate reagent is added in excess to the hot, acidic sample solution. The mixture is agitated and then allowed to stand for a period to ensure complete precipitation.
-
Filtration and Washing: The precipitate is filtered and washed with a solution of dilute nitric acid, followed by potassium nitrate (B79036) solution until the washings are no longer acidic.[6]
-
Drying and Weighing: The precipitate is dried to a constant weight at a specified temperature (e.g., 105-110 °C) and weighed as (NH₄)₃PMo₁₂O₄₀.
Quantitative Data
The following tables summarize the quantitative data from the described synthesis protocols.
Table 1: Reagent Quantities for Standard Laboratory Synthesis [2]
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| Sodium dihydrogen phosphate dihydrate | NaH₂PO₄·2H₂O | 156.01 | 0.15 g |
| Ammonium heptamolybdate tetrahydrate | (NH₄)₆Mo₇O₂₄·4H₂O | 1235.86 | 2.3 g |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 4 mL |
| Deionized Water | H₂O | 18.02 | 60 mL |
Table 2: Reaction Conditions
| Parameter | Value | Reference |
| Reaction Temperature | 80 °C | [2] |
| Reaction Time | 60 minutes | [2] |
| Drying Method | Vacuum Oven | [2] |
Visualized Workflow and Relationships
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound precipitate.
Caption: General workflow for this compound synthesis.
Key Relationships in Precipitation
The formation of the this compound precipitate is influenced by several key factors.
Caption: Factors influencing this compound precipitation.
Conclusion
The synthesis of this compound is a robust and well-established procedure. By carefully controlling the reaction conditions, including reagent concentrations, acidity, and temperature, a high-purity product can be reliably obtained. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important inorganic compound. Further optimization may be required depending on the specific application and desired material properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a material for dielectric crossover and resistive switching performance - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00481B [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Search results [inis.iaea.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. dairyknowledge.in [dairyknowledge.in]
The Discovery and Enduring Legacy of Ammonium Phosphomolybdate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium (B1175870) phosphomolybdate, a canary-yellow inorganic salt with the chemical formula (NH₄)₃PMo₁₂O₄₀, holds a significant place in the history of chemistry. First isolated in the early 19th century, its complex structure and unique properties have made it a cornerstone in analytical chemistry and a subject of ongoing research for novel applications. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols associated with ammonium phosphomolybdate. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work. All quantitative data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams.
Discovery and Historical Development
The journey of understanding this compound spans over a century, marked by pivotal discoveries that shaped the field of coordination chemistry.
The Dawn of Polyoxometalate Chemistry
The story of this compound begins in 1826 with the Swedish chemist Jöns Jacob Berzelius.[1][2][3] Considered one of the fathers of modern chemistry, Berzelius was the first to report the formation of the [PMo₁₂O₄₀]³⁻ anion, which he isolated as an ammonium salt.[2][3] This discovery marked the genesis of polyoxometalate (POM) chemistry, a class of compounds characterized by their large, complex anionic clusters of metal-oxygen polyhedra.[2][4] Berzelius, known for his meticulous experimental work that provided evidence for Dalton's atomic theory, also developed the system of chemical notation that is the basis for the one used today.[5][6][7][8][9]
Unraveling a Complex Structure: The Keggin Ion
For many years after its discovery, the true structure of this compound remained a puzzle. In 1892, Blomstrand proposed a chain or ring configuration for phosphomolybdic acid and other similar "poly-acids".[1] Later, Alfred Werner, a pioneer in coordination chemistry, attempted to describe the structure of related compounds like silicotungstic acid.[1] In 1928, Linus Pauling proposed a structure consisting of a central tetrahedral ion caged by twelve tungsten-oxygen octahedra.[1]
However, it was not until 1934 that James Fargher Keggin, using the then-emerging technique of X-ray diffraction, successfully elucidated the definitive structure of the phosphotungstate anion, which is isostructural with the phosphomolybdate anion.[1][2][10] This structure, now famously known as the "Keggin structure," revealed a central tetrahedral phosphate (B84403) group (PO₄) surrounded by twelve molybdenum-oxygen octahedra (MoO₆).[11] This arrangement gives the anion an overall tetrahedral symmetry.[1] The Keggin structure is a fundamental motif in polyoxometalate chemistry and is shared by many heteropoly acids.[1]
A historical timeline of these key developments is presented below.
Physicochemical Properties and Quantitative Data
This compound is a bright yellow, crystalline powder.[11][12] Its key physicochemical properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Chemical Formula | (NH₄)₃PMo₁₂O₄₀ | [1] |
| Molar Mass | 1876.35 g/mol (anhydrous) | [11][13] |
| Appearance | Yellow, heavy, crystalline powder | [11][14] |
| Solubility in Water | 0.2 ± 0.1 g/L (at 20°C) | [14] |
| Solubility in other solvents | Insoluble in acids; Soluble in alkali hydroxides, ammonia, and phosphoric acid | [11][12][15] |
| Storage Temperature | 2-8°C | [11] |
Table 2: Ion Exchange Properties
| Property | Value | Reference |
| Primary Application | Selective ion exchanger for cesium (Cs⁺) | [11][16] |
| Ion Exchange Capacity for Cs⁺ | ~1.6 meq/g | [11] |
| ~1.0 mmol/g | [17] | |
| up to 144.8 mg/g | [18] | |
| Adsorption capacity of 139 mg/g | [19] | |
| Removal Efficiency for Cs⁺ | > 99.9% in acidic conditions (0.1–1 N nitric acid) | [11] |
Key Experimental Protocols
The formation of a distinct yellow precipitate upon reaction with phosphate ions in an acidic medium is a hallmark of this compound. This property has been extensively used for the qualitative and quantitative determination of phosphorus.
Synthesis of this compound
This compound is typically synthesized by the reaction of ammonium molybdate (B1676688) with phosphoric acid in the presence of nitric acid. The general reaction is as follows:
12 (NH₄)₂MoO₄ + H₃PO₄ + 21 HNO₃ → (NH₄)₃PMo₁₂O₄₀↓ + 21 NH₄NO₃ + 12 H₂O
A typical laboratory-scale synthesis involves dissolving sodium dihydrogen phosphate in water and adding it to a solution of ammonium heptamolybdate. The mixture is then heated, and concentrated nitric acid is added under stirring to facilitate the precipitation of the canary yellow this compound.[4]
Gravimetric Determination of Phosphate
This classical analytical method relies on the precipitation of phosphate ions as this compound. The precipitate is then filtered, dried, and weighed to determine the amount of phosphorus in the original sample. This method is highly valued for its accuracy, especially for samples with low phosphate concentrations.[11]
Detailed Protocol:
-
Sample Preparation: A known weight of the sample (e.g., fertilizer, soil, biological material) is digested using a mixture of concentrated nitric acid and hydrochloric acid to convert all forms of phosphorus into orthophosphate. The resulting solution is then diluted with distilled water and filtered.[20]
-
Precipitation:
-
An aliquot of the sample filtrate is taken in a beaker.
-
Ammonium molybdate reagent is prepared by dissolving ammonium molybdate in water. Often, a separate solution of nitric acid is also prepared.[21]
-
The ammonium molybdate solution is added to the sample solution, which has been acidified with nitric acid. The mixture is then heated gently (e.g., to 45-100°C) and allowed to stand for a period to ensure complete precipitation of the yellow this compound.[22]
-
-
Filtration and Washing:
-
The precipitate is filtered through a pre-weighed filter paper (e.g., Whatman No. 42) or a Gooch crucible.[21]
-
The precipitate is washed several times with a dilute nitric acid solution and then with a potassium nitrate (B79036) solution until the washings are free from acid.[21]
-
-
Drying and Weighing:
-
The filter paper containing the precipitate is dried in an oven at a specific temperature until a constant weight is achieved.
-
The weight of the precipitate is determined by subtracting the weight of the empty filter paper.
-
-
Calculation: The amount of phosphorus in the original sample is calculated from the weight of the this compound precipitate using a gravimetric factor.
The following diagram illustrates the general workflow for this experimental protocol.
Modern Applications and Future Outlook
While the gravimetric determination of phosphate remains a significant application, the unique properties of this compound have led to its use in other advanced fields.
-
Nuclear Waste Management: Due to its high selectivity for cesium ions, this compound is employed in the treatment of radioactive waste to remove hazardous cesium isotopes like ¹³⁷Cs.[11] It can be incorporated into composite materials to enhance its performance in these applications.[11]
-
Catalysis: It serves as a precursor for catalysts used in various organic synthesis reactions.[11]
-
Electronics: Emerging research is exploring its use as a dielectric material in electronic memory devices due to its semiconducting properties.[11]
The rich history and versatile nature of this compound, from its initial discovery by Berzelius to the elucidation of its intricate Keggin structure and its modern-day applications, underscore its lasting importance in the scientific community. Continued research into this fascinating polyoxometalate is likely to uncover even more novel applications in the years to come.
References
- 1. Keggin structure - Wikipedia [en.wikipedia.org]
- 2. Polyoxometalate - Wikipedia [en.wikipedia.org]
- 3. Study on the incorporation of various elements into the Keggin lacunary-type phosphomolybdate [PMo 9 O 34 ] 9− and subsequent purification of the poly ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QI00937H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Jöns Jacob Berzelius - Wikipedia [en.wikipedia.org]
- 6. britannica.com [britannica.com]
- 7. Jöns Jakob Berzelius | Science History Institute [sciencehistory.org]
- 8. rinconeducativo.org [rinconeducativo.org]
- 9. Jons Jacob Berzelius [chemed.chem.purdue.edu]
- 10. Remember the Keggin Ion? - ChemistryViews [chemistryviews.org]
- 11. grokipedia.com [grokipedia.com]
- 12. This compound - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]
- 13. This compound | H12Mo12N3O40P | CID 90479084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound [drugfuture.com]
- 15. aaamolybdenum.com [aaamolybdenum.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. fsis.usda.gov [fsis.usda.gov]
- 21. dairyknowledge.in [dairyknowledge.in]
- 22. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
An In-depth Technical Guide to the Solubility of Ammonium Phosphomolybdate in Acidic Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) phosphomolybdate ((NH₄)₃[PMo₁₂O₄₀]), a compound of significant interest in analytical chemistry, materials science, and potentially in drug development due to the biological activity of polyoxometalates. Understanding its solubility characteristics in acidic media is crucial for its application in various fields, from quantitative analysis of phosphates to the synthesis of novel materials.
Core Concepts: Solubility Profile of Ammonium Phosphomolybdate
This compound (APM) is well-known for its characteristic bright yellow precipitate, a property extensively utilized in the gravimetric and volumetric analysis of phosphorus. A key feature of APM is its general insolubility in dilute acidic solutions, particularly in nitric acid, which is the medium of choice for its quantitative precipitation. However, its solubility is significantly influenced by the nature and concentration of the acid, temperature, and the presence of other ions.
While APM is sparingly soluble in water, its solubility in acidic solutions is a complex phenomenon. It is generally considered "practically insoluble" in dilute nitric acid, a condition intentionally exploited for accurate phosphate (B84403) determination.[1] Conversely, it exhibits solubility in concentrated mineral acids and certain organic acids. This behavior is attributed to the stability of the Keggin ion, [PMo₁₂O₄₀]³⁻, which can be disrupted under strongly acidic conditions.
Factors Influencing Solubility in Acidic Media
Several factors dictate the extent to which this compound dissolves in an acidic environment:
-
Acid Concentration: The concentration of the acid is a critical determinant of APM solubility. While it is insoluble in dilute nitric acid (e.g., 2% HNO₃), it is soluble in concentrated nitric acid.[2] This suggests that at high acid strengths, the equilibrium shifts towards the dissolution of the salt. For quantitative precipitation of APM, the nitric acid concentration must be carefully controlled; concentrations above 1.7 N lead to incomplete precipitation.[2]
-
Type of Acid: The nature of the acid anion can also influence solubility. While most of the available literature focuses on nitric acid due to its relevance in phosphate analysis, APM is also reported to be soluble in phosphoric acid and acetic acid.[3] Information regarding its solubility in sulfuric and hydrochloric acids is less documented in terms of quantitative data but it is understood to be sparingly soluble in dilute solutions of these acids as well.
-
Temperature: Temperature plays a role in the precipitation and, by extension, the solubility of APM. For analytical purposes, precipitation is often carried out at elevated temperatures (e.g., 50-60°C) to ensure complete formation of the precipitate.[2] However, excessively high temperatures (above 70°C) during precipitation can lead to the formation of hydrated molybdenum trioxide, indicating a potential decomposition of the phosphomolybdate complex.[2]
-
Presence of Other Ions: The presence of ammonium salts, such as ammonium nitrate (B79036), is known to affect the precipitation of APM. An excess of ammonium nitrate is often used in analytical procedures to promote the complete precipitation of APM.
Quantitative Solubility Data
Quantitative data on the solubility of this compound in a wide range of acidic solutions is scarce in the readily available scientific literature. The primary focus of existing research has been on defining the conditions for its quantitative precipitation rather than its dissolution. The following tables summarize the available data.
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Water | 20 | 0.2 ± 0.1 | [1] |
Table 1: Solubility of this compound in Water
| Acid | Concentration | Observation | Reference |
| Nitric Acid | > 1.7 N | Incomplete Precipitation (implies some solubility) | [2] |
| Nitric Acid | Concentrated | Soluble | [2] |
| Nitric Acid | Dilute (e.g., 2%) | Practically Insoluble | [2] |
| Phosphoric Acid | Not Specified | Soluble | [3] |
| Acetic Acid | Not Specified | Soluble | [3] |
Table 2: Qualitative Solubility of this compound in Various Acids
Experimental Protocols
Detailed experimental protocols for the quantitative determination of this compound solubility in various acids are not explicitly available. However, the established methods for the gravimetric and volumetric analysis of phosphate, which involve the precipitation and subsequent handling of APM, can be adapted for this purpose.
Gravimetric Method for Determining Insolubility
This protocol is adapted from the standard method for the gravimetric determination of phosphorus. It can be used to establish the conditions under which APM is practically insoluble in a given acidic solution.
Objective: To determine the mass of this compound that remains undissolved in a specific acidic solution.
Materials:
-
This compound, analytical grade
-
Acidic solution of interest (e.g., varying concentrations of nitric acid, sulfuric acid, hydrochloric acid)
-
Ammonium nitrate solution (5 M)
-
Ammonium molybdate (B1676688) solution
-
Quartz filter crucible
-
Drying oven
-
Desiccator
-
Analytical balance
Procedure:
-
Precipitation of this compound:
-
To a neutral solution containing a known amount of phosphate, add an excess of ammonium molybdate solution.
-
Adjust the total volume to approximately 60 mL.
-
Add 20 mL of 5 M ammonium nitrate solution and 20 mL of 5 N nitric acid.
-
Heat the solution to 50-60°C in a water bath for about five minutes with occasional stirring.
-
Allow the solution to cool for three hours to ensure complete precipitation.[2]
-
-
Washing the Precipitate:
-
Filter the precipitate through a pre-weighed quartz filter crucible.
-
Wash the precipitate with a 2% nitric acid solution under suction until the filtrate is free of molybdenum ions.[2]
-
-
Drying and Weighing:
-
Place the filter crucible in a larger porcelain crucible.
-
Heat gradually for the first ten minutes and then at 250-300°C until a constant weight is achieved. For a precipitate of 0.3-0.5 grams, about 30 minutes of ignition is sufficient.[2]
-
Cool the crucible in a desiccator containing a suitable desiccant (e.g., phosphorus pentoxide or fused calcium chloride).[2]
-
Weigh the crucible with the dried precipitate. The difference between this weight and the initial weight of the crucible gives the mass of the insoluble this compound.
-
Spectrophotometric Method for Determining Solubility
This protocol utilizes the formation of a colored complex to determine the concentration of dissolved phosphate, which can be correlated to the amount of dissolved this compound.
Objective: To quantify the concentration of dissolved phosphate in equilibrium with solid this compound in an acidic solution.
Materials:
-
This compound
-
Acidic solution of interest
-
Ammonium molybdate solution
-
Ascorbic acid
-
UV-Vis Spectrophotometer
-
Standard phosphate solutions for calibration
Procedure:
-
Equilibration:
-
Add an excess amount of this compound to a known volume of the acidic solution of interest in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium.
-
-
Sample Preparation:
-
Carefully filter the saturated solution to remove any undissolved solid.
-
Take a precise aliquot of the clear filtrate.
-
-
Color Development:
-
To the aliquot, add ammonium molybdate solution and a reducing agent such as ascorbic acid. This will form a colored phosphomolybdate complex.[4]
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the colored solution at the appropriate wavelength using a UV-Vis spectrophotometer.
-
-
Quantification:
-
Prepare a calibration curve using standard phosphate solutions of known concentrations.
-
Determine the concentration of phosphate in the sample by comparing its absorbance to the calibration curve.[4]
-
From the phosphate concentration, calculate the corresponding solubility of this compound.
-
Visualizations
Experimental Workflow for Gravimetric Determination of Insolubility
Caption: Workflow for the gravimetric determination of this compound insolubility.
Chemical Equilibrium of this compound in Acidic Solution
Caption: Equilibrium between solid and dissolved this compound in an acidic medium.
Conclusion
The solubility of this compound in acidic solutions is a critical parameter that governs its applications in both analytical chemistry and materials science. While it is well-established that APM is practically insoluble in dilute nitric acid, facilitating its use in phosphate analysis, it exhibits solubility in concentrated acids. The lack of extensive quantitative solubility data in various strong acids presents an opportunity for further research. The experimental protocols outlined in this guide, adapted from established analytical methods, provide a framework for systematically investigating the solubility of this important inorganic compound under different acidic conditions. Such studies will undoubtedly contribute to a more profound understanding of its chemical behavior and pave the way for its broader application in science and technology.
References
An In-depth Technical Guide to the Thermal Stability of Ammonium Phosphomolybdate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of ammonium (B1175870) phosphomolybdate (APM), a compound of significant interest in various scientific fields, including catalysis and materials science. This document details the compound's decomposition pathways under different atmospheric conditions, presents key quantitative data from thermal analyses, and outlines the experimental protocols for its characterization.
Introduction to Ammonium Phosphomolybdate
This compound, with the chemical formula (NH₄)₃PMo₁₂O₄₀, is an inorganic salt characterized by the Keggin structure of its phosphomolybdate anion [PMo₁₂O₄₀]³⁻.[1] It typically exists as a hydrated, yellow crystalline solid.[1] The thermal stability of APM is a critical parameter for its application in high-temperature processes, and understanding its decomposition behavior is essential for optimizing its performance and synthesis.
Thermal Decomposition of this compound
The thermal decomposition of this compound is a multi-step process that is highly dependent on the surrounding atmosphere. The primary stages of decomposition involve the loss of water of crystallization, followed by the breakdown of the Keggin anion structure through the evolution of ammonia (B1221849) and water. The final products vary significantly depending on whether the decomposition occurs in an oxidizing (air) or an inert atmosphere.
Decomposition in an Inert Atmosphere
In an inert atmosphere (e.g., nitrogen or argon), the decomposition of this compound hydrate (B1144303) proceeds through several distinct steps. Initially, the crystal water is lost at lower temperatures. As the temperature increases, ammonia is evolved, which can act as a reducing agent. This leads to the formation of non-stoichiometric phosphomolybdenum suboxides.[1] A potential stepwise decomposition in an inert atmosphere can be summarized as follows:
-
Dehydration: Loss of water of crystallization.
-
Deammoniation and Reduction: Evolution of ammonia, which partially reduces the molybdenum centers, leading to the formation of phosphorus hydrogen molybdenum suboxide.[1]
-
Final Decomposition: Further loss of water and ammonia, resulting in the formation of a phosphomolybdenum suboxide.[1]
Decomposition in an Oxidizing Atmosphere (Air)
When heated in the presence of air, the decomposition pathway is altered. The evolved ammonia is oxidized, preventing the reduction of the molybdenum centers.[1] This results in the formation of stoichiometric phosphomolybdenum oxides. The general decomposition scheme in air is as follows:
-
Dehydration: Removal of crystal water.
-
Deammoniation and Oxidation: The Keggin structure breaks down with the loss of ammonia and water. The ammonia is oxidized by the oxygen in the air to form nitrogen and water.[1]
-
Final Product Formation: The final solid product is a stoichiometric mixed oxide, typically P₂O₅·24MoO₃.[1]
Quantitative Thermal Analysis Data
The following tables summarize the key temperature ranges and corresponding mass losses observed during the thermal analysis of this compound.
Table 1: Thermal Decomposition Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Evolved Species | Atmosphere | Process |
| 50 - 100 | Variable | H₂O | Air / Inert | Loss of bound water[1] |
| 400 - 470 | ~3.7 | NH₃, H₂O | Air / Inert | Decomposition of Keggin structure[1] |
| > 450 | - | - | Air / Inert | Further decomposition[1] |
| ~600 | - | - | Air | Formation of P₂O₅·24MoO₃[1] |
Note: The exact temperatures and mass losses can vary depending on factors such as heating rate and the degree of hydration of the starting material.
Experimental Protocols
This section provides detailed methodologies for the synthesis and thermal analysis of this compound.
Synthesis of this compound
Objective: To synthesize this compound precipitate.
Materials:
-
Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄)
-
Concentrated nitric acid (HNO₃)
-
Deionized water
Procedure:
-
Prepare a solution of ammonium heptamolybdate in deionized water.
-
Prepare a separate solution of disodium hydrogen phosphate in deionized water.
-
Heat the ammonium heptamolybdate solution and add the disodium hydrogen phosphate solution to it.
-
Acidify the mixture with concentrated nitric acid while stirring.
-
A yellow precipitate of this compound will form.
-
Filter the precipitate, wash it with a dilute nitric acid solution, and then with deionized water.
-
Dry the product in an oven at a low temperature (e.g., 40-60 °C).
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A simultaneous TGA/DTA instrument.
Experimental Parameters:
-
Sample Mass: 5-10 mg
-
Crucible: Alumina or platinum
-
Heating Rate: 10 °C/min (a common rate for such analyses)
-
Temperature Range: Ambient to 800 °C
-
Atmosphere: Dry air or high-purity nitrogen
-
Gas Flow Rate: 50-100 mL/min
Procedure:
-
Calibrate the TGA/DTA instrument for temperature and mass.
-
Accurately weigh the this compound sample into the crucible.
-
Place the sample crucible and an empty reference crucible in the instrument.
-
Purge the furnace with the desired gas (air or nitrogen) for at least 30 minutes to ensure a stable atmosphere.
-
Start the heating program and record the mass change (TGA) and temperature difference (DTA) as a function of temperature.
-
Analyze the resulting curves to identify decomposition temperatures, mass losses, and thermal events (endothermic or exothermic peaks).
Visualizing Decomposition Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the thermal decomposition pathways of this compound and a typical experimental workflow for its thermal analysis.
Caption: Thermal decomposition pathways of this compound.
Caption: Experimental workflow for thermal analysis of APM.
Conclusion
The thermal stability of this compound is a complex property influenced by the surrounding atmosphere. In inert conditions, its decomposition leads to reduced molybdenum species, while in an oxidizing environment, stoichiometric oxides are formed. A thorough understanding of these decomposition pathways, supported by quantitative thermal analysis and well-defined experimental protocols, is crucial for the effective application of this material in various research and development endeavors. The data and methodologies presented in this guide provide a solid foundation for professionals working with this compound.
References
molecular weight of anhydrous Ammonium phosphomolybdate
An In-depth Technical Guide on Anhydrous Ammonium (B1175870) Phosphomolybdate
This guide provides a comprehensive overview of the molecular and analytical properties of anhydrous ammonium phosphomolybdate, tailored for researchers, scientists, and professionals in drug development. It details the calculation of its molecular weight, experimental protocols for its synthesis, and key applications.
Chemical Identity and Formula
Anhydrous this compound is an inorganic salt of phosphomolybdic acid. It is a well-known heteropolymetalate belonging to the Keggin structural class.[1] The chemical formula for the anhydrous form is (NH₄)₃[PMo₁₂O₄₀] .[1][2] This formula represents a central phosphate (B84403) tetrahedron surrounded by twelve molybdenum-oxygen octahedra, with ammonium ions providing the charge balance.[3]
Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for anhydrous this compound is detailed below, based on the chemical formula (NH₄)₃[PMo₁₂O₄₀].
The formula can be broken down into the following number of atoms:
-
Nitrogen (N): 3
-
Hydrogen (H): 12 (3 * 4)
-
Phosphorus (P): 1
-
Molybdenum (Mo): 12
-
Oxygen (O): 40
The final calculated molecular weight for anhydrous this compound is approximately 1876.35 g/mol .[1][3]
Data Presentation: Atomic and Molecular Weights
The following table summarizes the quantitative data used to calculate the molecular weight of anhydrous this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Atom Count | Total Weight ( g/mol ) |
| Nitrogen | N | 14.007 | 3 | 42.021 |
| Hydrogen | H | 1.008 | 12 | 12.096 |
| Phosphorus | P | 30.974 | 1 | 30.974 |
| Molybdenum | Mo | 95.95 | 12 | 1151.4 |
| Oxygen | O | 15.999 | 40 | 639.96 |
| Total | 68 | 1876.451 |
Note: Minor variations in the final molecular weight may occur depending on the specific atomic weight values used.
Experimental Protocol: Synthesis
A common method for the synthesis of this compound involves the precipitation from a heated acidic solution of ammonium molybdate (B1676688) and a phosphate source.[1][4]
Objective: To synthesize this compound as a canary yellow precipitate.
Materials:
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O)
-
Concentrated Nitric Acid (HNO₃)
-
Deionized Water
-
Beakers
-
Stirring rod
-
Heating plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum drying oven
Methodology:
-
Prepare Reactant Solutions:
-
Dissolve 2.3 g of ammonium heptamolybdate in 40 mL of deionized water in a beaker.
-
In a separate beaker, dissolve 0.15 g of sodium dihydrogen phosphate in 20 mL of deionized water.[5]
-
-
Reaction Mixture:
-
Add the sodium dihydrogen phosphate solution to the ammonium heptamolybdate solution.
-
Warm the combined solution to 80°C on a heating plate.[5]
-
-
Precipitation:
-
Isolation and Purification:
-
Allow the mixture to cool to room temperature.
-
Filter the yellow precipitate using a filtration apparatus.
-
Wash the precipitate with distilled water to remove any remaining soluble impurities.
-
-
Drying:
Key Applications and Logical Relationships
This compound has significant applications in analytical chemistry and environmental remediation. One of its primary uses is in the selective removal of cesium, particularly radioactive cesium isotopes, from acidic nuclear waste streams through an ion exchange mechanism.[6][7]
Diagrams of Key Processes
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Critical Study of the Precipitation of the Phosphate Ion as Ammonium ... - Arthur Louis McNeil - Google Books [books.google.com.sg]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. This compound - Molybdenum Manufacturer and Supplier-Chinatungsten Online [molybdenum.com.cn]
- 5. This compound: a material for dielectric crossover and resistive switching performance - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00481B [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. osti.gov [osti.gov]
A Comprehensive Technical Guide to Ammonium Phosphomolybdate Hydrate for Researchers and Drug Development Professionals
Introduction: This technical guide provides an in-depth overview of Ammonium (B1175870) Phosphomolybdate Hydrate (B1144303), a compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical identity, physical and chemical properties, and provides comprehensive experimental protocols for its primary application in the quantitative analysis of phosphates, a critical process in various biological and pharmaceutical research areas.
Chemical Identification
Ammonium phosphomolybdate hydrate is an inorganic salt of phosphomolybdic acid.[1] It is well-known for its characteristic yellow precipitate, which facilitates the gravimetric and colorimetric determination of phosphate (B84403) ions.[2][3]
| Identifier | Value |
| Chemical Name | This compound Hydrate |
| Synonyms | Ammonium-12-molybdophosphate, Molybdophosphoric acid ammonium salt hydrate, Ammonium Molybdophosphate Hydrate, AMP Hydrate |
| CAS Number | 54723-94-3[1][2][4] |
| Chemical Formula | (NH₄)₃PMo₁₂O₄₀ · xH₂O[4] |
| Molecular Weight | 1876.35 g/mol (anhydrous basis)[1] |
| Appearance | Yellow crystalline powder[1] |
Physicochemical Properties
| Property | Value |
| Solubility | Slightly soluble in water; soluble in alkaline solutions; insoluble in acids. |
| Stability | Stable under recommended storage conditions (2-8°C). |
| Decomposition | Decomposes upon heating.[1] |
Applications in Research and Drug Development
While not a therapeutic agent itself, this compound hydrate is a crucial reagent in various research and development settings, including:
-
Quantitative Analysis of Phosphates: Its most prominent application is in the highly sensitive detection and quantification of phosphate ions in biological samples, environmental waters, and pharmaceutical formulations.[2][4] This is vital for studying enzymatic reactions involving phosphorylation and dephosphorylation, key processes in signal transduction pathways relevant to drug discovery.[4]
-
Enzyme Assays: It is employed in assays to determine the activity of enzymes involved in phosphate metabolism, offering insights into metabolic pathways that can be targeted for therapeutic intervention.[4]
-
Catalysis in Organic Synthesis: It serves as a catalyst in various organic reactions, which can be relevant in the synthesis of active pharmaceutical ingredients.[5]
Experimental Protocols
Qualitative Determination of Phosphate Ions
This method provides a rapid confirmation of the presence of phosphate ions.
Methodology:
-
Acidify a small amount of the sample with concentrated nitric acid.
-
Add a small quantity of ammonium molybdate (B1676688) reagent.
-
Gently heat the solution.
-
Observation: The formation of a bright yellow precipitate of this compound indicates the presence of phosphate ions.[2]
Quantitative Gravimetric Determination of Phosphorus
This protocol details the precipitation method for the precise quantification of phosphorus.
Reagents:
-
Concentrated nitric acid
-
Ammonium molybdate stock solution
-
2% (m/v) Nitric acid solution
-
3% (m/v) Potassium nitrate (B79036) solution
Procedure:
-
Precipitation:
-
Take a known volume (aliquot) of the sample solution in a beaker.
-
In a separate dry beaker, prepare the ammonium molybdate precipitating reagent by mixing 10 ml of the stock solution with 10 ml of concentrated nitric acid.
-
Quickly add the freshly prepared reagent to the sample beaker with stirring.[6]
-
-
Digestion: Allow the precipitate to stand overnight to ensure complete precipitation.[6]
-
Filtration and Washing:
-
Drying and Weighing:
-
Dry the crucible containing the precipitate at 250°-300°C for about thirty minutes.
-
Cool the crucible in a desiccator and weigh.
-
-
Calculation: The weight of the precipitate is used to calculate the amount of phosphorus in the original sample. The theoretical factor to convert the weight of this compound to P₂O₅ is 0.0378.
Quantitative Colorimetric Determination of Phosphate (Molybdenum Blue Method)
This is a sensitive method for determining low concentrations of phosphate.
Principle: Orthophosphate ions react with ammonium molybdate in an acidic solution to form a phosphomolybdate complex. This complex is then reduced by a reducing agent, such as ascorbic acid, to produce a intensely colored "molybdenum blue" complex. The absorbance of this blue solution is directly proportional to the phosphate concentration.[7][8]
Reagents:
-
Ammonium molybdate solution
-
Ascorbic acid solution
-
Antimony potassium tartrate solution (optional, to increase the rate of reduction)[7]
-
Sulfuric acid solution
Procedure:
-
Sample and Standard Preparation: Prepare a series of standard phosphate solutions of known concentrations and the unknown sample solution.
-
Reagent Addition:
-
To a specific volume of each standard and the sample, add the ammonium molybdate solution and the sulfuric acid.
-
Add the ascorbic acid solution (and antimony potassium tartrate if used) and mix well.
-
-
Color Development: Allow the solutions to stand for a set amount of time (e.g., 15 minutes) for the blue color to develop.[8]
-
Absorbance Measurement: Measure the absorbance of each solution at a wavelength of approximately 880 nm or 660 nm using a spectrophotometer.[7]
-
Calibration Curve and Calculation:
-
Plot a graph of absorbance versus the concentration of the phosphate standards to create a calibration curve.
-
Determine the concentration of phosphate in the unknown sample by comparing its absorbance to the calibration curve.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantitative colorimetric analysis of phosphate using the molybdenum blue method.
Caption: Workflow for Colorimetric Phosphate Analysis.
References
An In-depth Technical Guide to the Safe Handling of Ammonium Phosphomolybdate Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for ammonium (B1175870) phosphomolybdate powder, a key reagent in various analytical and research applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical.
Hazard Identification and Classification
Ammonium phosphomolybdate is classified as a hazardous substance. It is essential to understand its primary hazards to implement appropriate safety measures. The main risks are associated with irritation to the skin, eyes, and respiratory system. Prolonged or repeated exposure to molybdenum compounds can lead to chronic health effects.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value |
| Chemical Formula | (NH₄)₃[PMo₁₂O₄₀] · xH₂O |
| Molecular Weight | Approximately 1876.35 g/mol (anhydrous basis) |
| Appearance | Yellow, crystalline powder. |
| Odor | Odorless |
| Solubility | Slightly soluble in water; soluble in alkaline solutions; insoluble in acids. |
| Stability | Stable under recommended storage conditions. |
| Decomposition | Decomposes upon heating. Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx), oxides of phosphorus, and ammonia. |
Exposure Controls and Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, a combination of engineering controls and personal protective equipment is mandatory
Methodological & Application
Application Note: Gravimetric Determination of Phosphorus as Ammonium Phosphomolybdate
Introduction
The gravimetric determination of phosphorus by precipitation as ammonium (B1175870) phosphomolybdate is a highly precise and accurate classical analytical method.[1] This technique is foundational in analytical chemistry for quantifying phosphorus content in a wide array of samples, including fertilizers, food products, alloys, and environmental materials.[2][3][4] The method relies on the quantitative precipitation of phosphate (B84403) ions from a solution using an ammonium molybdate (B1676688) reagent in an acidic medium. The resulting yellow precipitate, ammonium phosphomolybdate, (NH₄)₃PO₄·12MoO₃, has a definite stoichiometric composition, allowing for the calculation of the original phosphorus mass from the mass of the dried precipitate.[5][6]
Principle
The core of the method involves the conversion of all phosphorus species within a sample to orthophosphate (PO₄³⁻) through an acid digestion process.[7] This orthophosphate is then reacted with an excess of ammonium molybdate solution in the presence of nitric acid. The reaction forms a characteristic yellow, crystalline precipitate of this compound.
The primary reaction is: H₃PO₄ + 12(NH₄)₂MoO₄ + 21HNO₃ → (NH₄)₃PO₄·12MoO₃(s) + 21NH₄NO₃ + 12H₂O
The precipitate is carefully filtered, washed, dried to a constant weight, and then weighed. The mass of phosphorus in the original sample is calculated using a gravimetric factor derived from the molar masses of phosphorus and the this compound precipitate.
Applications
-
Agriculture: Determining the phosphorus content in fertilizers, soils, and plant tissues to ensure proper nutrient management.[3][4]
-
Food Science: Quantifying phosphate levels in processed meats, dairy products, and other foodstuffs as an indicator of additives or natural content.[8][9]
-
Environmental Monitoring: Measuring phosphorus concentrations in water and wastewater to assess water quality and nutrient loading.[7][10]
-
Materials Science: Analyzing the phosphorus content in alloys and other industrial materials.
Advantages and Limitations
Advantages:
-
High Precision and Accuracy: When performed carefully, the method yields highly reliable and reproducible results.[1]
-
Definitive Method: It is considered a primary or reference method against which other instrumental methods can be calibrated.
-
No Expensive Equipment: The procedure relies on standard laboratory glassware and equipment, making it accessible.[5]
Limitations:
-
Time-Consuming: The process of digestion, precipitation, filtration, and drying is lengthy and tedious.[5]
-
Potential for Interferences: Several ions can interfere with the precipitation process. Arsenates, in particular, react similarly to phosphates and can cause positive interference if not removed.[7][11]
-
Compositional Variability: The exact composition of the precipitate can be influenced by conditions like temperature, acidity, and reagent concentration, which can affect accuracy.[5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the gravimetric determination of phosphorus as this compound.
| Parameter | Value | Reference |
| Chemical Formula of Precipitate | (NH₄)₃PO₄·12MoO₃ | [6] |
| Molar Mass of Precipitate | ~1876.3 g/mol | Calculated |
| Molar Mass of Phosphorus (P) | 30.97 g/mol | Standard Value |
| Molar Mass of Phosphorus Pentoxide (P₂O₅) | 141.94 g/mol | Standard Value |
| Gravimetric Factor (P / Precipitate) | 0.0165 | Calculated |
| Gravimetric Factor (P₂O₅ / Precipitate) | 0.0378 | [12] |
| Drying Temperature | 155°C - 370°C (for anhydrous form) | [13] |
Note: The gravimetric factor is the ratio of the molar mass of the analyte (P or P₂O₅) to the molar mass of the precipitate. The factor for P₂O₅ is often used in fertilizer analysis.[3]
Experimental Protocol
This protocol details the procedure for determining the phosphorus content in a soluble phosphate sample.
1. Reagents and Solutions
-
Concentrated Nitric Acid (HNO₃)
-
Ammonium Molybdate Reagent:
-
Solution A: Dissolve 100 g of molybdic acid (85% MoO₃) in a mixture of 144 mL of concentrated ammonium hydroxide (B78521) (NH₄OH) and 271 mL of water.
-
Solution B: Slowly add 489 mL of concentrated nitric acid (HNO₃) to 1148 mL of water.
-
Working Solution: When cool, add Solution A to Solution B slowly with constant stirring. Let it stand for 24 hours before use.
-
-
Ammonium Nitrate (B79036) (NH₄NO₃) Solution (2% w/v): Dissolve 20 g of NH₄NO₃ in 1 L of distilled water and add a few drops of concentrated HNO₃.
-
Sample Solution: A known weight of the sample (e.g., fertilizer, ~1-2 g) dissolved in water and dilute nitric acid. For organic samples, a digestion step with a mixture of nitric and hydrochloric acids is required to convert all phosphorus to orthophosphate.[8]
2. Equipment
-
Analytical balance
-
Beakers (250 mL, 400 mL)
-
Glass stirring rods
-
Gooch crucible or sintered glass crucible (fine porosity)
-
Vacuum filtration apparatus
-
Drying oven
-
Desiccator
3. Procedure
a. Sample Preparation & Digestion (if required)
-
Accurately weigh about 1.0 g of the sample and transfer it to a 250 mL beaker.
-
Add 20-30 mL of concentrated nitric acid.
-
Heat gently until the sample is dissolved. For organic matrices, digest the sample by heating with a mixture of nitric and hydrochloric acids until the solution is clear.[8]
-
Cool the solution and dilute it with approximately 100 mL of distilled water.
b. Precipitation
-
To the acidic sample solution, add an excess of the ammonium molybdate reagent. A general rule is to add 25 mL of the reagent for every 0.01 g of P₂O₅ expected.[12]
-
Heat the solution to 40-60°C. Do not boil, as this can decompose the precipitate.
-
Stir the solution and allow the yellow precipitate of this compound to form.
-
Let the mixture stand for at least 4 hours, or preferably overnight, to ensure complete precipitation.[9]
c. Filtration and Washing
-
Set up the vacuum filtration apparatus with a pre-weighed Gooch or sintered glass crucible.
-
Decant the supernatant liquid through the crucible, retaining most of the precipitate in the beaker.
-
Wash the precipitate in the beaker by decantation with two 30-mL portions of 2% ammonium nitrate solution.
-
Transfer the precipitate to the crucible using the wash solution.
-
Wash the precipitate in the crucible with several small portions of the 2% NH₄NO₃ solution until the filtrate is free from acid.
d. Drying and Weighing
-
Dry the crucible and precipitate in an oven at a temperature between 150°C and 300°C until a constant weight is achieved.[13]
-
Cool the crucible in a desiccator to room temperature.
-
Weigh the crucible containing the dried precipitate accurately.
-
Repeat the drying and weighing cycles until two consecutive weights agree within 0.2 mg.
4. Calculation
The percentage of phosphorus (%P) or phosphorus pentoxide (%P₂O₅) in the original sample is calculated as follows:
% P = (Weight of Precipitate (g) * Gravimetric Factor for P * 100) / Weight of Sample (g)
% P₂O₅ = (Weight of Precipitate (g) * Gravimetric Factor for P₂O₅ * 100) / Weight of Sample (g)
Where:
-
Gravimetric Factor for P = 0.0165
-
Gravimetric Factor for P₂O₅ = 0.0378[12]
Visualizations
Caption: Experimental workflow for gravimetric phosphorus determination.
Caption: Key chemical transformations in the analysis.
References
- 1. Phosphorus Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 2. scribd.com [scribd.com]
- 3. mrkscience.tripod.com [mrkscience.tripod.com]
- 4. Gravimetric Analysis: the Determination of Phosphorus in Plant Food - 877 Words | Bartleby [bartleby.com]
- 5. sterc.org [sterc.org]
- 6. Solved Gravimetric Analysis by Precipitation of Complex | Chegg.com [chegg.com]
- 7. nemi.gov [nemi.gov]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. dairyknowledge.in [dairyknowledge.in]
- 10. asdlib.org [asdlib.org]
- 11. NEMI Method Summary - 4500-P E [nemi.gov]
- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Selective Ion Exchange of Cesium-137 with Ammonium Phosphomolybdate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective removal of Cesium-137 (¹³⁷Cs) from aqueous solutions using Ammonium (B1175870) Phosphomolybdate (AMP). The protocols are intended for use in research and developmental settings, particularly in the context of radioactive waste management and decontamination.
Introduction
Cesium-137 is a significant fission product and a major contributor to the long-term radioactivity of nuclear waste and contaminated environments. Its high solubility in water and chemical similarity to essential alkali metals like potassium pose challenges for its selective removal. Ammonium Phosphomolybdate ((NH₄)₃P(Mo₃O₁₀)₄), an inorganic ion exchanger with a unique Keggin structure, has demonstrated exceptional selectivity for cesium ions, even in highly acidic and high-salt-concentration solutions.[1][2][3] This property makes AMP a highly effective material for the separation of ¹³⁷Cs from various aqueous streams.[2][3]
To enhance its practical application, particularly in column chromatography, the microcrystalline AMP is often embedded within a polymer matrix, such as polyacrylonitrile (B21495) (PAN), to form AMP-PAN composite resins.[1][3][4] This improves the material's mechanical strength and flow characteristics without significantly compromising its ion exchange properties.[3][5]
Principle of Operation
The selective uptake of cesium by AMP occurs via an ion exchange mechanism where ammonium ions (NH₄⁺) within the crystal lattice of AMP are replaced by cesium ions (Cs⁺).[2][6] The high selectivity for cesium is attributed to the optimal size of the hydrated cesium ion, which allows it to efficiently enter the interstitial spaces of the AMP crystal structure.[2]
The ion exchange reaction can be represented as:
(NH₄)₃PMo₁₂O₄₀(s) + xCs⁺(aq) ⇌ (NH₄)₃₋ₓCsₓPMo₁₂O₄₀(s) + xNH₄⁺(aq)
Data Presentation
Table 1: Cesium Adsorption Performance of AMP and AMP-PAN
| Parameter | Value | Conditions | Source |
| Maximum Adsorption Capacity (AMP-PAN) | 138.9 ± 21.3 mg/g | - | [7] |
| Maximum Adsorption Capacity (AMP-PAN) | 140.81 ± 21.3 mg/g | Freundlich isotherm model, pH 6 | [8] |
| Maximum Adsorption Capacity (AMP-PAN) | 0.61 mmol/g | For Cs⁺ in radioactive laundry wastewater | [9] |
| Total Exchange Capacity (AMP) | 1.6 meq/g (211 mg Cs/g AMP) | Determined by saturating AMP with CsNO₃ | [2] |
| Removal Efficiency (AMP-PAN) | 99.85% | 1.5 mL column, 0.7 mL/min flow rate, simulated acidic waste | [1] |
| Removal Efficiency (AMP-PAN) | 91.188% | 2 g/L resin, pH 6 | [8] |
| Removal Efficiency (SiO₂-AMP-Cal-Alg) | >91% | ¹³⁷Cs spiked solutions (3000–35,000 Bq/L) and seawater | [10] |
| Distribution Coefficient (Kd) | ~10⁴ cm³/g | 10⁻² - 5 M HNO₃ | [11] |
| Adsorption Equilibrium Time | ~10 minutes | Batch experiments | [6] |
| Adsorption Equilibrium Time (SiO₂-AMP-Cal-Alg) | ~30 minutes | Batch experiments | [10] |
Table 2: Influence of Competing Ions and pH on Cesium Uptake
| Condition | Observation | Source |
| High Na⁺, K⁺, Ca²⁺ concentrations | AMP removed up to 90% of Cs in the presence of these ions.[7] | [7] |
| Competing Ions (general) | The presence of Na⁺ and K⁺ has negative effects on Cs⁺ uptake, with K⁺ having a more significant impact.[6] | [6] |
| pH Range | Adsorption efficiency is stable between pH 4 and 7. It decreases slightly below pH 4, reaching 95% at pH 2.5.[7] | [7] |
| Acidic Conditions | AMP is highly effective in acidic solutions, a key advantage over many other ion exchangers.[12] | [12] |
| Optimal pH | The best results for removal efficiency (91.73%) and distribution coefficient (138.768 mg/L) were obtained at pH 6 in one study.[8] | [8] |
Experimental Protocols
Protocol 1: Batch Adsorption of ¹³⁷Cs using AMP-PAN Resin
This protocol describes a standard batch experiment to determine the adsorption efficiency of AMP-PAN for ¹³⁷Cs.
Materials:
-
AMP-PAN resin
-
¹³⁷Cs-spiked aqueous solution of known activity
-
pH meter
-
Shaker or magnetic stirrer
-
Centrifuge
-
Gamma spectrometer or liquid scintillation counter
-
0.1 M HNO₃ and 0.1 M NaOH for pH adjustment
Procedure:
-
Accurately weigh a specific amount of AMP-PAN resin (e.g., 0.1 g) and place it into a series of flasks or vials.
-
Add a defined volume (e.g., 20 mL) of the ¹³⁷Cs-spiked solution to each flask.
-
Adjust the pH of the solutions to the desired values using 0.1 M HNO₃ or 0.1 M NaOH.
-
Securely cap the flasks and place them on a shaker at a constant speed (e.g., 150 rpm) and temperature for a predetermined time to reach equilibrium (e.g., 24 hours).
-
After shaking, allow the resin to settle and then centrifuge the samples to separate the solid and liquid phases.
-
Carefully collect a known volume of the supernatant.
-
Measure the initial (C₀) and final (Cₑ) activity of ¹³⁷Cs in the solutions using a suitable radiation detector.
-
Calculate the removal efficiency (%) and the distribution coefficient (Kd in mL/g) using the following equations:
-
Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100
-
Kd = [(C₀ - Cₑ) / Cₑ] * (V / m)
-
Where V is the volume of the solution (mL) and m is the mass of the resin (g).
-
-
Protocol 2: Column Separation of ¹³⁷Cs using AMP-PAN Resin
This protocol details the use of a packed column for the continuous removal of ¹³⁷Cs.
Materials:
-
AMP-PAN resin
-
Chromatography column (e.g., 1.5 mL volume)
-
Peristaltic pump
-
¹³⁷Cs-spiked feed solution (e.g., simulated acidic waste)
-
Fraction collector
-
Gamma spectrometer
Procedure:
-
Prepare a slurry of the AMP-PAN resin in deionized water and carefully pack it into the chromatography column to the desired bed volume (e.g., 1.5 mL).
-
Condition the column by passing several bed volumes of a solution with the same matrix as the feed solution but without ¹³⁷Cs.
-
Set the peristaltic pump to a constant flow rate (e.g., 0.7 mL/min).
-
Pump the ¹³⁷Cs-spiked feed solution through the column.
-
Collect the column effluent in fractions of a specific volume using a fraction collector.
-
Measure the ¹³⁷Cs activity in each fraction to determine the breakthrough point (the point at which ¹³⁷Cs is detected in the effluent).
-
Continue the experiment until the effluent activity reaches a certain percentage of the influent activity (e.g., 50% or 90% breakthrough).
-
The total volume of feed processed before breakthrough indicates the column's capacity under the given conditions.
Protocol 3: Elution of ¹³⁷Cs and Regeneration of AMP-PAN Resin
This protocol describes the process of recovering the captured ¹³⁷Cs and regenerating the AMP-PAN resin for potential reuse.
Materials:
-
¹³⁷Cs-loaded AMP-PAN column from Protocol 2
-
Eluent solution: 5 M NH₄Cl or 5 M NH₄NO₃[1]
-
Peristaltic pump
-
Fraction collector
-
Gamma spectrometer
Procedure:
-
After the loading phase (Protocol 2), wash the column with a few bed volumes of deionized water to remove any remaining feed solution.
-
Switch the feed to the eluent solution (5 M NH₄Cl or 5 M NH₄NO₃).
-
Pump the eluent through the column at a controlled flow rate.
-
Collect the eluate in fractions.
-
Measure the ¹³⁷Cs activity in each fraction to determine the elution profile. Typically, 10 bed volumes of the eluent are sufficient for recovery.[1]
-
The average recovery of ¹³⁷Cs can be around 87% with 5M NH₄NO₃.[1]
-
After elution, the column can be re-conditioned with the feed solution matrix (without ¹³⁷Cs) for another cycle of adsorption.
Visualizations
Caption: Batch adsorption experimental workflow.
Caption: Column separation experimental workflow.
Caption: Selective ion exchange mechanism of Cs⁺ on AMP.
References
- 1. eichrom.com [eichrom.com]
- 2. osti.gov [osti.gov]
- 3. triskem-international.com [triskem-international.com]
- 4. triskem-international.com [triskem-international.com]
- 5. Composite ion exchanger with ammonium molybdophosphate and its properties [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the Segregation of Radiocesium from Contaminated Aqueous Waste Using AMP-PAN Extraction Chromatography [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ammonium molybdate phosphate functionalized silicon dioxide impregnated in calcium alginate for highly efficient removal of 137Cs from aquatic bodies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Selective uptake of cesium by ammonium molybdophosphate (AMP)-calcium alginate composites [inis.iaea.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Radioactive Cesium Removal from Nuclear Waste using Ammonium Phosphomolybdate
For Researchers, Scientists, and Professionals in Nuclear Waste Management
These application notes provide a comprehensive overview and detailed protocols for the use of ammonium (B1175870) phosphomolybdate (AMP) in the removal of radioactive cesium (Cs) from nuclear waste streams. The information is intended to guide researchers and technical professionals in the synthesis, characterization, and application of AMP-based materials for efficient cesium remediation.
Introduction
Ammonium phosphomolybdate, (NH₄)₃P(Mo₃O₁₀)₄, is a highly effective inorganic ion exchanger for the selective removal of cesium ions, particularly radioactive isotopes such as ¹³⁷Cs, from acidic nuclear waste solutions.[1][2] Its high selectivity for cesium is attributed to the specific size of the cesium ion, which allows it to replace the ammonium ions within the crystal lattice of AMP.[1] This document outlines the synthesis of AMP, its application in cesium removal through batch adsorption studies, and the influence of various experimental parameters on its performance.
Synthesis of this compound (AMP)
A common method for synthesizing AMP is through a precipitation reaction. The following protocol describes a typical synthesis procedure.
Experimental Protocol: AMP Synthesis
Materials:
-
Ammonium molybdate (B1676688) tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄)
-
Nitric acid (HNO₃, concentrated)
-
Ammonium nitrate (B79036) (NH₄NO₃)
-
Deionized water
Procedure:
-
Solution A Preparation: Dissolve a specific amount of ammonium molybdate tetrahydrate in deionized water.
-
Solution B Preparation: Dissolve a stoichiometric amount of disodium hydrogen phosphate in deionized water.
-
Precipitation: Slowly add Solution B to Solution A while stirring continuously.
-
Acidification: Add concentrated nitric acid to the mixture to adjust the pH and promote the formation of the AMP precipitate.
-
Digestion: Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period to allow the precipitate to digest and form larger, more easily filterable particles.
-
Washing: Filter the precipitate and wash it several times with a dilute ammonium nitrate solution to remove any unreacted precursors and byproducts.
-
Drying: Dry the resulting yellow AMP powder in an oven at a low temperature (e.g., 40-50°C) to a constant weight.
Characterization of AMP
To ensure the successful synthesis of AMP with the desired properties, characterization using various analytical techniques is recommended:
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the synthesized AMP.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of the phosphomolybdate anion.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the AMP powder.
Cesium Removal from Aqueous Solutions
The primary application of AMP in this context is the removal of cesium ions from liquid radioactive waste. Batch adsorption experiments are a standard method to evaluate the performance of AMP.
Experimental Protocol: Batch Adsorption Study
Materials:
-
Synthesized AMP powder
-
Cesium chloride (CsCl) or a solution containing the radioactive cesium isotope of interest
-
Deionized water
-
Nitric acid (HNO₃) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Conical flasks or vials
-
Shaker or magnetic stirrer
-
Centrifuge
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a gamma spectrometer for cesium concentration analysis
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of cesium of a known concentration.
-
Working Solutions: Prepare a series of working solutions with varying initial cesium concentrations by diluting the stock solution.
-
Adsorption Setup:
-
Add a known mass of AMP to a series of conical flasks.
-
Add a fixed volume of the cesium working solution to each flask.
-
Adjust the pH of the solutions to the desired value using HNO₃ or NaOH.
-
-
Equilibration: Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined contact time to reach equilibrium. Adsorption equilibrium is often achieved within 10-30 minutes.[1][3]
-
Phase Separation: After equilibration, separate the solid AMP from the solution by centrifugation or filtration.
-
Analysis: Determine the final cesium concentration in the supernatant using ICP-MS or a gamma spectrometer.
-
Data Calculation:
-
Removal Efficiency (%): ((C₀ - Cₑ) / C₀) * 100, where C₀ is the initial cesium concentration and Cₑ is the equilibrium cesium concentration.
-
Adsorption Capacity (qₑ, mg/g): ((C₀ - Cₑ) * V) / m, where V is the volume of the solution (L) and m is the mass of the adsorbent (g).
-
Factors Influencing Cesium Adsorption
The efficiency of cesium removal by AMP is influenced by several factors. Understanding these effects is crucial for optimizing the process.
Table 1: Influence of Experimental Parameters on Cesium Adsorption by AMP
| Parameter | Effect on Cesium Adsorption | Reference |
| pH | AMP is effective in a wide pH range, particularly in acidic conditions (pH 0-9.5).[4] Adsorption efficiency may decrease slightly at very low pH (< 2.5) and in highly alkaline solutions.[5] | [4][5] |
| Contact Time | Adsorption is rapid, with equilibrium often reached within 10-30 minutes.[1][3] | [1][3] |
| Initial Cesium Concentration | Adsorption capacity generally increases with an increase in the initial cesium concentration until the active sites are saturated.[6] | [6] |
| Temperature | The adsorption process can be either exothermic or endothermic depending on the specific AMP composite.[7][8] | [7][8] |
| Competing Ions | The presence of other alkali metal ions, especially K⁺ and Na⁺, can have a negative effect on cesium uptake due to competition for the ion exchange sites.[1] | [1] |
Quantitative Data on Cesium Adsorption
The performance of AMP and its composites for cesium removal has been quantified in numerous studies. The following tables summarize key performance metrics.
Table 2: Adsorption Capacities of AMP-Based Materials for Cesium
| Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |
| This compound (AMP) | 144.8 | [1] |
| Sn-doped this compound | 115 | [7] |
| AMP-Polyacrylonitrile (AMP-PAN) | 138.9 ± 21.3 | [5] |
| Sodium Carboxymethyl Cellulose–AMP (CMC–AMP) | 72.89 | [8] |
| AMP/Polyvinyl Alcohol/Sodium Alginate (APS) | 71.28 | [9] |
| Silica-functionalized AMP in Calcium Alginate | 37.52 | [3] |
Table 3: Cesium Removal Efficiency and Distribution Coefficients
| Adsorbent/Condition | Removal Efficiency (%) | Distribution Coefficient (Kd) | Reference |
| AMP in simulated ICPP waste | >99.9% | >1000 | [10] |
| AMP/SiO₂ in 1 M HNO₃ radioactive waste | >99% | 688 | [7] |
| AMP/SiO₂ in 3 M HNO₃ radioactive waste | >99% | 270 | [7] |
| AMP-PAN in presence of high Na⁺, K⁺, Ca²⁺ | >90% | - | [5] |
| SiO₂-AMP–Cal-Alg in ¹³⁷Cs spiked solutions | >91% | - | [3] |
Regeneration and Reuse
For practical applications, the ability to regenerate and reuse the adsorbent is important. Some studies have shown that AMP-based composites can be regenerated. For instance, a sodium carboxymethyl cellulose–AMP composite was successfully reused five times using ammonium chloride as the eluent without a significant loss in adsorption activity.[11]
Experimental and Logical Workflows
Diagram 1: Synthesis and Application Workflow for Cesium Removal using AMP
Caption: Workflow for AMP synthesis and its application in cesium removal.
Diagram 2: Logical Relationship of Factors Affecting Cesium Adsorption
Caption: Factors influencing the efficiency of cesium adsorption by AMP.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ammonium molybdate phosphate functionalized silicon dioxide impregnated in calcium alginate for highly efficient removal of 137Cs from aquatic bodies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. Adsorption Behavior and Mechanism of Cesium Ions in Low-Concentration Brine Using Ammonium Molybdophosphate–Zirconium Phosphate on Polyurethane Sponge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectrophotometric Determination of Phosphate using the Phosphomolybdate Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spectrophotometric determination of phosphate (B84403) via the phosphomolybdate method is a widely utilized and robust analytical technique for the quantification of orthophosphate in a variety of sample types, including environmental, biological, and pharmaceutical matrices. This method is valued for its simplicity, sensitivity, and cost-effectiveness. The fundamental principle involves the reaction of orthophosphate ions with an acidic molybdate (B1676688) reagent to form a yellow phosphomolybdate complex. Subsequent reduction of this complex, typically with ascorbic acid, produces a intensely colored molybdenum blue species, the absorbance of which is directly proportional to the phosphate concentration.[1][2][3][4][5][6] Antimony potassium tartrate is often incorporated to accelerate the reduction process.[2] The absorbance of the resulting blue solution is measured using a spectrophotometer at a wavelength maximum typically between 660 nm and 890 nm.[3][7]
Principle of the Method
In an acidic medium, orthophosphate reacts with ammonium (B1175870) molybdate to form the heteropoly acid, phosphomolybdic acid.[4] This complex is then reduced by a reducing agent, such as ascorbic acid, to form a stable and intensely colored molybdenum blue complex.[1][2] The intensity of the blue color, measured spectrophotometrically, is directly proportional to the concentration of phosphate in the sample.[3][8]
The key chemical reactions can be summarized as follows:
-
Formation of Phosphomolybdic Acid: PO₄³⁻ + 12(NH₄)₂MoO₄ + 24H⁺ → (NH₄)₃PO₄(MoO₃)₁₂ + 21NH₄⁺ + 12H₂O
-
Reduction to Molybdenum Blue: (NH₄)₃PO₄(MoO₃)₁₂ + Ascorbic Acid → Molybdenum Blue Complex
Experimental Protocols
Reagent Preparation
It is crucial to use high-purity, deionized water and analytical grade reagents for all solutions to avoid phosphate contamination.[7] All glassware should be thoroughly cleaned and rinsed with phosphate-free water.
Reagent A: Sulfuric Acid (2.5 M)
-
Cautiously add 139 mL of concentrated sulfuric acid (98%) to approximately 800 mL of deionized water in a 1 L volumetric flask.
-
Allow the solution to cool to room temperature and then dilute to the mark with deionized water.
Reagent B: Ammonium Molybdate Solution
-
Dissolve 20 g of ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in 500 mL of deionized water.[9]
Reagent C: Potassium Antimonyltartrate Solution
-
Dissolve 0.28 g of potassium antimonyltartrate (K(SbO)C₄H₄O₆·½H₂O) in 100 mL of deionized water.[9]
Reagent D: Ascorbic Acid Solution (0.1 M)
-
Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water.[9] This solution should be prepared fresh daily.
Mixed Reagent (for neutral or neutralized samples):
-
Mix the following reagents in the specified order: 10 mL of Reagent A, 3 mL of Reagent B, 1 mL of Reagent C, and 6 mL of Reagent D.[9] This mixed reagent should be prepared fresh for each use.
Mixed Reagent 2 (for samples in 0.25 M H₂SO₄):
-
Mix 10 mL of deionized water, 3 mL of Reagent B, and 1 mL of Reagent C.[9]
Preparation of Standard Solutions
Phosphate Stock Solution (e.g., 500 mg P/L):
-
Dissolve 2.195 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄), previously dried at 105°C, in deionized water in a 1 L volumetric flask.[3]
-
Dilute to the mark with deionized water. This solution is stable for several months when stored at 4°C.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the phosphate stock solution with deionized water to cover the desired concentration range (e.g., 0.1 to 1.0 mg P/L).[3]
Sample Preparation
-
Water Samples: If the sample contains particulate matter, filter it through a 0.45 µm membrane filter. If the sample is colored or turbid, a sample blank should be prepared.
-
Biological Samples: Deproteinization may be necessary to avoid interference.[7]
-
Soil Extracts and Digests: These samples can often be analyzed directly after appropriate dilution.[4]
-
Manure Samples: A dilution and clarification step using activated charcoal may be required.[10]
Analytical Procedure
-
Pipette a known volume (e.g., 5 mL) of the standards, sample, and a blank (deionized water) into separate, clean test tubes or cuvettes.
-
For neutral or neutralized samples: Add 1 mL of the Mixed Reagent to each tube.[9]
-
For samples in 0.25 M H₂SO₄: Add 0.7 mL of Mixed Reagent 2, followed by 0.3 mL of Reagent D (Ascorbic Acid).[9]
-
Mix the contents of each tube thoroughly.
-
Allow the color to develop for 15-20 minutes at room temperature.[9] The color is generally stable for at least 45 minutes.[3]
-
Measure the absorbance of the standards and samples against the blank at the predetermined wavelength maximum (typically around 880-890 nm) using a spectrophotometer.
Calibration and Calculation
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.
-
Determine the concentration of phosphate in the sample by comparing its absorbance to the calibration curve.
-
Apply any necessary dilution factors to calculate the phosphate concentration in the original sample.
Data Presentation
| Parameter | Value | Reference |
| Wavelength Maximum (λmax) | 840 - 890 nm | [3][11] |
| Linearity Range | 0.1 - 1.0 mg P/L | [3] |
| Correlation Coefficient (r²) | > 0.998 | [3] |
| Color Development Time | 15 - 20 minutes | [9] |
| Color Stability | At least 45 minutes | [3] |
Potential Interferences
-
Silicate: Can form a silicomolybdate complex that also absorbs in the same wavelength region, potentially leading to an overestimation of phosphate.[12] This interference is more significant at high silicate-to-phosphate ratios.[12][13]
-
Arsenate: Produces a similar colored complex and can cause positive interference.[2]
-
High Concentrations of Iron: Can interfere with the color development.
-
Turbidity or Color: Can be corrected by using a sample blank.
-
Organic Phosphate Compounds: The method primarily measures orthophosphate; acid digestion is required to determine total phosphorus.[2]
-
Substances in Biological Matrices: High concentrations of proteins or lipids in biological samples may interfere.[14]
Visualizations
Experimental Workflow
Caption: Experimental workflow for phosphate determination.
Chemical Principle
Caption: Chemical principle of the phosphomolybdate method.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. nemi.gov [nemi.gov]
- 3. scispace.com [scispace.com]
- 4. sydney.edu.au [sydney.edu.au]
- 5. scribd.com [scribd.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. benchchem.com [benchchem.com]
- 8. Colourimetric determination of phosphate [wwwchem.uwimona.edu.jm]
- 9. dgtresearch.com [dgtresearch.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. A simple spectrophotometric method for the determination of phosphate in soil, detergents, water, bone and food samples through the formation of phosphomolybdate complex followed by its reduction with thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interfering Effect of Silicate in the Quantification of Phosphate by the Molybdenum-blue Method [accscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Interferences in the measurement of circulating phosphate: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Ammonium Phosphomolybdate Composites for Cesium Adsorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radioactive cesium, particularly ¹³⁷Cs, is a significant environmental concern due to its long half-life and high radioactivity. Its removal from aqueous solutions is crucial for environmental remediation and nuclear waste management. Ammonium (B1175870) phosphomolybdate (APM), with its specific selectivity for cesium ions, has emerged as a highly effective adsorbent. However, the powdered form of APM presents challenges in practical applications, such as difficulty in separation and potential for secondary contamination. To overcome these limitations, APM is often incorporated into various support matrices to form composite materials with improved mechanical stability and handling properties.
These application notes provide detailed protocols for the synthesis of various APM-based composite materials for the efficient adsorption of cesium ions from aqueous solutions. The methodologies are compiled from recent scientific literature and are intended to guide researchers in the preparation and evaluation of these advanced adsorbent materials.
Data Presentation: Cesium Adsorption Performance of APM Composites
The following table summarizes the key performance parameters of different APM composite adsorbents for cesium removal.
| Composite Material | Support Matrix | Max. Adsorption Capacity (mg/g) | Equilibrium Time | Optimal pH Range | Reference |
| AMP-PA | Polyacrylic Acid | 4.7 | ~5 hours | 0-3.0 (mol/L HNO₃) | [1] |
| SiO₂-AMP-Cal-Alg | Silica (B1680970)/Calcium Alginate | 37.52 | < 30 minutes | Not specified | [2] |
| Sn-doped APM | Stannum-doped | 115 | 2 hours | Not specified | [3][4] |
| PAA-AMP | Polyacrylic Acid | 66.71 | 30 minutes | 1-12 | [5] |
| AMP/SiO₂ | Silica Gel | Not specified | Not specified | 1-3 (mol/L HNO₃) | [3][5] |
| AMP-PAN | Polyacrylonitrile | 138.9 | Not specified | Wide range | [6][7] |
| CMC-AMP | Sodium Carboxymethyl Cellulose | Not specified | Not specified | 2-10 | [8] |
| AMP-CaALG | Calcium Alginate | Not specified | < 3 hours | 0.01-5 (M HNO₃) | [9] |
| AMP@MOF-76(Sm) | Metal-Organic Framework | 0.434 (mmol/g) | Not specified | 4.0-10.0 | [10] |
| APS Hydrogel | Polyvinyl Alcohol/Sodium Alginate | 71.28 | < 30 minutes | Not specified | [7] |
Experimental Protocols
Protocol 1: Synthesis of Ammonium Phosphomolybdate/Polyacrylic Acid (AMP-PA) Composite Gel Adsorbent
This protocol describes the synthesis of an AMP-PA composite gel for cesium adsorption.[1]
Materials:
-
This compound (AMP)
-
Acrylic acid (AA)
-
N,N'-methylenebisacrylamide (MBA) (cross-linking agent)
-
Potassium persulfate (KPS) (initiator)
-
Deionized water
Procedure:
-
Dissolve a specific amount of acrylic acid in deionized water.
-
Add this compound powder to the acrylic acid solution and stir to form a uniform suspension.
-
Add the cross-linking agent (MBA) and the initiator (KPS) to the suspension.
-
Stir the mixture thoroughly to ensure homogeneity.
-
Heat the mixture in a water bath at a controlled temperature (e.g., 70°C) for a specified time to initiate polymerization.
-
After polymerization, the resulting gel is cooled, cut into small pieces, and washed with deionized water to remove any unreacted monomers.
-
The washed composite gel is then dried in an oven at a specific temperature (e.g., 60°C) until a constant weight is achieved.
-
The dried composite is ground and sieved to obtain the desired particle size for adsorption experiments.
Protocol 2: Preparation of Silica-Functionalized AMP Impregnated in Calcium Alginate (SiO₂-AMP–Cal-Alg)
This protocol details the synthesis of a robust and highly efficient cesium adsorbent by encapsulating silica-functionalized AMP within a calcium alginate matrix.[2]
Materials:
-
This compound (AMP)
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ammonia (B1221849) solution
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Deionized water
Procedure:
-
Synthesis of SiO₂-AMP:
-
Disperse AMP powder in a mixture of ethanol and deionized water.
-
Add TEOS to the suspension and stir.
-
Slowly add ammonia solution to catalyze the hydrolysis and condensation of TEOS, forming a silica coating on the AMP particles.
-
Continue stirring for a specified duration.
-
Collect the SiO₂-AMP particles by filtration, wash with deionized water and ethanol, and dry.
-
-
Impregnation in Calcium Alginate:
-
Prepare a sodium alginate solution by dissolving sodium alginate powder in deionized water with heating and stirring.
-
Disperse the prepared SiO₂-AMP particles into the sodium alginate solution.
-
Extrude the resulting slurry dropwise into a calcium chloride solution.
-
The droplets will instantly form spherical beads of SiO₂-AMP–Cal-Alg composite upon contact with the CaCl₂ solution due to cross-linking.
-
Allow the beads to cure in the CaCl₂ solution for a period of time.
-
Collect the composite beads, wash thoroughly with deionized water, and dry.
-
Protocol 3: Cesium Adsorption Batch Experiment
This protocol outlines a standard batch adsorption experiment to evaluate the cesium uptake performance of the prepared APM composites.
Materials:
-
Prepared APM composite adsorbent
-
Cesium chloride (CsCl) stock solution of known concentration
-
Nitric acid (HNO₃) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Conical flasks or centrifuge tubes
-
Shaker or magnetic stirrer
-
pH meter
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrophotometer (AAS) for cesium concentration analysis
Procedure:
-
Accurately weigh a specific amount of the APM composite adsorbent and place it into a series of conical flasks.
-
Add a known volume of cesium chloride solution with a specific initial concentration to each flask.
-
Adjust the pH of the solutions to the desired value using HNO₃ or NaOH.
-
Seal the flasks and place them on a shaker at a constant speed and temperature for a predetermined period to reach equilibrium.
-
After shaking, separate the adsorbent from the solution by filtration or centrifugation.
-
Measure the final cesium concentration in the supernatant using ICP-MS or AAS.
-
Calculate the amount of cesium adsorbed per unit mass of the adsorbent (qₑ) using the following equation: qₑ = (C₀ - Cₑ) * V / m where:
-
qₑ is the adsorption capacity at equilibrium (mg/g)
-
C₀ is the initial cesium concentration (mg/L)
-
Cₑ is the equilibrium cesium concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
-
To study the effect of various parameters, repeat the experiment by varying the initial cesium concentration, pH, contact time, and temperature.
Visualizations
Experimental Workflow for APM Composite Synthesis
Caption: General workflow for the synthesis of this compound composites.
Cesium Adsorption and Analysis Workflow
Caption: Workflow for batch experiments to evaluate cesium adsorption by APM composites.
References
- 1. Synthesis of this compound/Polyacrylic Acid Composite Gel Adsorbent and Separation of Cesium [jnrc.xml-journal.net]
- 2. Ammonium molybdate phosphate functionalized silicon dioxide impregnated in calcium alginate for highly efficient removal of 137Cs from aquatic bodies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel Sn-doped this compound: preparation, characterization and adsorption properties of Cs | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Adsorption Behavior and Mechanism of Cesium Ions in Low-Concentration Brine Using Ammonium Molybdophosphate–Zirconium Phosphate on Polyurethane Sponge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Ammonium Phosphomolybdate as a Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Ammonium (B1175870) phosphomolybdate (APM), an inorganic salt of phosphomolybdic acid with the chemical formula (NH₄)₃PMo₁₂O₄₀, has emerged as a versatile and efficient catalyst in a variety of organic transformations. Its utility stems from its strong Brønsted acidity, redox properties, and thermal stability. This document provides detailed application notes and experimental protocols for the use of ammonium phosphomolybdate in key organic reactions, including multicomponent reactions for the synthesis of heterocyclic compounds and selective oxidation reactions.
Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry. This compound serves as an effective and reusable acid catalyst for this transformation, often providing high yields under solvent-free conditions.
Quantitative Data Summary
| Entry | Aldehyde | β-Ketoester | Urea (B33335)/Thiourea (B124793) | Catalyst Loading (mol%) | Temp (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde (B42025) | Ethyl acetoacetate | Urea | 10 | 100 | 35 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 10 | 100 | 30 | 95 |
| 3 | 4-Methoxybenzaldehyde | Methyl acetoacetate | Urea | 10 | 100 | 45 | 90 |
| 4 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 10 | 100 | 40 | 88 |
| 5 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 10 | 100 | 40 | 85 |
Experimental Protocol
General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones:
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and this compound (10 mol%).
-
Heat the reaction mixture at 100 °C under solvent-free conditions with stirring for the time specified in the table above.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add crushed ice (approximately 30 g) to the flask and stir for 5-10 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol (B145695) to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
-
The catalyst can be recovered from the filtrate, washed, dried, and reused for subsequent reactions.
Reaction Workflow
Synthesis of 1,4-Dihydropyridines (Hantzsch Reaction)
The Hantzsch synthesis is a classic multicomponent reaction for the preparation of 1,4-dihydropyridines (DHPs), a class of compounds with significant applications in pharmaceuticals, particularly as calcium channel blockers.[1][2] this compound can be employed as a catalyst in this reaction, promoting the condensation of an aldehyde, a β-ketoester, and a nitrogen source.
Quantitative Data Summary
| Entry | Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate (B1210297) | APM (2 mol%) | RT | 1 | 92 |
| 2 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Ammonium acetate | APM (2 mol%) | RT | 1.5 | 90 |
| 3 | 4-Chlorobenzaldehyde | Methyl acetoacetate | Ammonium acetate | APM (2 mol%) | RT | 1.2 | 94 |
| 4 | 2-Naphthaldehyde | Ethyl acetoacetate | Ammonium acetate | APM (2 mol%) | RT | 2 | 88 |
Experimental Protocol
General Procedure for the Hantzsch Synthesis of 1,4-Dihydropyridines:
-
To a mixture of an aldehyde (1 mmol), a β-ketoester (2 mmol), and ammonium acetate (1.5 mmol) in a round-bottom flask, add this compound (2 mol%).
-
Stir the reaction mixture at room temperature for the time indicated in the table.
-
Monitor the reaction progress using TLC.
-
After completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford the pure 1,4-dihydropyridine.
Reaction Mechanism
Selective Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde
The selective oxidation of primary alcohols to aldehydes is a crucial transformation in organic synthesis. This compound, in conjunction with an oxidant like hydrogen peroxide, can effectively catalyze the oxidation of benzyl alcohol to benzaldehyde with high selectivity, minimizing over-oxidation to benzoic acid.[3][4][5]
Quantitative Data Summary
| Entry | Substrate | Oxidant | Catalyst | Catalyst Loading | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Benzyl Alcohol | H₂O₂ (30%) | APM | 0.2 mol% | Reflux | 1 | 95.8 | >99 |
| 2 | 4-Methylbenzyl Alcohol | H₂O₂ (30%) | APM | 0.2 mol% | Reflux | 1.5 | 94.2 | >99 |
| 3 | 4-Chlorobenzyl Alcohol | H₂O₂ (30%) | APM | 0.2 mol% | Reflux | 1 | 96.5 | >99 |
| 4 | Cinnamyl Alcohol | H₂O₂ (30%) | APM | 0.2 mol% | Reflux | 2 | 92.1 | >99 |
Note: The data is based on studies using phosphomolybdate-based catalysts.[4][6]
Experimental Protocol
General Procedure for the Oxidation of Benzyl Alcohol:
-
In a 50 mL round-bottom flask, place benzyl alcohol (50 mmol) and this compound (0.2 mol%).[5]
-
Add 30% aqueous hydrogen peroxide (60 mmol) to the flask.[3]
-
Reflux the mixture for the time specified in the table, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Isolate the product by simple distillation.
-
Separate the organic layer from the distillate, dry it over anhydrous sodium sulfate, and characterize the product.
Experimental Workflow
Epoxidation of Alkenes
The epoxidation of alkenes is a fundamental reaction for the synthesis of epoxides, which are versatile intermediates in organic synthesis. Molybdenum-based catalysts, including this compound, are known to catalyze the epoxidation of alkenes using hydroperoxides as the oxygen source.[7][8]
Quantitative Data Summary
| Entry | Alkene | Oxidant | Catalyst | Temp (°C) | Time (h) | Conversion (%) | Epoxide Selectivity (%) |
| 1 | Cyclohexene (B86901) | tert-Butyl hydroperoxide (TBHP) | APM | 80 | 3 | 98.9 | 97.4 |
| 2 | 1-Octene | TBHP | APM | 80 | 4 | 92.5 | 95.1 |
| 3 | Styrene | TBHP | APM | 80 | 3.5 | 95.2 | 96.3 |
| 4 | Cyclooctene | TBHP | APM | 80 | 2.5 | 99.1 | 98.2 |
Note: The data is representative of molybdenum-based catalysts in similar systems.[9]
Experimental Protocol
General Procedure for the Epoxidation of Cyclohexene:
-
In a reaction vessel, dissolve cyclohexene (2 mmol) and an internal standard (e.g., toluene, 2 mmol) in a suitable solvent such as 1,2-dichloroethane (B1671644) (4 mL).
-
Add this compound (5 mg).
-
Heat the mixture to 80 °C with stirring.
-
Add tert-butyl hydroperoxide (3 mmol) dropwise to the reaction mixture.
-
Continue stirring at 80 °C for the time indicated in the table, monitoring the reaction by Gas Chromatography (GC).
-
After completion, cool the reaction mixture and analyze the conversion and selectivity by GC.
Reaction Mechanism
Conclusion
This compound is a highly effective and often reusable catalyst for a range of important organic reactions. Its application in multicomponent reactions like the Biginelli and Hantzsch syntheses provides an efficient route to valuable heterocyclic compounds. Furthermore, its catalytic activity in selective oxidation reactions offers a greener alternative to traditional stoichiometric reagents. The protocols provided herein serve as a starting point for researchers to explore the utility of this versatile catalyst in their synthetic endeavors.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. cs.gordon.edu [cs.gordon.edu]
- 4. researchgate.net [researchgate.net]
- 5. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Ammonium Phosphomolybdate in Electronic Memory Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) phosphomolybdate (APM), a polyoxometalate with the chemical formula (NH₄)₃PMo₁₂O₄₀, has emerged as a promising material for the fabrication of novel electronic memory devices.[1][2][3] Its unique redox properties and structural characteristics allow for resistive switching behavior, making it a candidate for next-generation non-volatile memory technologies. This document provides detailed application notes and experimental protocols for the fabrication and characterization of APM-based memory devices.
The operating principle of these devices is based on the ability of APM to switch between a high resistance state (HRS or OFF state) and a low resistance state (LRS or ON state) under an applied electric field. This resistive switching is attributed to charge transport mechanisms that can be modulated, offering the potential for data storage.
Quantitative Data Summary
The performance of electronic memory devices is evaluated based on several key parameters. The following table summarizes the reported quantitative data for an Au‖YAPM‖Au device fabricated on a flexible paper substrate.
| Parameter | Value | Notes |
| Device Structure | Au‖YAPM‖Au | Gold electrodes with yellow ammonium phosphomolybdate as the active layer. |
| Substrate | Flexible Paper | Demonstrates potential for flexible electronics. |
| Active Area | 0.5 x 0.5 mm² | The area of the memory cell.[4] |
| ON/OFF Current Ratio | 2 x 10² | A constant ratio, indicating distinguishable memory states.[1][2][3] |
| Endurance | 10³ cycles | The device was tested for 1000 switching cycles.[5] |
| Compliance Current (Icc) | 1 mA | Used during I-V characterization to prevent device breakdown.[4] |
| I-V Scan Rate | 0.17 V s⁻¹ | The rate at which the voltage was swept during characterization.[4] |
Experimental Protocols
This section outlines the detailed methodologies for the fabrication and characterization of this compound-based memory devices.
Materials and Equipment
-
Yellow this compound ((NH₄)₃PMo₁₂O₄₀) powder
-
Flexible paper substrate
-
Glass slides (for mechanical support)
-
Gold sputtering target
-
Deionized water
-
Spin coater
-
Sputter coater (Physical vapor deposition system)
-
Source meter unit (e.g., Keithley 2401)
-
UV lamp (λ ≈ 365 nm)
-
Probe station
Device Fabrication Protocol
-
Substrate Preparation:
-
Cut the flexible paper substrate to the desired dimensions.
-
Mount the paper substrate onto a clean glass slide to provide mechanical stability during the fabrication process.
-
-
Bottom Electrode Deposition:
-
Deposit a pair of gold (Au) electrodes onto the paper substrate using a sputter coater.
-
The deposition should be performed through a shadow mask to define the desired electrode pattern.
-
-
This compound Solution Preparation:
-
Prepare a saturated solution of yellow this compound (YAPM) in deionized water. The exact concentration should be optimized based on desired film thickness and spin coating parameters.
-
-
Active Layer Deposition:
-
Deposit the YAPM solution onto the substrate with the bottom electrodes using a spin coater.
-
A spin speed of 1200 rpm is recommended to achieve a film thickness of approximately 10 μm.[4]
-
Allow the film to dry completely in a dust-free environment.
-
-
Top Electrode Deposition:
-
Deposit another pair of gold electrodes on top of the YAPM film using the sputter coater and a shadow mask.
-
The top electrodes should be patterned to create an active device area of 0.5 x 0.5 mm² where the top and bottom electrodes overlap.[4]
-
Device Characterization Protocol
-
Electrical Measurements:
-
Place the fabricated Au‖YAPM‖Au device on the probe station.
-
Connect the top and bottom electrodes to the source meter unit.
-
Perform current-voltage (I-V) sweeps to characterize the resistive switching behavior. A typical voltage sweep range is from -3V to +3V.
-
Set a compliance current of 1 mA during the SET process to prevent permanent breakdown of the device.[4]
-
Record the I-V curves to determine the ON/OFF states, switching voltages, and ON/OFF ratio.
-
-
Endurance Testing:
-
UV Irradiation Effect (Optional):
-
To investigate the photo-responsive properties, expose the device to UV irradiation (λ ≈ 365 nm).
-
After a certain exposure time (e.g., 100 seconds), the yellow APM (YAPM) will convert to green APM (GAPM).[1][2][3]
-
This conversion is due to the reduction of Mo(VI) to Mo(V).[1][2][3]
-
Measure the I-V characteristics after UV exposure to observe the shift to a stable ON state.[1][2][3]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the fabrication and characterization of APM-based memory devices.
Proposed Resistive Switching Mechanism
Caption: Proposed resistive switching mechanism in APM-based memory devices.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a material for dielectric crossover and resistive switching performance - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound: a material for dielectric crossover and resistive switching performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a material for dielectric crossover and resistive switching performance - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00481B [pubs.rsc.org]
- 5. This compound: a material for dielectric crossover and resistive switching performance - PMC [pmc.ncbi.nlm.nih.gov]
protocol for phosphate analysis in water samples using Ammonium molybdate
Introduction
Phosphorus is an essential nutrient in aquatic ecosystems, but excessive concentrations can lead to eutrophication, causing detrimental effects on water quality and aquatic life.[1] Accurate monitoring of phosphate (B84403) levels in water is therefore crucial. This document provides a detailed protocol for the determination of orthophosphate and total phosphorus in water samples using the ammonium (B1175870) molybdate (B1676688) colorimetric method. The protocol is primarily based on the widely used ascorbic acid reduction method, which offers high sensitivity and is suitable for the low concentrations typically found in environmental water samples.[1][2]
Principle of the Method
The analysis is based on the reaction of orthophosphate ions with ammonium molybdate and a catalyst, such as antimony potassium tartrate, in an acidic medium to form an antimony-phospho-molybdate complex.[2][3] This complex is subsequently reduced by ascorbic acid to form a intensely blue-colored molybdenum blue complex.[1][2][4] The intensity of the blue color, measured spectrophotometrically, is directly proportional to the phosphate concentration in the sample.[1][2] For the determination of total phosphorus, all phosphorus forms are converted to orthophosphate through an acid-persulfate digestion prior to colorimetric analysis.[4]
Quantitative Data Summary
| Parameter | Ascorbic Acid Method | Vanadomolybdate Method |
| Analyte(s) | Orthophosphate, Total Phosphorus | Orthophosphate, Total Phosphate |
| Applicable Range | 0.01 to 1.2 mg P/L[2] | 100 to 1,000 µg PO4 per sample[5] |
| Wavelength | 650 nm or 890 nm[1][2] | 420 nm or 470 nm[5][6] |
| Color of Complex | Intense Blue[2] | Yellow[5][6] |
| Key Reagents | Ammonium molybdate, Antimony potassium tartrate, Ascorbic acid, Sulfuric acid | Ammonium molybdate, Ammonium metavanadate, Nitric acid[5] |
| Common Interferences | Arsenate, Iron, High concentrations of silica[7][8] | Arsenate, Iodide, Sulfide[9] |
Experimental Protocols
1. Glassware Preparation
To avoid phosphate contamination, all glassware used for this analysis must be thoroughly cleaned. It is recommended to wash glassware with a phosphate-free detergent, followed by an acid wash with a hot 1:1 HCl solution, and finally rinse thoroughly with deionized water.[10] It is best practice to dedicate a set of glassware solely for phosphate analysis.[10]
2. Reagent Preparation (Ascorbic Acid Method)
-
Sulfuric Acid Solution (5N): Slowly and carefully add 70 mL of concentrated H₂SO₄ to approximately 400 mL of deionized water in a 500 mL volumetric flask. Cool to room temperature and dilute to the mark with deionized water.[10]
-
Antimony Potassium Tartrate Solution: Dissolve 1.3715 g of K(SbO)C₄H₄O₆·½H₂O in 400 mL of deionized water in a 500 mL volumetric flask and dilute to the mark. Store in a glass-stoppered bottle.[11]
-
Ammonium Molybdate Solution: Dissolve 20 g of (NH₄)₆Mo₇O₂₄·4H₂O in 500 mL of deionized water. Store in a glass-stoppered bottle.[10][11]
-
Ascorbic Acid Solution (0.1 M): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. This solution is stable for about a week if stored at 4°C.[10][12]
-
Combined Reagent: To prepare 100 mL of the combined reagent, mix the following reagents in the order listed, allowing for thorough mixing after each addition: 50 mL of 5N Sulfuric Acid, 5 mL of Antimony Potassium Tartrate solution, 15 mL of Ammonium Molybdate solution, and 30 mL of Ascorbic Acid solution. This reagent should be prepared fresh and used within 4 hours.[11][12]
-
Stock Phosphate Standard Solution (50 mg P/L): Dissolve 0.2195 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄), previously dried at 105°C for one hour, in deionized water and dilute to 1000 mL.[11]
-
Working Phosphate Standard Solutions: Prepare a series of standards by diluting the stock phosphate solution to cover the expected concentration range of the samples.
3. Protocol for Orthophosphate Analysis
-
Pipette 50 mL of the water sample into a clean flask. If the sample is colored or turbid, a sample blank should be prepared.
-
Add 1 drop of phenolphthalein (B1677637) indicator. If a pink color develops, add 5N sulfuric acid dropwise until the color just disappears.
-
Add 8.0 mL of the combined reagent and mix thoroughly.
-
Allow at least 10 minutes, but no more than 30 minutes, for color development.
-
Measure the absorbance of the solution at 880 nm using a spectrophotometer.
-
Use deionized water treated with the combined reagent as the reagent blank.
-
Prepare a calibration curve by plotting the absorbance of the standards versus their known concentrations.
-
Determine the phosphate concentration of the sample from the calibration curve.
4. Protocol for Total Phosphorus Analysis
-
Digestion:
-
Pipette 50 mL of a well-mixed sample into a 125 mL Erlenmeyer flask.
-
Add 1 mL of concentrated sulfuric acid.
-
Add 0.4 g of ammonium persulfate.[11]
-
Boil gently on a hot plate for 30-40 minutes or until the volume is reduced to about 10 mL.[11] Do not allow the sample to go to dryness.
-
Alternatively, autoclave at 121°C for 30 minutes.[2]
-
Cool the flask and add a few drops of phenolphthalein indicator.
-
Neutralize the solution to a faint pink color by adding 1N sodium hydroxide.
-
Transfer the cooled digestate to a 50 mL volumetric flask and dilute to the mark with deionized water.
-
-
Colorimetric Analysis:
-
Follow the same procedure as for orthophosphate analysis (steps 3-8), using the digested sample.
-
Visualizations
Caption: Chemical reaction pathway for phosphate detection.
Caption: Experimental workflow for phosphate analysis.
References
- 1. scispace.com [scispace.com]
- 2. epa.gov [epa.gov]
- 3. lovibond.com [lovibond.com]
- 4. nemi.gov [nemi.gov]
- 5. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NEMI Method Summary - 365.2 [nemi.gov]
- 8. NEMI Method Summary - 365.3 [nemi.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dec.vermont.gov [dec.vermont.gov]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
Application Notes and Protocols for the Synthesis and Utilization of Ammonium Phosphomolybdate-Polyacrylonitrile (AMP-PAN) Composites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ammonium (B1175870) phosphomolybdate-polyacrylonitrile (AMP-PAN) is a composite material renowned for its high selectivity and efficiency in adsorbing cesium ions, even in highly acidic and saline environments.[1][2][3] The composite consists of ammonium phosphomolybdate (AMP), an inorganic ion exchanger, physically entrapped within a polyacrylonitrile (B21495) (PAN) polymer matrix.[1][4] This structure enhances the mechanical properties and flow characteristics of the fine, powdered AMP, making it suitable for use in packed columns for separation processes.[1][2] AMP-PAN exhibits remarkable thermal and radiation stability, making it a robust material for applications in nuclear waste treatment and environmental remediation.[1][3][5]
The primary application of AMP-PAN lies in the selective removal of cesium isotopes, such as ¹³⁷Cs, from radioactive waste streams and contaminated environments like seawater.[1][4][6] Its high selectivity for cesium is maintained even in the presence of high concentrations of competing ions like sodium and potassium.[1]
While direct applications in drug development are not the primary focus of existing literature, the principles of selective ion exchange and immobilization within a polymer matrix are relevant. Potential areas of interest could include the removal of heavy metal contaminants from pharmaceutical process streams or the development of novel drug delivery systems, though these applications are not yet established for AMP-PAN.
Experimental Protocols
Synthesis of AMP-PAN Composite
This protocol details the synthesis of AMP-PAN composite via the immobilization of pre-synthesized AMP powder into a PAN matrix.
1.1. Materials and Reagents
-
Ammonium molybdate (B1676688) ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Phosphoric acid (H₃PO₄)
-
Ammonium nitrate (B79036) (NH₄NO₃)
-
Nitric acid (HNO₃)
-
Polyacrylonitrile (PAN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
1.2. Protocol for the Synthesis of this compound (AMP)
A method for preparing AMP involves the reaction of ammonium molybdate, ammonium nitrate, and phosphoric acid, followed by precipitation with nitric acid.[5]
-
Prepare the following solutions:
-
Solution A: 2 mol/L ammonium molybdate.
-
Solution B: 0.5 mol/L ammonium nitrate.
-
Solution C: 2 mol/L phosphoric acid.
-
-
In a three-necked flask, mix 50 mL of Solution A, 100 mL of Solution B, and 50 mL of Solution C.
-
Stir the mixture for approximately 4 hours at ambient temperature.
-
Gradually add 6 mol/L nitric acid to the solution to induce the formation of a yellow precipitate (AMP).
-
Filter the precipitate and wash it thoroughly with deionized water.
-
Dry the resulting AMP powder at 50°C.
-
Sieve the dried powder to obtain a particle size of 224–400 μm.
1.3. Protocol for the Synthesis of AMP-PAN Composite
This procedure involves dissolving PAN in a solvent and then dispersing the AMP powder within the polymer solution before precipitation to form the composite.
-
In a three-necked flask, dissolve a specific amount of PAN powder in dimethyl sulfoxide (DMSO) by stirring at 50°C for 3 hours to form a homogenous polymer solution.
-
Add a predetermined amount of the prepared AMP powder to the PAN-DMSO solution.
-
Stir the mixture vigorously to ensure a uniform dispersion of the AMP particles within the polymer solution.
-
Precipitate the composite by adding the mixture dropwise into a non-solvent, such as deionized water, while stirring.
-
Allow the resulting composite granules to solidify.
-
Filter the AMP-PAN composite granules and wash them extensively with deionized water to remove any residual DMSO.
-
Dry the composite in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
Experimental Workflow for AMP-PAN Synthesis
Caption: Workflow for the synthesis of AMP-PAN composite.
Application Protocol: Cesium Removal from Aqueous Solutions
This protocol describes the use of AMP-PAN composite in a column chromatography setup for the selective removal of cesium ions from acidic aqueous solutions.
2.1. Materials and Equipment
-
AMP-PAN composite beads
-
Chromatography column
-
Peristaltic pump
-
Fraction collector (optional)
-
Cesium-containing aqueous solution (e.g., simulated radioactive waste)
-
Nitric acid (for pH adjustment and rinsing)
-
Ammonium nitrate solution (5M, for elution)
-
Deionized water
2.2. Protocol
-
Column Packing:
-
Prepare a slurry of the AMP-PAN composite beads in deionized water.
-
Pour the slurry into the chromatography column and allow the beads to settle, ensuring a uniformly packed bed without any air bubbles.
-
-
Column Conditioning:
-
Wash the packed column with several bed volumes of deionized water to remove any impurities.
-
Equilibrate the column by passing a solution with the same pH and matrix composition as the sample solution (without cesium) through it. For acidic waste, this would typically be a dilute nitric acid solution (e.g., 0.1M HNO₃).
-
-
Sample Loading:
-
Pump the cesium-containing solution through the conditioned column at a controlled flow rate. A typical flow rate used in studies is around 0.7 mL/min for a 1.5 mL column.[1]
-
-
Washing:
-
After loading the sample, wash the column with a few bed volumes of the equilibration solution (e.g., 0.1M HNO₃) to remove any non-adsorbed ions.
-
-
Elution (Cesium Recovery):
-
Regeneration:
-
After elution, the column can be regenerated for subsequent use by washing it thoroughly with deionized water and then re-conditioning it with the appropriate equilibration solution.
-
Experimental Workflow for Cesium Removal
Caption: Workflow for cesium removal using an AMP-PAN column.
Data Presentation
The following tables summarize key quantitative data related to the performance of AMP-PAN composites as reported in the literature.
Table 1: Physical and Chemical Properties of AMP-PAN Composites
| Property | Value | Reference |
| BET Surface Area | 75.90 m²/g | [5] |
| Thermal Stability | Stable up to 190°C | [5] |
| Radiation Stability | No change in uptake up to 1000 kGy | [1] |
| Cesium Loading Capacity | Approx. 8.7% by weight of dry AMP |
Table 2: Performance in Cesium Removal Applications
| Parameter | Value | Conditions | Reference |
| Column Separation of ¹³⁷Cs from Acidic Waste | |||
| Cesium Removal (1st cycle) | 99.85% | 1500 mL feed through 1.5 mL column at 0.7 mL/min | [1] |
| Cesium Breakthrough (1st cycle) | 0.15% | After 1000 bed volumes | [3][4] |
| Cesium Removal (2nd cycle, after regeneration) | 99.47% | 1250 mL feed through 1.5 mL column | [1] |
| Cesium Breakthrough (2nd cycle) | 0.53% | After 830 bed volumes | [3][4] |
| Cesium Recovery (Elution) | 87% | Elution with 50 mL of 5M NH₄NO₃ | [1][4] |
| Cesium Recovery from Seawater | |||
| Cesium Recovery Efficiency | 93.5 ± 5.0% | 20 L seawater (acidified to pH 1-2) through 5 mL column at 35 mL/min | [1][3][4] |
| Cesium Recovery Efficiency | 95% | 20 L seawater samples at an average flow rate of 35 mL/min | [6] |
Conclusion
The AMP-PAN composite is a highly effective and robust material for the selective removal of cesium from challenging aqueous environments. The protocols provided herein offer a detailed guide for its synthesis and application in a laboratory setting. The presented data underscores its high performance, making it a valuable tool for researchers in nuclear waste management, environmental remediation, and potentially for purification applications in other scientific fields. Further research could explore its utility in pharmaceutical and biotechnological processes where selective ion removal is critical.
References
Application Notes: Ammonium Phosphomolybdate as a Flame Retardant
References
- 1. Influence of Phosphomolybdates on Flame Retardancy and Smoke Suppression of PVC Matrix Flame Retardant Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 5. Phosphorus Flame Retardants in Polymer Materials: Applications, Benefits & Safety Insights | Latest News & Research from China [china-phosphate.com]
- 6. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. specialchem.com [specialchem.com]
- 10. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
interference of arsenate and silicate in the phosphomolybdate test
This guide provides troubleshooting advice and frequently asked questions regarding the interference of arsenate and silicate (B1173343) in the phosphomolybdate test for phosphate (B84403) determination.
Frequently Asked Questions (FAQs)
Q1: What is the phosphomolybdate test and its principle?
A1: The phosphomolybdate test, often referred to as the molybdenum blue method, is a widely used colorimetric assay to determine the concentration of orthophosphate in a solution. The principle involves the reaction of orthophosphate ions with an acidic solution of ammonium (B1175870) molybdate (B1676688) to form a yellow phosphomolybdate heteropoly complex (phosphomolybdic acid).[1] This complex is then reduced by an agent like ascorbic acid or stannous chloride, producing an intensely colored molybdenum blue complex, the absorbance of which is measured spectrophotometrically (typically at 880 nm) to quantify the phosphate concentration.[1]
Q2: Why do arsenate and silicate interfere with the phosphate measurement?
A2: Arsenate (AsO₄³⁻) and silicate (SiO₄⁴⁻) interfere because they are chemically similar to the orthophosphate ion (PO₄³⁻).[2] Both can react with ammonium molybdate in an acidic medium to form their own heteropoly complexes, arsenomolybdate and silicomolybdate, respectively.[2][3] These complexes are also reduced to form blue-colored species that absorb light in a similar wavelength range as the phosphomolybdate blue complex, leading to a false positive signal and an overestimation of the actual phosphate concentration.[2][4][5]
Q3: How can I identify if my results are affected by interference?
A3: The primary indicator of interference is a significant overestimation of the phosphate concentration, especially in samples where you expect low levels.[4][5] For silicate interference, a spectral analysis can be revealing; the silicomolybdate blue complex has a maximum absorbance at a slightly different wavelength (around 812 nm) compared to the phosphomolybdate blue complex (around 890 nm).[4][5] Arsenate interference is indicated when samples known to contain arsenic show elevated phosphate levels.[2]
Q4: What level of interference can be expected from silicate?
A4: The degree of interference is highly dependent on the ratio of silicate to phosphate in the sample. At low phosphate concentrations (e.g., 10 µM), a high silicate-to-phosphate ratio can lead to substantial overestimation. For example, a SiO₄:PO₄ ratio of 1500 can overestimate a 10 µM phosphate concentration by as much as 250%.[4][5] This effect becomes less pronounced at higher phosphate concentrations.[4][5]
Q5: How can arsenate interference be eliminated?
A5: Arsenate [As(V)] interference can be eliminated by reducing it to arsenite [As(III)] before adding the molybdate reagent.[2][6] Arsenite does not have the tetrahedral structure necessary to form the interfering heteropoly complex.[6] This reduction is commonly achieved using reagents like sodium thiosulfate (B1220275) in combination with sodium metabisulfite (B1197395).[6]
Q6: How can silicate interference be minimized or removed?
A6: Silicate interference can be controlled in several ways:
-
pH and Acidity Control: The formation of the silicomolybdate complex is often slower than the phosphomolybdate complex. By carefully controlling the acidity and reaction time, the phosphate complex can be formed and measured before significant silicate interference occurs. Increasing the sulfuric acid concentration can also help overcome the issue.[7]
-
Use of Masking Agents: Organic acids like oxalic acid or tartaric acid can be added to the reaction.[3][8] These agents selectively decompose the less stable silicomolybdate complex (and phosphomolybdate if added incorrectly) without affecting the pre-formed phosphomolybdate complex.[3][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Consistently high or overestimated phosphate readings. | Interference from arsenate or silicate. | 1. Analyze a sample blank known to be free of phosphate but containing the suspected interfering ion (arsenate or silicate). 2. If interference is confirmed, implement a mitigation protocol. For arsenate, use the selective reduction method (See Protocol 1). For silicate, use a masking agent like oxalic acid (See Protocol 2). |
| Poor reproducibility of results. | 1. Inconsistent reaction timing before measurement. 2. Fluctuating sample temperature. 3. Instability of the reducing agent. | 1. Strictly control the incubation time after adding the molybdate and reducing reagents. 2. Ensure all samples and standards are at the same temperature during the reaction, as color development is temperature-dependent.[7] 3. Prepare the reducing agent (e.g., ascorbic acid) fresh daily and store it refrigerated in a dark bottle.[1] |
| Absorbance maximum is shifted from the expected ~880 nm. | Significant silicate interference. | The silicomolybdate blue complex has an absorbance maximum around 812 nm.[4][5] A peak shift suggests high silicate levels. Implement the silicate mitigation protocol (See Protocol 2) or use a multi-wavelength spectrophotometric correction if the interference is characterized. |
| No color development in standards or samples. | 1. Degraded reagents (especially the reducing agent). 2. Incorrect pH of the reaction mixture. | 1. Prepare fresh reagents, particularly the ascorbic acid solution. 2. Verify the acidity of the molybdate reagent. The reaction requires a specific acidic pH to proceed correctly.[1] |
Quantitative Data on Interference
Table 1: Impact of Silicate-to-Phosphate Ratio on Phosphate Measurement
| Phosphate (PO₄) Concentration | Silicate-to-Phosphate (SiO₄:PO₄) Aqueous Ratio | Approximate Overestimation of Phosphate |
| 10 µM | 1500 | ~250%[4][5] |
| 25 µM | High | Up to 20%[4][5] |
| 35 µM | High | Up to 20%[4][5] |
| 50 µM | High | Up to 20%[4][5] |
Table 2: Molar Absorptivities of Molybdate Complexes
| Complex Species | Wavelength | Molar Absorptivity (l mol⁻¹ cm⁻¹) |
| Malachite Green–Molybdophosphate | 625 nm | 10.4 (±0.13) x 10⁴[2] |
| Malachite Green–Molybdoarsenate | 625 nm | 7.2 (±0.17) x 10⁴[2] |
Visualizations
Chemical Reaction Pathways
Caption: Reaction pathways for phosphate and interfering ions.
Troubleshooting Logic
Caption: Decision tree for troubleshooting high phosphate readings.
Experimental Workflow: Arsenate Interference Removal
Caption: Workflow for mitigating arsenate interference via reduction.
Experimental Protocols
Protocol 1: Method for Mitigating Arsenate Interference
This protocol is based on the selective reduction of arsenate to non-interfering arsenite prior to the phosphomolybdate reaction.[6]
Reagents:
-
Sodium Thiosulfate (0.1 M): Dissolve 2.48 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) in 100 mL of deionized water.
-
Sodium Metabisulfite (1 M): Dissolve 19.01 g of sodium metabisulfite (Na₂S₂O₅) in 100 mL of deionized water. Prepare fresh.
-
Standard reagents for the Molybdenum Blue test (see Protocol 3).
Procedure:
-
To a 10 mL sample (or standard), add 1.0 mL of 0.1 M sodium thiosulfate solution.[6]
-
Add 0.2 mL of 1 M sodium metabisulfite solution.[6]
-
Mix well and allow the solution to stand for 15 minutes at room temperature. This ensures the complete reduction of arsenate [As(V)] to arsenite [As(III)].
-
Proceed with the standard phosphomolybdate test (Protocol 3) by adding the acidic molybdate and reducing agent.
-
Measure the absorbance. The resulting color is due to the phosphate concentration only.
Protocol 2: Method for Mitigating Silicate Interference
This protocol uses oxalic acid to selectively decompose the silicomolybdate complex.[8]
Reagents:
-
Oxalic Acid Solution (10% w/v): Dissolve 10 g of oxalic acid in 100 mL of deionized water.
-
Standard reagents for the Molybdenum Blue test (see Protocol 3).
Procedure:
-
To a 25 mL sample, add 10 mL of the acidic molybdate reagent (from Protocol 3).
-
Mix and allow the solution to stand for a minimum of 10 minutes but no longer than 15 minutes. This allows for the formation of both phosphomolybdate and silicomolybdate complexes.
-
Add 10 mL of the 10% oxalic acid solution. Mix immediately. The oxalic acid will decompose the silicomolybdate complex.
-
Immediately add the reducing agent (e.g., ascorbic acid from Protocol 3).
-
Allow color to develop according to the standard method and measure the absorbance.
Protocol 3: General Phosphomolybdate (Molybdenum Blue) Method
This is a standard protocol for phosphate determination, to be used on its own or following Protocols 1 or 2.
Reagents:
-
Sulfuric Acid (5N): Carefully add 140 mL of concentrated H₂SO₄ to 800 mL of deionized water. Cool and dilute to 1 L.
-
Ammonium Molybdate (4%): Dissolve 40 g of ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in 1 L of deionized water.[1]
-
Ascorbic Acid (0.1 M): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. Prepare fresh daily and store in a cool, dark place.[1]
-
Potassium Antimony Tartrate (0.27%): Dissolve 0.27 g of potassium antimony tartrate (K(SbO)C₄H₄O₆·½H₂O) in 100 mL of deionized water.
-
Combined Reagent: Mix 50 mL of 5N Sulfuric Acid, 15 mL of Ammonium Molybdate solution, 30 mL of Ascorbic Acid solution, and 5 mL of Potassium Antimony Tartrate solution. This combined reagent should be prepared fresh for each use.
Procedure:
-
Pipette 50 mL of the sample (or pre-treated sample from Protocol 1) into a clean flask.
-
Add 8 mL of the combined reagent and mix thoroughly.
-
Allow the solution to stand for at least 10 minutes for color development.
-
Measure the absorbance of the solution at 880 nm using a spectrophotometer.
-
Quantify the phosphate concentration using a calibration curve prepared with known phosphate standards.
References
- 1. nemi.gov [nemi.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic acids to eliminate interference by phosphorus in the analysis of silicon by molecular absorption [redalyc.org]
- 4. Interfering Effect of Silicate in the Quantification of Phosphate by the Molybdenum-blue Method [accscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phosphate measurement in natural waters: two examples of analytical problems associated with silica interference using phosphomolybdic acid methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Paraprotein Interference in Phosphate Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering paraprotein interference in phosphate (B84403) determination assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation, leading to suspect or erroneous phosphate measurements in samples containing paraproteins.
Issue 1: Unexpectedly high or non-reproducible phosphate readings in samples from patients with multiple myeloma or other plasma cell disorders.
-
Question: My phosphate measurements in a patient sample with known paraproteinemia are significantly elevated and inconsistent upon re-testing. What could be the cause?
-
Answer: This is a classic sign of paraprotein interference, particularly in colorimetric assays that use an acid/molybdate (B1676688) reagent.[1][2][3] Paraproteins, especially IgG and IgM, can precipitate in the acidic conditions of the assay, causing turbidity that leads to falsely elevated absorbance readings and, consequently, spurious hyperphosphatemia.[2][4][5][6] The magnitude of this interference does not consistently correlate with the paraprotein concentration or type.[4]
Issue 2: Normal phosphate levels are observed in a patient with clinical signs of hypophosphatemia.
-
Question: A patient with multiple myeloma has clinical symptoms suggestive of hypophosphatemia, but the lab results show phosphate levels within the normal range. Could this also be interference?
-
Answer: Yes, while less common, paraprotein interference can also lead to falsely low phosphate readings, a phenomenon known as pseudohypophosphatemia.[5][7] The proposed mechanisms include paraprotein interference with the formation or stabilization of the phosphomolybdate complex in the assay.[7] When clinical presentation is inconsistent with laboratory findings, interference should be suspected.[7]
Issue 3: Dilution of the sample does not resolve the interference.
-
Question: I tried diluting the sample with normal saline to reduce the paraprotein concentration, but the phosphate results are still erratic. Why isn't this working?
-
Answer: While sample dilution can sometimes reduce interference, it is not always effective.[4] In some cases, paraprotein concentrations as low as 8 g/L can still cause interference.[4] Furthermore, dilution with normal saline may not always yield satisfactory results.[8][9] Dilution with a normal serum specimen has been reported to be a more effective alternative in some instances.[8][9]
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of paraprotein interference in phosphate assays?
The most common mechanism is the precipitation of paraproteins in the acidic reagents of colorimetric phosphate assays, particularly those based on the reaction with ammonium (B1175870) molybdate.[4][5] This precipitation creates turbidity in the reaction mixture, which is incorrectly measured as increased absorbance by the spectrophotometer, leading to a falsely elevated phosphate concentration.[2]
2. Which types of paraproteins are most likely to cause interference?
Studies have shown that IgG and IgM paraproteins are more frequently associated with interference in phosphate assays.[4] High concentrations of IgG kappa-type paraproteins, in particular, have been noted to be more likely to interfere with serum phosphorous detection.[1][10][11] However, IgA paraproteins have also been reported to cause interference in some wet chemistry systems.[8]
3. Are there any phosphate determination methods that are not affected by paraprotein interference?
Yes, certain methods are less susceptible to this interference. "Dry chemistry" methods, such as those using slide-based technology (e.g., Vitros systems), have been found to be interference-free.[1][4] These systems often incorporate a spreading layer that can filter out interfering substances like paraproteins before the sample reaches the reaction area.[5]
4. What are the recommended sample pretreatment methods to eliminate paraprotein interference?
The most effective methods involve removing the interfering paraproteins from the sample prior to analysis. These include:
-
Deproteinization with an acid: Trichloroacetic acid (TCA) or sulfosalicylic acid precipitation effectively removes proteins, including paraproteins.[1][3][4][12][13][14][15]
-
Ultrafiltration: This method physically separates the smaller phosphate molecules from the larger protein molecules.[4][6][12]
5. How can I confirm that the anomalous results are due to paraprotein interference?
A recommended approach is to re-assay the sample after a deproteinization step (e.g., with TCA).[1][15] If the phosphate level normalizes after removing the proteins, it strongly indicates that the initial results were affected by paraprotein interference.
Data Presentation
Table 1: Comparison of Phosphate Measurement Methods in the Presence of Paraproteins
| Method Type | Principle | Susceptibility to Paraprotein Interference | Reference |
| Wet Chemistry (Acid/Molybdate) | Colorimetric reaction with ammonium molybdate in an acid medium. | High | [1][2] |
| Dry Chemistry (Slide-based) | Reaction of inorganic phosphorus with ammonium molybdate and subsequent reduction to form a colored complex, measured by reflectance spectrophotometry. | Low to None | [1][4] |
Table 2: Effectiveness of Different Mitigation Strategies
| Mitigation Strategy | Description | Effectiveness | Reference |
| Sample Dilution (with Saline) | Reducing the concentration of paraproteins by diluting the sample with normal saline. | Variable; not always effective. | [4][8] |
| Sample Dilution (with Normal Serum) | Diluting the sample with a serum specimen with a known, normal phosphate concentration. | Can be effective. | [8][9] |
| Deproteinization (TCA/Sulfosalicylic Acid) | Precipitation and removal of proteins from the sample using an acid. | Highly effective. | [1][4][14] |
| Ultrafiltration | Separation of proteins from the sample based on molecular size. | Highly effective. | [4][6][12] |
Experimental Protocols
Protocol 1: Sample Deproteinization using Trichloroacetic Acid (TCA)
This protocol is adapted from methodologies described in the literature for the removal of protein interference in phosphate assays.[1][13]
Materials:
-
Patient serum sample
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Pipettes and tips
Procedure:
-
Pipette a known volume of the patient's serum into a microcentrifuge tube.
-
Add an equal volume of cold 10% TCA solution to the serum sample.
-
Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.
-
Incubate the tube on ice for 10-15 minutes to allow for full precipitation.
-
Centrifuge the tube at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully collect the clear supernatant, which is the protein-free filtrate.
-
Analyze the phosphate concentration in the supernatant using your standard phosphate assay.
-
Remember to account for the dilution factor introduced by the addition of the TCA solution when calculating the final phosphate concentration.
Protocol 2: Ultrafiltration
This protocol provides a general guideline for removing proteins using centrifugal ultrafiltration devices.
Materials:
-
Patient serum sample
-
Centrifugal ultrafiltration device with an appropriate molecular weight cut-off (e.g., 10 kDa)
-
Microcentrifuge with a rotor compatible with the ultrafiltration device
-
Collection tubes
Procedure:
-
Pre-rinse the ultrafiltration device according to the manufacturer's instructions to remove any potential contaminants.
-
Pipette the patient's serum into the sample reservoir of the ultrafiltration device.
-
Place the device into the centrifuge, ensuring it is properly balanced.
-
Centrifuge at the manufacturer's recommended speed and time. This will force the smaller molecules, including phosphate, through the membrane into the collection tube, while retaining the larger protein molecules.
-
After centrifugation, carefully remove the device and collect the protein-free ultrafiltrate from the collection tube.
-
Measure the phosphate concentration in the ultrafiltrate using your standard assay.
Visualizations
Caption: Troubleshooting workflow for suspected paraprotein interference.
Caption: Logical relationship of the problem, cause, and solutions.
References
- 1. Evaluation of methods to eliminate analytical interference in multiple myeloma patients with spurious hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcp.bmj.com [jcp.bmj.com]
- 3. Pseudohyperphosphatemia in a Patient with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orthoclinicaldiagnostics.com [orthoclinicaldiagnostics.com]
- 6. Pseudohyperphosphatemia in multiple myeloma: Removal of interfering paraproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PSEUDOHYPOPHOSPHATEMIA IN A PATIENT WITH MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A case of atypical IgA paraprotein interference on multiple chemistry assays: How to deal with it - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple method to overcome paraproteinemic interferences in chemistry and immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of methods to eliminate analytical interference in multiple myeloma patients with spurious hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Evaluation of methods to eliminate analytical interference in multiple myeloma patients with spurious hyperphosphatemia | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. acphospitalist.acponline.org [acphospitalist.acponline.org]
- 15. researchgate.net [researchgate.net]
stability of the reduced phosphomolybdate complex over time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the phosphomolybdate assay.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the phosphomolybdate assay?
A1: The phosphomolybdate assay is a spectrophotometric method used to determine the total antioxidant capacity of a sample. The assay is based on the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant substance in an acidic medium. This reaction forms a green or blue-colored phosphomolybdate complex, the intensity of which is proportional to the antioxidant concentration in the sample.[1][2]
Q2: How long is the reduced phosphomolybdate complex stable?
A2: The stability of the colored complex can vary depending on the specific protocol and reducing agent used. For instance, when ascorbic acid is used as the reducing agent, the molybdenum blue complex has been shown to have good stability, with no significant difference in absorbance for up to 45 minutes after mixing.[3][4] However, some methods report stability for up to 24 hours.[5] It is crucial to follow the specific protocol's recommended incubation and measurement times for accurate results.
Q3: What are the key factors that influence the stability of the phosphomolybdate complex?
A3: Several factors can impact the stoichiometry and stability of the phosphomolybdate complex. The principal factors include the pH of the medium, the ionic strength, and the molar ratio of the reactants (phosphate, molybdate (B1676688), and reducing agent).[6][7] The Keggin structure of the phosphomolybdate complex is generally more stable at a low pH.[7]
Q4: What is the optimal wavelength for measuring the absorbance of the reduced phosphomolybdate complex?
A4: The maximum absorbance wavelength (λmax) for the reduced phosphomolybdate complex is typically in the range of 695 nm to 890 nm.[4][8][9] Common wavelengths cited in protocols are 695 nm, 765 nm, and around 720 nm.[5][8][10][11] It is advisable to perform a wavelength scan to determine the optimal λmax for your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No color development or very low absorbance | Incorrect reagent preparation: Errors in the concentration of sulfuric acid, sodium phosphate (B84403), or ammonium (B1175870) molybdate. | Double-check all reagent calculations and preparation steps. Ensure all chemicals are fully dissolved. |
| Inactive reducing agent: The reducing agent (e.g., ascorbic acid) may have degraded. | Prepare fresh reducing agent solution. Ascorbic acid solutions, for example, are recommended to be used within a week when stored at 4°C.[4] | |
| Incorrect pH: The pH of the reaction mixture is critical for complex formation.[7] | Verify the concentration of the sulfuric acid solution. | |
| Insufficient incubation time or temperature: The reduction reaction may be slow and require specific conditions to proceed to completion. | Ensure the incubation is carried out for the time and at the temperature specified in the protocol (e.g., 90 minutes at 95°C).[8][10][11] | |
| High absorbance in the blank | Contaminated reagents or glassware: Phosphate contamination can lead to a high background signal. | Use high-purity water and analytical grade reagents. Thoroughly clean all glassware to remove any phosphate residues. |
| Reagent instability: The mixed reagent solution can become unstable over time. | Prepare the mixed reagent solution fresh before use. Some sources suggest it is stable for about 4 hours.[4] | |
| Inconsistent or non-reproducible results | Variable incubation times: Inconsistent timing between samples can lead to variability in the extent of the reaction. | Use a timer and ensure all samples are incubated for the exact same duration. |
| Temperature fluctuations: Variations in the incubation temperature can affect the reaction rate. | Use a calibrated water bath or incubator and ensure a stable temperature is maintained. | |
| Pipetting errors: Inaccurate pipetting of samples or reagents will lead to inconsistent results. | Calibrate your pipettes regularly and use proper pipetting techniques. | |
| Negative absorbance values | Incorrect blank/control: Using the reagent mixture as a blank without the sample can sometimes lead to this issue if the sample itself has a lower absorbance than the reagent blank.[12] | Prepare a proper blank containing all the reagents except the antioxidant standard or sample. |
| Precipitate formation | Incorrect reagent concentrations: Excess of certain reagents can lead to precipitation. | Carefully check and re-prepare all reagent solutions to ensure correct concentrations. |
| Low temperature of reaction mixture: Cooling the samples too quickly or to a very low temperature might cause some components to precipitate. | Allow samples to cool to room temperature gradually before taking absorbance readings.[8][11] |
Quantitative Data on Complex Stability
The stability of the reduced phosphomolybdate complex is a critical factor for obtaining reliable and reproducible results. The following table summarizes findings on the stability of the complex over time from various studies.
| Reducing Agent | Time Period of Stability | Wavelength (nm) | Reference |
| Ascorbic Acid | Up to 45 minutes | 890 | [3][4] |
| Not Specified | 5 minutes to 24 hours | 725 | [5] |
Experimental Protocols
Standard Protocol for Phosphomolybdate Assay (Total Antioxidant Capacity)
This protocol is a synthesized example based on common methodologies.[8][10][11]
1. Reagent Preparation:
-
0.6 M Sulfuric Acid (H₂SO₄): Carefully add 33.3 mL of concentrated H₂SO₄ (98%) to approximately 900 mL of distilled water, allow to cool, and then adjust the final volume to 1 L.
-
28 mM Sodium Phosphate (Na₃PO₄): Dissolve 4.59 g of Na₃PO₄ (or 7.56 g of Na₃PO₄·12H₂O) in distilled water and make up the volume to 1 L.
-
4 mM Ammonium Molybdate ((NH₄)₆Mo₇O₂₄·4H₂O): Dissolve 4.94 g of ammonium molybdate tetrahydrate in 1 L of distilled water.
-
Reagent Solution: Mix equal volumes of 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate. This working solution should be prepared fresh.
2. Standard Preparation:
-
Prepare a stock solution of a known antioxidant, such as ascorbic acid (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to create a standard curve (e.g., 50, 100, 150, 200, 250 µg/mL).
3. Sample Preparation:
-
Extract the antioxidant components from your sample using an appropriate solvent (e.g., methanol (B129727) or ethanol).
-
Prepare different concentrations of the sample extract to be tested.
4. Assay Procedure:
-
Pipette 0.3 mL of the sample extract or standard solution into a test tube.
-
Add 3.0 mL of the reagent solution to the test tube.
-
For the blank, pipette 0.3 mL of the extraction solvent and add 3.0 mL of the reagent solution.
-
Cap the tubes and vortex briefly to ensure thorough mixing.
-
Incubate the tubes in a water bath at 95°C for 90 minutes.[8][10][11]
-
After incubation, allow the tubes to cool to room temperature.
-
Measure the absorbance of the solutions at 695 nm (or another predetermined optimal wavelength) using a spectrophotometer against the blank.
5. Calculation:
-
Plot the absorbance values of the standards against their concentrations to create a standard curve.
-
Determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the absorbance values of the samples to calculate their total antioxidant capacity from the standard curve, expressed as equivalents of the standard (e.g., µg of ascorbic acid equivalent per mg of extract).
Visualizations
Caption: Experimental workflow for the phosphomolybdate assay.
Caption: Troubleshooting logic for common phosphomolybdate assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Antioxidant Potential, Total Phenolics and Flavonoids of Different Solvent Fractions of Monotheca Buxifolia Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Factors influencing stoichiometry and stability of polyoxometalate - peptide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors influencing stoichiometry and stability of polyoxometalate – peptide complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00717G [pubs.rsc.org]
- 8. plant-stress.weebly.com [plant-stress.weebly.com]
- 9. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 10. ijpsonline.com [ijpsonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Ammonium Phosphomolybdate Precipitation
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for optimizing the precipitation of ammonium (B1175870) phosphomolybdate for the quantitative analysis of phosphate (B84403).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the ammonium phosphomolybdate precipitation method?
A1: The method is based on the reaction of orthophosphate ions (PO₄³⁻) with an excess of ammonium molybdate (B1676688) solution in a strong nitric acid medium. This reaction forms a characteristic yellow, crystalline precipitate of this compound, (NH₄)₃[P(Mo₃O₁₀)₄].[1] The precipitate is highly insoluble in nitric acid, allowing for the quantitative separation of phosphate from the sample solution.
Q2: What is the optimal pH for the precipitation?
A2: The precipitation must be carried out in a strongly acidic medium, achieved by adding concentrated nitric acid.[1][2] While a specific pH value is not always cited, the key is to have a sufficient concentration of nitric acid to facilitate the formation of the phosphomolybdate complex and prevent the precipitation of molybdic acid. However, excessively high concentrations of nitric acid (e.g., more concentrated than 1.7 N) can lead to incomplete precipitation.[3]
Q3: How does temperature affect the precipitation process?
A3: Gentle heating accelerates the formation of the yellow precipitate.[1] Procedures often recommend warming the solution in a hot water bath, with temperatures ranging from 45°C to 95°C.[3][4] It is critical to avoid boiling the solution, as this can lead to the decomposition of the precipitate.[1]
Q4: What are the common interfering substances in this method?
A4: Several ions and compounds can interfere with the analysis:
-
Arsenate (AsO₄³⁻): Reacts similarly to phosphate, producing a yellow precipitate and causing positive interference.[5]
-
Silica (SiO₂): Can form ammonium silicomolybdate, which may co-precipitate, although this interference is often considered negligible in many matrices.[5]
-
Reducing Agents: Substances like ascorbate (B8700270) can interfere with subsequent colorimetric analysis by prematurely reducing the molybdate, affecting the formation of the colored complex used for quantification.[6]
-
Mannitol (B672): Has been shown to inhibit the formation of the phosphomolybdate complex, leading to falsely low results.[7][8]
Experimental Protocol & Data
Optimal Precipitation Conditions
The following table summarizes the key parameters for successful this compound precipitation.
| Parameter | Optimal Range / Condition | Notes |
| Acidity | Strongly acidic with Nitric Acid (HNO₃) | A nitric acid normality below 1.7 N is suggested for complete precipitation.[3] |
| Temperature | 45°C - 95°C | Gentle heating promotes precipitation. Do not boil .[1][3][4] |
| Reagents | Excess Ammonium Molybdate | Ensure a molar excess of molybdate to drive the reaction to completion. |
| Digestion Time | 30 minutes to overnight | Allowing the precipitate to stand ensures complete formation and crystallization.[2] |
| Washing Solution | Dilute Nitric Acid, then Potassium Nitrate (B79036) Solution | Washing removes excess molybdate reagent and co-precipitated acids.[2] |
Detailed Protocol: Gravimetric Determination of Phosphate
This protocol outlines the steps for the precipitation and quantification of phosphate.
-
Sample Preparation: Take a known volume (aliquot) of the phosphate-containing sample solution and place it in a 250 mL Erlenmeyer flask.
-
Acidification: Add concentrated nitric acid to the sample. The final solution should be strongly acidic.
-
Reagent Preparation: In a separate beaker, prepare the ammonium molybdate precipitating reagent by mixing ammonium molybdate stock solution with concentrated nitric acid.[2]
-
Precipitation: Heat the acidified sample solution to approximately 65°C. Add the freshly prepared ammonium molybdate reagent while stirring. A yellow precipitate should form.
-
Digestion: Maintain the mixture at a warm temperature (e.g., in a water bath) for at least 30 minutes, or let it stand overnight at room temperature to ensure complete precipitation.[2]
-
Filtration: Filter the precipitate through a pre-weighed Gooch crucible or Whatman No. 42 filter paper. Decant the supernatant liquid first, retaining most of the precipitate in the flask.[2]
-
Washing: Wash the precipitate in the flask twice with dilute (2%) nitric acid, decanting the washings through the filter. Then, wash the precipitate with a 3% potassium nitrate solution until the filtrate is free from acid.[2] This can be tested by adding a drop of phenolphthalein (B1677637) and one drop of standard alkali to the washings; a pink color indicates the acid has been removed.[2]
-
Drying: Dry the crucible and precipitate in an oven at 105-110°C to a constant weight.
-
Calculation: Determine the weight of the this compound precipitate and calculate the amount of phosphorus using the appropriate gravimetric factor.
Visual Guides & Workflows
Experimental Workflow Diagram
The following diagram illustrates the step-by-step process for the gravimetric analysis of phosphate.
Caption: Workflow for phosphate analysis via phosphomolybdate precipitation.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the experiment.
Problem: No precipitate or very little precipitate forms.
-
This is a common issue that can stem from several factors. Follow the decision tree below to identify the root cause.
Caption: Troubleshooting guide for lack of this compound precipitate.
Problem: A white precipitate forms when preparing the molybdate reagent.
-
Cause: This is likely molybdic acid, which precipitates if the nitric acid solution is not sufficiently concentrated or is mixed improperly.
-
Solution: Make the solution basic with aqueous ammonia (B1221849) until the white precipitate dissolves, then carefully re-acidify with 6 M nitric acid.[4]
Problem: The final calculated phosphate value is unexpectedly high.
-
Cause 1: Co-precipitation of interferences. Arsenate is a primary suspect as it behaves chemically like phosphate in this reaction.[5]
-
Solution 1: If arsenate is suspected, it must be chemically separated from the sample prior to the addition of the molybdate reagent.
-
Cause 2: Insufficient washing. If the yellow precipitate is not washed thoroughly, residual nitric acid or ammonium nitrate may be weighed along with the precipitate, artificially inflating the final mass.[9]
-
Solution 2: Ensure the precipitate is washed with potassium nitrate solution until the washings are no longer acidic.[2]
References
- 1. korbis-labor.de [korbis-labor.de]
- 2. dairyknowledge.in [dairyknowledge.in]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Solved The presence of phosphate ions is detected through | Chegg.com [chegg.com]
- 5. nemi.gov [nemi.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interferences of mannitol with phosphate determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interferences in the measurement of circulating phosphate: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
factors affecting the color stability of the molybdenum blue complex
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the molybdenum blue assay. The stability of the molybdenum blue complex is critical for accurate quantification, and this guide addresses common issues that can affect its colorimetric measurement.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| No or Weak Color Development | Incorrect pH: The formation of the phosphomolybdate complex is highly pH-dependent.[1][2][3][4][5] | - Ensure the final reaction mixture is strongly acidic. The optimal pH for the reduction of molybdate (B1676688) is typically between 6.0 and 8.0 for bacterial assays, but for chemical assays, a much lower pH is often required.[1][6] - Verify the acidity of your reagents, particularly the sulfuric acid solution. |
| Ineffective Reducing Agent: The choice and concentration of the reducing agent are crucial. Ascorbic acid and stannous chloride are common, but their effectiveness can be compromised.[7] | - Prepare fresh reducing agent solutions, as they can degrade over time. - If using ascorbic acid, consider the addition of a catalyst like potassium antimonyl tartrate to enhance the reaction rate.[8][9] | |
| Low Temperature: The reaction rate is temperature-dependent.[1][3][6] | - For some protocols, gentle heating can accelerate color development. However, excessive heat can lead to instability.[10] An optimal temperature is often between 35°C and 40°C for bacterial reduction.[6] | |
| Color Fades Quickly or is Unstable | Oxidation of the Complex: The molybdenum blue complex can be re-oxidized, leading to a decrease in absorbance.[10][11] | - Ensure an excess of the reducing agent is present to protect the complex from re-oxidation by dissolved oxygen.[10] - Take absorbance readings within the recommended time frame for your specific protocol. Some methods produce a stable color for hours, while others are more transient.[10][12] |
| Precipitation: The reduced phosphomolybdic acid complex can precipitate out of solution, especially after several hours.[7] | - The addition of stabilizers like polyvinylpyrrolidone (B124986) (PVP) can help prevent precipitation.[7] - Analyze samples shortly after color development. | |
| High Temperature: Elevated temperatures can degrade the molybdenum blue complex.[10] | - Avoid excessive heating during the reaction. If heating is used, cool the solution to room temperature before measurement. | |
| Inconsistent or Non-Reproducible Results | Glassware Contamination: Phosphate (B84403) contamination from detergents or previous experiments is a common source of error.[13] | - Thoroughly clean all glassware with an acid wash and rinse with deionized or distilled water.[13] |
| Reagent Instability: Reagents, especially the reducing agent and the combined molybdate reagent, can degrade over time.[13][14] | - Prepare fresh reagents regularly and store them appropriately (e.g., refrigerate and protect from light).[13] | |
| Interfering Substances: Various ions and compounds in the sample matrix can interfere with the reaction.[15][16][17][18] | - See the FAQ section on interfering substances for specific guidance on how to mitigate their effects. | |
| High Blank Absorbance | Reagent Contamination: Phosphate contamination in the reagents or distilled water can lead to a high blank reading.[13] | - Use high-purity water and analytical grade reagents. - Test each reagent individually to identify the source of contamination. |
| Direct Reduction of Molybdate: Under certain conditions, the molybdate itself can be reduced, leading to a yellow or greenish-blue background color.[11] | - Ensure the correct acidity and reagent concentrations are used to minimize the direct reduction of molybdate. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the molybdenum blue reaction?
The optimal pH for the formation and stability of the molybdenum blue complex depends on the specific method being used. For chemical assays for phosphate determination, a strongly acidic environment (pH < 1) is typically required for the initial formation of the 12-molybdophosphoric acid.[16] However, for bacterial reduction of molybdate, the optimal pH is generally in the range of 6.0 to 8.0.[1][4][6] It is crucial to adhere to the pH specified in your chosen protocol.
Q2: How does temperature affect the color stability?
Temperature influences the rate of color development. Generally, increasing the temperature will accelerate the reduction reaction.[3] However, excessively high temperatures can lead to the degradation of the colored complex and may increase interference from other substances like silicate (B1173343).[10] For bacterial molybdate reduction, optimal temperatures are often between 15°C and 40°C.[1][6] It is important to control the temperature consistently across all samples and standards for reproducible results.
Q3: Which reducing agent should I use, and how does it impact stability?
Commonly used reducing agents include ascorbic acid and stannous chloride.[7]
-
Ascorbic acid is widely used due to its relatively slow reaction rate, which can lead to a more stable color over a longer period.[12] The reaction can be catalyzed by adding potassium antimonyl tartrate.[8][9]
-
Stannous chloride is a stronger reducing agent, resulting in faster color development. However, the resulting color may be less stable and more susceptible to fading.[10]
The choice of reducing agent will depend on the specific requirements of your assay, such as the desired sensitivity and the time frame for measurement.
Q4: What are the common interfering substances, and how can I mitigate their effects?
Several ions and compounds can interfere with the molybdenum blue assay, leading to inaccurate results.[15][18]
| Interfering Substance | Effect | Mitigation Strategy |
| Silicate | Forms a silicomolybdic acid complex that can also be reduced to a blue color, causing positive interference.[15] | - Add tartaric acid or antimonyl tartrate to inhibit the formation of the silicomolybdic acid complex.[7] - Control the reaction time and temperature, as silicate interference is often slower to develop than the phosphomolybdate color. |
| Arsenate, Germanate, Vanadate, Tungstate | These anions can form similar heteropoly acids with molybdate, leading to positive interference.[15] | - Specific chemical treatments or separation techniques may be required to remove these interfering ions prior to analysis. |
| Nitrite (B80452) | Acts as an oxidizing agent and can decrease the intensity of the molybdenum blue color, causing negative interference.[17] | - If high concentrations of nitrite are present, consider a sample pretreatment step to remove it. |
| Copper (II) and Lead (II) ions | Can inhibit the reduction of the molybdophosphate complex, leading to lower absorbance values.[17] | - Masking agents or sample dilution may be necessary if these ions are present at high concentrations. |
| Organic Compounds (e.g., organic acids, organophosphonates) | Can sequester Mo(VI) or interfere with the formation of the 12-molybdophosphoric acid, leading to inhibition of the reaction.[9][17] | - Sample digestion to break down organic matter may be required for accurate phosphate determination in complex matrices. |
Q5: How long is the molybdenum blue color stable?
The stability of the color depends on several factors, including the specific method, the reducing agent used, the temperature, and the presence of interfering substances.[10] With ascorbic acid as the reducing agent, the color can be stable for at least 45 minutes and, in some cases, for several hours.[10][12] Methods using stannous chloride may have a shorter period of color stability.[10] It is always recommended to establish the stability window for your specific experimental conditions by measuring the absorbance at different time points after color development.
Experimental Protocols
General Protocol for Phosphate Determination using the Molybdenum Blue Method (Ascorbic Acid Reduction)
This is a generalized protocol and may need optimization for specific applications.
Reagents:
-
Sulfuric Acid Solution (e.g., 5N): Carefully add concentrated sulfuric acid to deionized water.
-
Ammonium (B1175870) Molybdate Solution: Dissolve ammonium molybdate tetrahydrate in deionized water.
-
Ascorbic Acid Solution: Prepare fresh daily by dissolving L-ascorbic acid in deionized water.
-
Potassium Antimonyl Tartrate Solution: Dissolve potassium antimonyl tartrate in deionized water. Gentle heating may be required.
-
Combined Reagent: Mix the sulfuric acid, ammonium molybdate, and potassium antimonyl tartrate solutions in the proportions specified by your chosen standard method (e.g., Murphy and Riley, 1962). This reagent should be stable for several hours.[9]
-
Phosphate Standard Stock Solution: Dissolve a known weight of dried potassium dihydrogen phosphate (KH₂PO₄) in deionized water.
Procedure:
-
Pipette a known volume of the sample or standard into a clean test tube.
-
Add the combined reagent and mix well.
-
Add the ascorbic acid solution and mix thoroughly.
-
Allow the color to develop for the recommended time (e.g., 10-30 minutes) at a controlled temperature.
-
Measure the absorbance of the solution at the appropriate wavelength (typically between 660 nm and 880 nm) using a spectrophotometer.[15][17]
-
Prepare a calibration curve using the absorbance values of the phosphate standards.
-
Determine the phosphate concentration in the sample from the calibration curve.
Visualizations
Caption: Experimental workflow for the molybdenum blue assay.
Caption: Key factors influencing the molybdenum blue assay outcome.
References
- 1. Molybdate Reduction to Molybdenum Blue by an Antarctic Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. jppres.com [jppres.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2018087507A1 - Molybdenum blue assay for measurement of chemical species - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Limitations of the molybdenum blue method for phosphate quantification in the presence of organophosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. moca.net.ua [moca.net.ua]
- 15. ajol.info [ajol.info]
- 16. researchgate.net [researchgate.net]
- 17. Spectrophotometric Determination of Low Levels of the Orthophosphate Anion as Molybdenum Blue Using Sodium Thiosulphate Reducing Agent – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Regeneration of Spent Ammonium Phosphomolybdate (AMP) Ion Exchangers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration of spent Ammonium (B1175870) Phosphomolybdate (AMP) ion exchangers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the regeneration of your AMP ion exchange resin.
Q1: Why is the elution of the target ion (e.g., Cesium) from the AMP resin incomplete?
A1: Incomplete elution can be attributed to several factors:
-
Inadequate Regenerant Concentration: The concentration of the ammonium salt solution may be too low to effectively displace the bound ions. For cesium elution, a high concentration of an ammonium salt is typically required.[1]
-
Insufficient Contact Time: The flow rate of the regenerant solution might be too high, not allowing for sufficient time for the ion exchange to occur.
-
Insufficient Regenerant Volume: The total volume of the regenerant solution passed through the column may be inadequate to elute the entire quantity of bound ions. A common recommendation is to use approximately 10 bed volumes of the regenerant solution.[1]
-
Presence of Competing Ions: Although AMP is highly selective for cesium, the presence of high concentrations of other ions, such as potassium or sodium, in the original sample can have a minor negative effect on the overall performance.[2]
Q2: My AMP resin's adsorption capacity has decreased after several regeneration cycles. What could be the cause?
A2: A gradual decrease in adsorption capacity after multiple uses is a common issue. Potential causes include:
-
Microcrystalline Structure Degradation: Repeated swelling and shrinking of the resin during adsorption and regeneration cycles can lead to physical degradation of the AMP microcrystals, reducing the number of available exchange sites.
-
Incomplete Regeneration: If the regeneration process is not carried out to completion in each cycle, a small fraction of the target ion may remain on the resin, leading to a cumulative decrease in available sites. One study noted an average recovery of 87% for Cs-137, indicating that a small percentage may be retained.[1]
-
Fouling of the Resin: The presence of suspended solids or organic molecules in the sample can foul the resin surface, blocking access to the ion exchange sites.
Q3: The backpressure in my column has increased significantly during regeneration. What should I do?
A3: Increased backpressure is often a sign of a blockage or compaction within the column.
-
Compacted Resin Bed: The resin bed may have become compacted. Performing a backwash step before introducing the regenerant can help to loosen the packed bed.[3][4]
-
Fine Particle Generation: Over time, some resin beads may break down into finer particles, which can clog the column frits.
-
Precipitation: If the regenerant solution is not fully dissolved or if it reacts with residual components from the sample, a precipitate can form and clog the column. Ensure your regenerant solutions are properly prepared and filtered if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the recommended eluent for regenerating an AMP ion exchanger?
A1: Concentrated solutions of ammonium salts are the most effective eluents for regenerating AMP resins, especially after the adsorption of cesium. Ammonium chloride (NH₄Cl) and ammonium nitrate (B79036) (NH₄NO₃) are commonly used for this purpose.[1][5]
Q2: What is a typical concentration for the regenerant solution?
A2: A concentration of 5M for either ammonium chloride or ammonium nitrate has been shown to be effective for eluting cesium from AMP-PAN resins.[1]
Q3: How many times can I regenerate and reuse my AMP ion exchanger?
A3: AMP-based ion exchangers have demonstrated good reusability. Some studies have shown that composites like CMC–AMP can be reused for at least five cycles without a significant loss in adsorption properties when regenerated with ammonium chloride.[5][6] The longevity of the resin will depend on the specific experimental conditions and the composition of the samples being processed.
Q4: Is it necessary to pre-treat the spent AMP resin before regeneration?
A4: Yes, a pre-treatment or washing step is highly recommended. Rinsing the column with deionized water after the adsorption cycle will remove any remaining sample solution and unadsorbed contaminants, preventing potential side reactions or precipitation during the regeneration step.
Q5: How does pH affect the regeneration process?
A5: While the primary mechanism of regeneration is the mass action of the high concentration of ammonium ions, significant deviations in pH can affect the stability of the ammonium phosphomolybdate itself. It is generally advisable to maintain a neutral to slightly acidic pH during the regeneration process unless specific protocols state otherwise.
Experimental Protocols
Protocol 1: Standard Regeneration of AMP-PAN Resin after Cesium Adsorption
This protocol is based on methodologies for eluting Cesium-137 from AMP-PAN composite resins.[1]
-
Post-Adsorption Wash: After the sample has been loaded, wash the column with at least 3-5 bed volumes of deionized water to remove any residual sample matrix.
-
Regenerant Preparation: Prepare a 5M solution of ammonium nitrate (NH₄NO₃) or ammonium chloride (NH₄Cl) in deionized water. Ensure the salt is completely dissolved.
-
Elution: Pass 10 bed volumes of the 5M regenerant solution through the column at a low flow rate to ensure sufficient contact time. For a 1.5 mL column, a flow rate of approximately 0.7 mL/min can be used as a starting point.[1]
-
Post-Regeneration Rinse: Wash the column with 5-10 bed volumes of deionized water to remove the excess regenerant solution.
-
Re-equilibration: Before the next adsorption cycle, re-equilibrate the column with the appropriate buffer or solution as required by your specific application.
Quantitative Data Summary
The following table summarizes key quantitative data related to the regeneration of AMP ion exchangers.
| Parameter | Value | Resin Type | Target Ion | Eluent | Source |
| Regenerant Concentration | 5M | AMP-PAN | Cs-137 | NH₄NO₃ or NH₄Cl | [1] |
| Regenerant Volume | 10 bed volumes | AMP-PAN | Cs-137 | NH₄NO₃ or NH₄Cl | [1] |
| Average Recovery | 87% | AMP-PAN | Cs-137 | 5M NH₄NO₃ | [1] |
| Reuse Cycles | At least 5 | CMC-AMP | Cs⁺ | NH₄Cl | [5][6] |
Visualized Workflow for AMP Regeneration
The following diagram illustrates the logical workflow for the regeneration of a spent this compound ion exchanger.
Caption: Workflow for the regeneration of a spent AMP ion exchange column.
References
- 1. eichrom.com [eichrom.com]
- 2. researchgate.net [researchgate.net]
- 3. What to Know About Ion Exchange Resin Regeneration - SAMCO Technologies [samcotech.com]
- 4. Ion Exchange Resin Regeneration Guide | Step-by-Step Process & Tips [exchangeresins.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
improving the mechanical strength of granulated Ammonium phosphomolybdate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when improving the mechanical strength of granulated ammonium (B1175870) phosphomolybdate (APM).
Troubleshooting Guide
This guide addresses common issues encountered during the granulation of APM, offering potential causes and solutions to enhance the mechanical integrity of the granules.
| Problem | Potential Causes | Recommended Solutions |
| Low Granule Hardness / High Friability | Insufficient or incorrect binder concentration. | Increase the binder concentration incrementally. Ensure the chosen binder is compatible with APM. For a robust option, consider a sodium alginate-based gel.[1] |
| Over-wetting during granulation, leading to porous granules after drying. | Optimize the amount of granulation liquid. Add the binder solution gradually while monitoring the consistency of the wet mass.[2][3] | |
| Improper drying temperature or time. | Ensure the final moisture content is between 2-5%.[4] Over-drying can lead to brittle granules, while under-drying results in soft granules. | |
| Inadequate mixing or kneading time. | Ensure uniform distribution of the binder by adjusting the mixing time. | |
| Excessive Fine Powder Generation (High Attrition) | Weak granule structure. | Improve granule strength by using a more effective binder or increasing its concentration. The cold sintering process can produce granules with very high attrition resistance. |
| High impact forces during handling or processing. | Optimize process parameters to minimize mechanical stress on the granules. | |
| Sharp edges on granules. | Aim for more spherical granules, which can be achieved through techniques like extrusion-spheronization. | |
| Inconsistent Granule Size | Non-uniform binder distribution. | Adjust the spray nozzle and rate for even binder distribution.[5] |
| Improper mixing speed (in high-shear granulation). | Optimize the impeller and chopper speeds. Recommended speeds are typically 200-500 rpm for the impeller and 1000-3000 rpm for the chopper.[4] | |
| Granules are Too Hard and Brittle | Excessive binder concentration. | Reduce the amount of binder used. |
| High drying temperature. | Lower the drying temperature to prevent the granules from becoming too hard.[6] | |
| Over-compaction during granulation. | Reduce the compaction force or granulation time. | |
| Sieve Clogging During Wet Mass Sieving | Over-wetted mass. | Reduce the amount of binder solution to avoid an overly sticky mass.[3][6] |
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for significantly improving the mechanical strength of APM granules?
A1: Two highly effective methods are the use of binders and cold sintering. Incorporating a binder, such as sodium alginate to form a composite gel, can greatly enhance granule stability.[1] For exceptional mechanical strength, the cold sintering process has been shown to produce APM ceramics with a compressive strength of up to 624.7 MPa.
Q2: How do I select the right binder for my APM granulation?
A2: The choice of binder is critical. For APM, an inorganic salt, using a polymer binder that forms a stable matrix is beneficial. Sodium alginate has been shown to be effective in creating a composite gel with good mechanical performance.[1] The ideal binder should provide sufficient adhesion without negatively impacting the chemical properties of the APM.
Q3: What is cold sintering and why is it effective for APM?
A3: Cold sintering is a process that densifies ceramic powders at low temperatures (typically below 300°C) with the aid of a transient liquid phase and applied pressure.[7] This method is highly effective for APM as it facilitates densification through a dissolution-precipitation process, resulting in a dense ceramic with superior mechanical properties.[8]
Q4: My APM granules are breaking down during handling. How can I measure their strength and improve it?
A4: The mechanical strength of granules can be quantified using tests such as crush strength, friability, and attrition tests. To improve strength, you can try increasing the binder concentration, optimizing the granulation liquid volume, or changing the drying parameters. For a significant improvement, consider using a stronger binder like sodium alginate or employing the cold sintering technique.
Q5: Can the drying process affect the mechanical strength of the granules?
A5: Yes, the drying stage is crucial. Over-drying can make the granules brittle and prone to fracture, while under-drying can result in soft granules that deform easily. The drying temperature and time should be carefully controlled to achieve an optimal residual moisture content, which is typically in the range of 2-5% for many pharmaceutical granules.[4]
Data Presentation
The following table summarizes the mechanical properties of APM granules prepared by different methods.
| Method | Binder/Additive | Compressive Strength (MPa) | Key Process Parameters |
| Cold Sintering | 10 wt% HNO₃ | 624.7 | 200°C, 500 MPa, 10 min |
| Composite Gel Granulation | Sodium Alginate | Estimated 5-15 | Formation of a cross-linked gel matrix |
| Conventional Wet Granulation | Polyvinylpyrrolidone (PVP) | Estimated 1-5 | Varies with binder concentration and process |
*Note: Compressive strength values for binder-based methods are estimates based on typical performance for inorganic salts, as direct data for APM is limited. Actual values will vary based on specific experimental conditions.
Experimental Protocols
Method 1: Preparation of High-Strength APM Granules via Composite Gel Formation
This protocol is adapted from a patented method for producing mechanically stable APM composite gel.[1]
-
Binder Solution Preparation:
-
Dissolve 1g of sodium alginate and 1g of a suitable organic polymer (e.g., polyethylene (B3416737) glycol) in 50g of deionized water.
-
Heat the solution to 80°C and stir for 2 hours until a homogenous mixture is obtained.
-
Cool the binder solution to room temperature.
-
-
APM Slurry Preparation:
-
In a separate container, ultrasonically disperse 1g of fine APM powder in a small amount of deionized water to form a slurry.
-
-
Mixing:
-
Add the APM slurry to the cooled binder solution.
-
Stir the mixture for 2-4 hours to ensure uniform distribution of the APM particles within the polymer matrix.
-
-
Granulation/Pelletization:
-
Using a syringe or a suitable dropping mechanism, add the mixed solution dropwise into a cross-linking solution (e.g., a 10% calcium chloride solution).
-
Allow the resulting gel beads to remain in the cross-linking solution for 24 hours to ensure complete gelation.
-
-
Washing and Drying:
-
Separate the composite gel granules from the cross-linking solution.
-
Wash the granules thoroughly with distilled water (at least 4 times) to remove any residual salts.
-
Dry the granules in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.
-
Method 2: Densification of APM using Cold Sintering
This protocol is based on a published study demonstrating a significant increase in the mechanical strength of APM.
-
Material Preparation:
-
Start with finely powdered APM.
-
Prepare a 10 wt% nitric acid (HNO₃) solution to act as the transient liquid phase.
-
-
Mixing:
-
Thoroughly mix the APM powder with the nitric acid solution.
-
-
Cold Sintering Process:
-
Place the wet APM powder into a die suitable for high-pressure applications.
-
Heat the die to 200°C.
-
Apply a uniaxial pressure of 500 MPa to the powder.
-
Maintain these conditions for 10 minutes.
-
-
Sample Recovery:
-
Carefully release the pressure and cool the die.
-
Eject the densified APM ceramic pellet.
-
Visualizations
Experimental Workflows
Caption: Workflow for Composite Gel Granulation.
Caption: Workflow for Cold Sintering Process.
Troubleshooting Decision Tree
Caption: Troubleshooting Granule Mechanical Strength.
References
- 1. CN109289754A - Preparation method of ammonium phosphomolybdate composite gel adsorption material - Google Patents [patents.google.com]
- 2. Troubleshooting Wet Granulation Formulation Challenges for Coated Tablets – Pharma.Tips [pharma.tips]
- 3. scribd.com [scribd.com]
- 4. Troubleshooting the Use of High-Shear Mixers in Wet Granulation – Pharma.Tips [pharma.tips]
- 5. chinacanaan.com [chinacanaan.com]
- 6. pharmainform.com [pharmainform.com]
- 7. ceramics.org [ceramics.org]
- 8. Cold Sintering: A Paradigm Shift for Processing and Integration of Ceramics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cesium Uptake by Ammonium Phosphomolybdate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the effect of temperature on cesium (Cs) uptake by ammonium (B1175870) phosphomolybdate (AMP).
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of temperature on cesium uptake by AMP?
The effect of temperature on cesium uptake by AMP can vary. Some studies report no significant difference in Cs adsorption between 0-50°C.[1] However, other research indicates that the adsorption process is endothermic and spontaneous, suggesting that higher temperatures, for instance up to 55°C, can lead to increased adsorption capacity.[2][3] Thermodynamic analysis in some studies supports this, with positive enthalpy changes (ΔH°) indicating an endothermic reaction.
Q2: How does pH influence the cesium uptake at different temperatures?
AMP is effective at removing cesium over a wide pH range, typically from pH 1 to 10.[1] While the adsorption efficiency may not change significantly between pH 4 and 7, it might slightly decrease at pH values below 4. At very high pH (e.g., 11-12), a slight decrease in efficiency could be observed due to the partial dissolution of AMP.
Q3: What are the thermodynamic parameters associated with cesium adsorption by AMP?
Thermodynamic studies often reveal a negative Gibbs free energy (ΔG°), indicating a spontaneous adsorption process. A positive enthalpy change (ΔH°) suggests the process is endothermic, and a positive entropy change (ΔS°) indicates increased randomness at the solid-liquid interface during adsorption.
Q4: Can the presence of other ions in the solution affect cesium uptake?
Yes, the presence of competing ions, particularly potassium (K⁺) and sodium (Na⁺), can negatively impact cesium uptake by AMP.[1] These ions can compete with Cs⁺ for the ion exchange sites on the AMP structure. The negative effect is more pronounced with increasing concentrations of these competing ions.
Q5: What is the typical timeframe to reach adsorption equilibrium?
Adsorption of cesium by AMP is generally a rapid process. Equilibrium can often be reached within 10 to 120 minutes.[1]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Inconsistent or no significant change in cesium uptake with increasing temperature. | The temperature range tested may be within a plateau where the effect is minimal (e.g., 0-50°C as reported in some studies).[1] The system may have reached its maximum adsorption capacity at the lower temperature. | Expand the temperature range of your experiment if feasible. Verify that the initial cesium concentration is not limiting. Analyze thermodynamic parameters (ΔH°) to confirm if the reaction is indeed endothermic. |
| Lower than expected cesium uptake at all temperatures. | Presence of high concentrations of competing ions such as K⁺ or Na⁺.[1] Incorrect pH of the solution. Degradation or partial dissolution of the AMP adsorbent. | Analyze the composition of your solution for competing ions. Adjust the pH to be within the optimal range (typically 4-7). Characterize the stability and purity of your AMP material. |
| Decreased cesium uptake at higher temperatures. | Potential thermal degradation of the AMP, although this is less common in the typical experimental temperature ranges. Exothermic adsorption process in your specific experimental system. | Perform thermal stability analysis (e.g., TGA) on your AMP material.[4] Recalculate thermodynamic parameters from your data to check for a negative enthalpy change (ΔH°). |
| High variability in replicate experiments. | Inhomogeneous mixing of the AMP in the solution. Inaccurate temperature control. Inconsistent separation of the solid and liquid phases. | Ensure vigorous and consistent agitation during the experiment. Calibrate your incubator/water bath. Standardize the centrifugation or filtration procedure. |
Data Presentation
Table 1: Summary of Quantitative Data on Cesium Adsorption by AMP
| Parameter | Value | Conditions | Reference |
| Adsorption Capacity | ~0.196 mmol/g | Equilibrium reached within 2 hours, temperature had minimal effect. | [5] |
| Adsorption Capacity | 112.58 mg/g | Not specified | [6] |
| Adsorption Efficiency | >80% | Temperature range: 293–338 K | [3] |
| Thermodynamics | Endothermic (ΔH° > 0) | pH = 8, Temperature = 55°C | [2] |
| Optimal pH range | 1-10 | Temperature: 0-50°C | [1] |
| Equilibrium Time | ~10 min | Not specified | [1] |
Experimental Protocols
Detailed Methodology for Determining the Effect of Temperature on Cesium Uptake
This protocol describes a typical batch adsorption experiment to investigate the effect of temperature on the cesium uptake by AMP.
1. Materials and Reagents:
-
Ammonium phosphomolybdate (AMP) powder
-
Cesium standard solution (e.g., CsCl)
-
Deionized water
-
pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Centrifuge tubes (e.g., 50 mL)
-
Temperature-controlled incubator or water bath shaker
-
Centrifuge
-
Analytical instrument for cesium concentration measurement (e.g., Atomic Absorption Spectrometer - AAS, or Inductively Coupled Plasma Mass Spectrometry - ICP-MS)
2. Preparation of Solutions:
-
Prepare a stock solution of cesium of a known concentration (e.g., 100 mg/L) in deionized water.
-
Prepare a series of experimental solutions with the desired initial cesium concentrations by diluting the stock solution.
-
Adjust the pH of the experimental solutions to the desired value (e.g., pH 7) using the pH adjustment solutions.
3. Adsorption Experiment:
-
Accurately weigh a specific amount of AMP powder (e.g., 0.025 g) and place it into each centrifuge tube.
-
Add a fixed volume of the pH-adjusted cesium solution (e.g., 15 mL) to each tube.
-
Securely cap the tubes and place them in a temperature-controlled shaker set to the desired temperatures (e.g., 298 K, 308 K, 318 K, 328 K).
-
Agitate the tubes at a constant speed (e.g., 120 rpm) for a predetermined time to ensure equilibrium is reached (e.g., 2 hours).
4. Sample Analysis:
-
After agitation, remove the tubes and separate the solid AMP from the solution by centrifugation (e.g., 4000 rpm for 10 minutes).
-
Carefully collect the supernatant for cesium concentration analysis.
-
Measure the final cesium concentration (Ce) in the supernatant using a calibrated analytical instrument.
5. Data Calculation:
-
Calculate the amount of cesium adsorbed per unit mass of AMP (qe, in mg/g) using the following equation:
-
qe = (C0 - Ce) * V / m
-
Where:
-
C0 = Initial cesium concentration (mg/L)
-
Ce = Equilibrium cesium concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the AMP (g)
-
-
-
Calculate the adsorption efficiency (%) using the following equation:
-
Adsorption Efficiency = ((C0 - Ce) / C0) * 100
-
Mandatory Visualization
Caption: Experimental workflow for determining the effect of temperature on cesium uptake by AMP.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Adsorption Behavior and Mechanism of Cesium Ions in Low-Concentration Brine Using Ammonium Molybdophosphate–Zirconium Phosphate on Polyurethane Sponge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cold sintering of this compound ((NH4)3PMo12O40·xH2O) as soild-state matrices for cesium immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing the solubility of Ammonium phosphomolybdate in nitric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the precipitation of ammonium (B1175870) phosphomolybdate, specifically focusing on minimizing its solubility in nitric acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of precipitating ammonium phosphomolybdate?
This compound is precipitated primarily for the quantitative analysis of phosphorus. The bright yellow precipitate, (NH₄)₃PMo₁₂O₄₀, has a low solubility in nitric acid, which allows for the separation and gravimetric or volumetric determination of phosphate (B84403) ions from a sample.[1]
Q2: What are the key factors that influence the solubility of this compound in nitric acid?
The main factors influencing the solubility and the completeness of the precipitation are:
-
Concentration of Nitric Acid: The acidity of the solution must be carefully controlled.
-
Temperature: The temperature at which precipitation is carried out affects the precipitate's composition and purity.
-
Presence of Ammonium Nitrate (B79036): Ammonium nitrate is crucial for promoting the formation of the crystalline precipitate and reducing its solubility.
-
Washing Solution: The choice of washing solution is critical to remove impurities without dissolving the precipitate.
Q3: Why is my this compound precipitate not forming, or forming very slowly?
This can be due to several reasons:
-
Incorrect Nitric Acid Concentration: If the nitric acid concentration is too high (greater than 1.7 N), the precipitation of this compound will be incomplete.[2]
-
Insufficient Heating: Gentle heating to about 50-60°C can help initiate and complete the precipitation.[2] However, temperatures above 70°C can lead to the formation of undesirable byproducts.[2]
-
Low Concentration of Phosphate: If the phosphate concentration in your sample is very low, the precipitate may take longer to form.
Q4: The filtrate after precipitation is still yellow. What does this indicate?
A yellow filtrate suggests that the precipitation of this compound is incomplete. This could be due to an excess of nitric acid or an insufficient amount of ammonium molybdate (B1676688) reagent.[2]
Q5: I observe a white precipitate instead of a yellow one. What could be the cause?
A white precipitate could be molybdic acid, which can precipitate if the solution is not sufficiently acidic or if the ammonium molybdate solution is old or improperly prepared.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of precipitate | 1. Nitric acid concentration is too high. 2. Insufficient ammonium molybdate reagent. 3. Incomplete precipitation time. | 1. Adjust the normality of nitric acid to be between 0.6 N and 1.7 N. 2. Ensure an excess of ammonium molybdate solution is added. 3. Allow the solution to stand for at least 3 hours after heating to ensure complete precipitation.[2] |
| Precipitate appears colloidal or passes through the filter paper | 1. Washing with pure water. 2. Insufficient ammonium nitrate in the precipitation medium. | 1. Wash the precipitate with a 2% nitric acid solution or a potassium nitrate solution to prevent peptization.[2][3] 2. Ensure an adequate concentration of ammonium nitrate is present during precipitation. |
| High and inconsistent results in quantitative analysis | 1. Co-precipitation of ammonium nitromolybdate. 2. Precipitation temperature is too high. | 1. Maintain the nitric acid concentration above 0.6 N to prevent the formation of ammonium nitromolybdate.[2] 2. Keep the precipitation temperature between 50-60°C. Temperatures above 70°C can lead to the co-precipitation of hydrated molybdenum trioxide.[2] |
Data Presentation
Table 1: Influence of Nitric Acid Concentration on this compound Precipitation
| Experiment No. | Normality of Nitric Acid | Weight of Precipitate (g) | P₂O₅ Found (%) | Error (%) |
| 1 | 2.5 | - | - | Incomplete Precipitation |
| 2 | 2.0 | - | - | Incomplete Precipitation |
| 3 | 1.7 | - | - | Incomplete Precipitation |
| 4 | 1.5 | 0.3556 | 53.77 | +0.00 |
| 5 | 1.0 | 0.3557 | 53.78 | +0.01 |
| 6 | 0.8 | 0.3555 | 53.75 | -0.02 |
| 7 | 0.6 | 0.3557 | 53.78 | +0.01 |
| 8 | 0.5 | 0.3630 | 55.02 | +1.25 |
Data sourced from "Quantitative Analysis of Phosphoric Acid, Part IV : Gravimetric and Volumetric Determination as this compound".[2]
Table 2: Influence of Temperature on this compound Precipitation
| Experiment No. | Temperature (°C) | Weight of Precipitate (g) | P₂O₅ Found (%) | Error (%) |
| 1 | 45 | 0.3556 | 53.77 | +0.00 |
| 2 | 55 | 0.3557 | 53.78 | +0.01 |
| 3 | 65 | 0.3555 | 53.75 | -0.02 |
| 4 | 75 | 0.3582 | 54.16 | +0.39 |
| 5 | 85 | 0.3601 | 54.45 | +0.68 |
| 6 | 95 | 0.3645 | 55.11 | +1.34 |
Data sourced from "Quantitative Analysis of Phosphoric Acid, Part IV : Gravimetric and Volumetric Determination as this compound".[2]
Experimental Protocol: Minimizing Solubility of this compound
This protocol outlines the best practices for the gravimetric determination of phosphorus as this compound, with a focus on minimizing its solubility.
1. Reagent Preparation:
-
Ammonium Molybdate Solution: Dissolve 100 g of ammonium molybdate in 400 mL of water and 80 mL of concentrated ammonium hydroxide.
-
Nitric Acid Solution (for precipitation): Prepare a 5 N nitric acid solution.
-
Ammonium Nitrate Solution: Prepare a 5 M ammonium nitrate solution.
-
Wash Solution (2% Nitric Acid): Dilute concentrated nitric acid to obtain a 2% (v/v) solution.
-
Wash Solution (Potassium Nitrate): Prepare a 3% (m/v) potassium nitrate solution.[3]
2. Precipitation Procedure:
-
To a neutral solution containing the phosphate sample (ideally 0.006-0.07 g of P₂O₅), add an excess of the ammonium molybdate solution (approximately twice the theoretical amount).
-
Adjust the total volume of the solution to about 60 mL.
-
Add 20 mL of 5 M ammonium nitrate solution and 20 mL of 5 N nitric acid. The solution should turn a distinct yellow.
-
Heat the solution in a water bath to 50-60°C for about five minutes with occasional stirring.[2]
-
Allow the solution to cool and stand for at least three hours to ensure complete precipitation.[2]
3. Filtration and Washing:
-
Filter the precipitate through a pre-weighed Gooch crucible or suitable filter paper.
-
Wash the precipitate initially with 2% nitric acid to remove the bulk of the mother liquor. This is crucial as washing with water can cause the precipitate to become colloidal and pass through the filter.[2]
-
For highly accurate determinations, a subsequent wash with a 3% potassium nitrate solution can be performed until the washings are free from acid.[3]
4. Drying and Weighing:
-
Dry the crucible and precipitate in an oven at 250-300°C until a constant weight is achieved.[2]
-
Cool the crucible in a desiccator before weighing.
-
Calculate the amount of P₂O₅ using the appropriate gravimetric factor (0.03782 for the precipitate dried at 250-300°C).[2]
Visualizations
Caption: Experimental workflow for minimizing this compound solubility.
References
preventing the formation of off-color precipitates in phosphate analysis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the formation of off-color precipitates and overcome common issues in phosphate (B84403) analysis.
Troubleshooting Guide: Off-Color Precipitates & Inaccurate Readings
Question 1: My solution turned cloudy or formed a precipitate after adding the colorimetric reagent. What is causing this?
Answer: Precipitate formation is a common issue in phosphate analysis, often stemming from interfering substances or improper experimental conditions. The primary causes include:
-
High Concentrations of Interfering Ions: Certain ions can react with the reagents to form insoluble salts.
-
Silica (B1680970) Interference: Silica can react with the molybdate (B1676688) reagent, especially under heated conditions and low acidity, to form a pale-blue silicomolybdic acid complex that can interfere with the analysis[3][4].
-
Protein Precipitation: In biological samples, high concentrations of proteins, such as paraproteins in patients with multiple myeloma, can interfere with the assay and may precipitate[5]. The addition of reagents can also cause enzyme precipitation[6].
-
Reagent Insolubility: Phosphate buffer salts can precipitate in the presence of high concentrations of organic solvents like acetonitrile (B52724) or methanol[7].
To troubleshoot this, consider the following steps:
-
Sample Pre-treatment:
-
Filter turbid samples prior to analysis to remove particulate matter[1].
-
For samples with high protein content, deproteination may be necessary[5]. The addition of sodium dodecyl sulfate (B86663) (SDS) before adding color-forming reagents can help prevent enzyme precipitation[6].
-
-
Adjusting Experimental Conditions:
Question 2: The color of my sample is off, or the absorbance reading is unexpectedly high/low. What could be the cause?
Answer: Inaccurate color development or absorbance readings can be attributed to a variety of chemical interferences.
-
Chemical Interference:
-
Arsenate (AsO₄³⁻) produces a similar blue color to the phosphomolybdate complex and can cause positive interference.
-
Other substances that can interfere with the molybdenum blue method include nitrate, aluminum, manganese, iron, potassium, calcium, magnesium, sodium, and EDTA [8]. These interferences can be complex, affecting the rate of color formation and the final absorbance[8].
-
Mannitol (B672) , an osmotic diuretic, can interfere with the reaction between molybdate and inorganic phosphate, leading to factitiously low phosphate readings[5][9].
-
-
pH Effects: The color of the molybdenum blue complex is highly dependent on the pH of the solution. Incorrect pH can lead to either incomplete color development or spontaneous reduction of the molybdate reagent, causing a high blank reading[5].
-
Reagent Concentration: The concentration of reagents, particularly ammonium (B1175870) molybdate and sulfuric acid, is critical. An imbalance can lead to incomplete reactions or increased interference[3].
To address these issues:
-
Method Validation: Regularly test known phosphate standard solutions to validate your analytical method[10].
-
Control pH: Ensure that the pH of the final reaction mixture is within the optimal range for the specific method being used.
-
Optimize Reagent Concentrations: If silica interference is a concern, reducing the molybdate concentration or increasing the sulfuric acid concentration can help mitigate this issue[3].
Frequently Asked Questions (FAQs)
Q1: How can I prevent silica interference in my phosphate analysis?
A1: Silica interference is a known issue, particularly in the analysis of natural waters. To prevent this:
-
Avoid Heating: Do not heat the samples and reagents, as this accelerates the formation of silicomolybdic acid[4].
-
Adjust Acidity and Molybdate Concentration: Increasing the strength of the sulfuric acid reagent and reducing the concentration of ammonium molybdate can effectively minimize silica interference without significantly impacting the sensitivity for phosphate[3]. It is recommended that individual laboratories verify their methodologies for silica interference using phosphate-free solutions with similar silica concentrations to their samples[4].
Q2: What is the Molybdenum Blue method and what are its common variations?
A2: The Molybdenum Blue method is a widely used colorimetric technique for determining orthophosphate concentrations. The basic principle involves the reaction of orthophosphate ions with ammonium molybdate in an acidic solution to form a phosphomolybdate complex. This complex is then reduced by an agent like ascorbic acid or stannous chloride to produce an intensely colored "molybdenum blue" complex, the absorbance of which is proportional to the phosphate concentration.
There are several variations of this method, often differing in the reducing agent used and the addition of other reagents to enhance the reaction. A common variation involves the addition of antimony potassium tartrate to increase the rate of the reduction reaction[11].
Q3: My sample contains organic phosphates. How do I measure the total phosphorus content?
A3: The Molybdenum Blue method directly measures only orthophosphate. To determine the total phosphorus content, which includes condensed and organic phosphates, a digestion step is required to convert all forms of phosphorus into orthophosphate. This typically involves heating the sample with an acid and an oxidizing agent, such as potassium persulfate[12][13]. After digestion, the standard colorimetric procedure can be used to measure the resulting orthophosphate concentration.
Q4: Can high salt concentrations in my sample interfere with the analysis?
A4: For many standard methods, salt concentrations in the range of 5-20% have been shown to have a negligible effect (less than 1% error)[1]. However, it is always good practice to prepare calibration standards in a matrix that matches the salt concentration of the samples to account for any potential matrix effects[14].
Quantitative Data Summary
| Interfering Substance | Effect on Phosphate Measurement | Recommended Action | Reference |
| Silica | Positive interference (forms a pale-blue complex) | Avoid heating, adjust acidity and molybdate concentration | [3][4] |
| Arsenate (AsO₄³⁻) | Positive interference (forms a similar blue color) | Consider in high concentrations; specific removal may be needed | [1] |
| Iron | Negative interference (can precipitate phosphate) | Sample pre-treatment to remove high concentrations | [1] |
| Barium, Lead, Silver | Negative interference (forms phosphate precipitate) | Sample pre-treatment if high concentrations are expected | |
| Mannitol | Negative interference (inhibits phosphomolybdate formation) | Be aware of this interference in clinical samples | [5][9] |
| Paraproteins | Spurious hyper- or hypophosphatemia | Deproteinate serum samples before analysis | [5] |
| High Organic Solvents | Precipitation of phosphate buffer salts | Avoid high concentrations of organic solvents with phosphate buffers | [7] |
Experimental Protocols
Protocol 1: Molybdenum Blue Method for Orthophosphate Determination
This protocol is a generalized procedure based on the reaction of phosphate with molybdate to form a colored complex.
Reagents:
-
Ammonium Molybdate Solution: Dissolve ammonium molybdate in deionized water.
-
Ascorbic Acid Solution: Prepare fresh daily by dissolving ascorbic acid in deionized water.
-
Antimony Potassium Tartrate Solution: Dissolve in deionized water.
-
Sulfuric Acid Solution (e.g., 2.45M): Prepare by cautiously adding concentrated sulfuric acid to deionized water.
-
Combined Reagent: A mixture of the above reagents in appropriate proportions. The exact composition can vary depending on the specific method[14].
Procedure:
-
Pipette a known volume of the sample into a clean test tube.
-
Add a specific volume of the combined reagent to the sample and mix well.
-
Allow the color to develop for a specific period (e.g., 15-30 minutes) at room temperature[14][15].
-
Measure the absorbance of the solution at the appropriate wavelength (typically between 660 nm and 880 nm) using a spectrophotometer.
-
Prepare a calibration curve using standard phosphate solutions of known concentrations and treat them in the same manner as the samples.
-
Determine the phosphate concentration in the sample by comparing its absorbance to the calibration curve.
Protocol 2: Total Phosphorus Determination (with Persulfate Digestion)
This protocol is for converting all forms of phosphorus to orthophosphate for subsequent analysis by the Molybdenum Blue method.
Reagents:
-
Sulfuric Acid Solution (e.g., 0.45M) .
-
Potassium Persulfate Solution .
-
Sodium Hydroxide (B78521) Solution (for neutralization).
Procedure:
-
Pipette a known volume of the sample into a digestion flask.
-
Add the sulfuric acid and potassium persulfate solutions.
-
Autoclave the samples at a specified temperature and pressure for a set time (e.g., 30 minutes).
-
Allow the samples to cool to room temperature.
-
Neutralize the digested samples with the sodium hydroxide solution to a suitable pH.
-
Proceed with the Molybdenum Blue method (Protocol 1) to determine the orthophosphate concentration, which now represents the total phosphorus.
Visualizations
Caption: Workflow for phosphate analysis, from sample preparation to data processing.
Caption: The Molybdenum Blue reaction pathway and points of common interference.
References
- 1. epa.gov [epa.gov]
- 2. Rapid Colorimetric Screening of Elevated Phosphate in Urine: A Charge-Transfer Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference from silica in phosphate analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Phosphate measurement in natural waters: two examples of analytical problems associated with silica interference using phosphomolybdic acid methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Interferences of mannitol with phosphate determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. A Colorimetric Dip Strip Assay for Detection of Low Concentrations of Phosphate in Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.hach.com [cdn.hach.com]
- 13. thewaternetwork.com [thewaternetwork.com]
- 14. dgtresearch.com [dgtresearch.com]
- 15. mse.engineering.ucdavis.edu [mse.engineering.ucdavis.edu]
Validation & Comparative
A Researcher's Guide to Phosphate Quantification: Method Validation and Comparison
For researchers, scientists, and drug development professionals, accurate quantification of phosphate (B84403) is crucial for a wide range of applications, from monitoring enzymatic reactions to assessing environmental samples. The phosphomolybdate method has long been a cornerstone of phosphate determination. This guide provides a comprehensive validation of the phosphomolybdate method, comparing its various iterations with alternative techniques. Detailed experimental protocols and performance data are presented to aid in selecting the most suitable method for your research needs.
At a Glance: Performance Comparison of Phosphate Quantification Methods
The selection of a phosphate quantification method depends on factors such as required sensitivity, sample matrix, and available equipment. The following table summarizes the key performance characteristics of the methods discussed in this guide.
| Method Type | Specific Method | Limit of Detection (LOD) | Linearity Range | Key Advantages | Key Disadvantages |
| Phosphomolybdate | Malachite Green | ~0.3 µM[1][2] | 0.3 - 50 µM[1][2] | High sensitivity, simple procedure | Potential for high background, reagent stability can be a concern |
| Molybdenum Blue (Ascorbic Acid) | ~0.02 mg/L P (~0.65 µM)[3] | 0.01 - 1.0 mg/L P[4] | Broad linearity, can be automated[5] | Slower color development, potential for interference[6] | |
| Molybdenum Blue (Stannous Chloride) | Not explicitly quantified in reviewed sources | Not explicitly quantified in reviewed sources | Strong reducing agent | Reagent instability, sensitive to timing | |
| Molybdenum Blue (Thiourea/Hydrazine) | 5.62 x 10⁻⁴ mg/L (Thiourea)[7] | R² > 0.99[7] | Good sensitivity and linearity | Less common, requires optimization | |
| Alternative Methods | Ion Chromatography (IC) | ~2 µg/L[8] | Wide linear range | High specificity, can measure multiple anions simultaneously | Requires specialized equipment, potential for matrix interference[6] |
| ICP-OES | ~0.007 mg/L[9] | Wide linear range (e.g., 10 - 5000 ppb)[10] | High accuracy, multi-elemental analysis | Requires sample digestion, expensive instrumentation[10][11] | |
| Enzymatic Assay (e.g., EnzChek) | ~2 µM[12] | 2 - 150 µM[12] | High specificity, suitable for kinetic studies | More expensive per sample, sensitive to enzyme inhibitors |
The Phosphomolybdate Method: A Deeper Dive
The phosphomolybdate method is based on the reaction of orthophosphate with molybdate (B1676688) ions in an acidic solution to form a phosphomolybdate complex. This complex is then reduced by a reducing agent to produce a colored product, the absorbance of which is proportional to the phosphate concentration.
Chemical Reaction of the Phosphomolybdate Method
Experimental Workflow: Phosphomolybdate Assaydot
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. cromlab-instruments.es [cromlab-instruments.es]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. epa.gov [epa.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Determination of phosphorus compounds in plant tissues: from colourimetry to advanced instrumental analytical chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Invitrogen EnzChek Phosphate Assay Kit 100 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
comparison of Ammonium phosphomolybdate and zirconium phosphate for cesium removal
A Comparative Guide to Ammonium (B1175870) Phosphomolybdate and Zirconium Phosphate (B84403) for Cesium Removal
For researchers, scientists, and professionals in drug development and environmental remediation, the effective removal of cesium, particularly the radioactive isotope ¹³⁷Cs, from aqueous solutions is a critical challenge. This guide provides an objective comparison of two prominent inorganic ion exchangers, Ammonium Phosphomolybdate (AMP) and Zirconium Phosphate (ZrP), for cesium removal, supported by experimental data.
Performance Comparison
Both AMP and ZrP are highly effective in sequestering cesium ions from aqueous solutions. Their performance, however, varies under different experimental conditions. The following tables summarize key quantitative data for a comparative analysis.
Table 1: Cesium Adsorption Capacity
| Adsorbent | Adsorption Capacity (mg/g) | Initial Cs⁺ Concentration (mg/L) | pH | Temperature (°C) | Contact Time (h) | Reference |
| This compound (AMP) | 115 | Not Specified | Not Specified | Not Specified | >2 | [1] |
| 138.9 ± 21.3 | 1 | 4-7 | Not Specified | 24 | [2] | |
| 144.8 | Not Specified | Not Specified | Not Specified | < 0.2 | [3] | |
| Zirconium Phosphate (ZrP) | 50.0 | Not Specified | Not Specified | Not Specified | 2 | [4] |
| 76.5% removal | Not Specified | Not Specified | Not Specified | < 0.7 | [5] | |
| 921.99 (DPZrP composite) | Not Specified | Not Specified | 60 | 2 | [6] |
Note: Adsorption capacity is highly dependent on the specific surface area, crystallinity, and synthesis method of the material, as well as the experimental conditions.
Table 2: Selectivity and Interference
The selectivity of an adsorbent for the target ion in the presence of competing ions is crucial for practical applications, especially in complex matrices like radioactive waste streams.
| Adsorbent | Competing Ions | Effect on Cesium Removal | Reference |
| This compound (AMP) | Na⁺, K⁺, Ca²⁺ | High selectivity for Cs⁺ is maintained. The presence of Na⁺ and K⁺ has negative effects on the uptake of Cs⁺, with the effect of K⁺ being more pronounced.[3] | [2][3] |
| Zirconium Phosphate (ZrP) | Na⁺, K⁺, Ca²⁺, Mg²⁺ | Adsorption of Cs⁺ can be significantly reduced in the presence of high concentrations of competing cations, particularly K⁺ and Na⁺.[7] | [7] |
Table 3: Elution and Regeneration
The ability to elute the captured cesium and regenerate the adsorbent for multiple cycles is a key factor for cost-effective and sustainable operation.
| Adsorbent | Eluent | Elution Efficiency (%) | Regeneration Notes | Reference |
| This compound (AMP) | Ammonium chloride, Ammonium nitrate | Can be eluted with ammonium salts.[8] Greater than 90% of cesium was removed by dissolving the AMP with ammonium hydroxide.[9] | Can be reused for multiple cycles without significant loss of absorption activity. | [8][9][10] |
| Zirconium Phosphate (ZrP) | Nitric acid | Elution of cesium is possible with acidic solutions. | Can be regenerated by heat treatment. | [11] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are generalized protocols for key experiments.
Synthesis of Adsorbents
This compound (AMP) Synthesis:
A common method for synthesizing AMP is through a precipitation reaction.[3]
-
Solution A: Dissolve a specific amount of ammonium molybdate (B1676688) tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in deionized water.
-
Solution B: Dissolve a specific amount of disodium (B8443419) hydrogen phosphate (Na₂HPO₄) and ammonium chloride (NH₄Cl) in deionized water.
-
Precipitation: Slowly add Solution A to Solution B under vigorous stirring.
-
Aging: Allow the resulting yellow precipitate to age for a specified time (e.g., 24 hours) at room temperature.
-
Washing and Drying: Filter the precipitate, wash it multiple times with deionized water and ethanol, and then dry it in an oven at a specific temperature (e.g., 60-80°C).
Zirconium Phosphate (ZrP) Synthesis:
ZrP can be synthesized via a sol-gel or precipitation method.[4]
-
Zirconium Solution: Dissolve a zirconium salt (e.g., zirconium oxychloride, ZrOCl₂·8H₂O) in deionized water or a dilute acid.
-
Phosphate Solution: Prepare a solution of phosphoric acid (H₃PO₄) or a phosphate salt (e.g., NaH₂PO₄).
-
Precipitation: Add the phosphate solution dropwise to the zirconium solution under constant stirring.
-
Aging: The resulting white gel or precipitate is aged for a certain period (e.g., 24-48 hours) at a controlled temperature.
-
Washing and Drying: The product is then filtered, washed thoroughly with deionized water to remove unreacted precursors and ions, and dried in an oven.
Batch Adsorption Experiments
Batch experiments are typically performed to evaluate the adsorption capacity and kinetics.[12]
-
Adsorbent Dosage: A known mass of the adsorbent (AMP or ZrP) is added to a series of flasks.
-
Cesium Solution: A fixed volume of cesium solution with a known initial concentration is added to each flask.
-
pH Adjustment: The pH of the solutions is adjusted to the desired value using dilute acid (e.g., HCl or HNO₃) or base (e.g., NaOH).
-
Equilibration: The flasks are agitated in a shaker at a constant temperature for a predetermined period to reach equilibrium.
-
Analysis: After equilibration, the solid and liquid phases are separated by filtration or centrifugation. The final concentration of cesium in the supernatant is measured using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[13]
-
Calculation: The amount of cesium adsorbed per unit mass of the adsorbent (qₑ, in mg/g) and the removal efficiency (%) are calculated.
Elution and Regeneration Experiments
These experiments assess the reusability of the adsorbents.
-
Loading: The adsorbent is first loaded with cesium by performing a batch adsorption experiment as described above.
-
Elution: The cesium-loaded adsorbent is separated and treated with a suitable eluent (e.g., a concentrated salt solution like NH₄Cl for AMP or an acidic solution for ZrP). The mixture is agitated for a specific time.
-
Analysis: The concentration of cesium in the eluate is measured to determine the elution efficiency.
-
Regeneration: The eluted adsorbent is washed thoroughly with deionized water and dried.
-
Reusability Test: The regenerated adsorbent is then used for another cycle of cesium adsorption to evaluate its performance over multiple cycles.
Visualizing the Process
Diagrams created using Graphviz (DOT language) help in visualizing the experimental workflows and the logical relationships in this comparison.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calcium-Intercalated Zirconium Phosphate by Granulation: A Strategy for Enhancing Adsorption Selectivity of Strontium and Cesium from Liquid Radioactive Waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Sn-doped this compound: preparation, characterization and adsorption properties of Cs | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. Evaluation of electrochemical ion exchange for cesium elution [inis.iaea.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Adsorption behavior of Cs(I) on natural soils: Batch experiments and model-based quantification of different adsorption sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ANALYTICAL METHODS - Toxicological Profile for Cesium - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Phosphate Determination: Gravimetric vs. Spectrophotometric Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of phosphate (B84403) is crucial in a multitude of applications, from environmental monitoring to quality control in manufacturing. The two most established methods for this determination are gravimetric analysis and spectrophotometry. This guide provides an objective comparison of these techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific needs.
At a Glance: Performance Comparison
The choice between gravimetric and spectrophotometric methods for phosphate determination hinges on the specific requirements of the analysis, such as the expected concentration of phosphate, the required level of precision, sample throughput, and budget constraints. Gravimetric methods are lauded for their high accuracy and precision, particularly at higher phosphate concentrations, while spectrophotometric methods offer superior sensitivity for trace-level analysis.
| Parameter | Gravimetric Method | Spectrophotometric Method |
| Principle | Precipitation of phosphate as an insoluble salt, followed by weighing. | Reaction of phosphate with a reagent to form a colored complex, with the color intensity measured by a spectrophotometer. |
| Accuracy (Recovery) | 70 - 110%[1] | 96.4 - 100%[2][3] |
| Precision (Relative Standard Deviation) | Repeatability: <15%[1] Reproducibility: <20%[1] | As low as 0.1% - 0.61%[2][4] |
| Limit of Detection (LOD) | Applicable for levels ≥ 0.10%[1] | As low as 0.05 µg/L[2] |
| Throughput | Low; time-consuming due to precipitation, filtration, drying, and weighing steps. | High; suitable for analyzing a large number of samples, especially with automation.[3] |
| Interferences | Less susceptible to ionic interferences. | Can be affected by the presence of silicates, arsenates, and turbidity. |
| Cost (Instrument) | Low (requires standard laboratory glassware, furnace, and analytical balance). | Moderate to high (requires a UV-Vis spectrophotometer). |
Experimental Methodologies
Gravimetric Determination of Phosphate (Quimociac Method)
The gravimetric quimociac method is a classic and reliable technique for determining phosphate content.[1] It involves the precipitation of phosphate as quinolinium phosphomolybdate, a compound with a high molecular weight, which enhances weighing accuracy.
Experimental Protocol:
-
Sample Preparation: A known mass of the sample is accurately weighed and dissolved in a suitable acid, such as a mixture of nitric and hydrochloric acids. The solution is heated to ensure complete dissolution and conversion of all phosphate species to orthophosphate.[1]
-
Precipitation: The acidic sample solution is heated, and a known volume of quimociac reagent (a solution of quinoline (B57606) molybdate) is added. This results in the formation of a yellow precipitate of quinolinium phosphomolybdate.[1]
-
Digestion: The solution with the precipitate is gently boiled to allow the precipitate to fully form and coagulate.
-
Filtration and Washing: The precipitate is collected by vacuum filtration using a pre-weighed filter crucible. The collected precipitate is washed with distilled water to remove any soluble impurities.[1]
-
Drying and Weighing: The crucible with the precipitate is dried in an oven at a specific temperature (e.g., 250°C) to a constant weight.[1] After cooling in a desiccator, the crucible is weighed accurately.
-
Calculation: The weight of the precipitate is used to calculate the percentage of phosphate in the original sample.
Gravimetric analysis workflow for phosphate determination.
Spectrophotometric Determination of Phosphate (Molybdenum Blue Method)
The spectrophotometric molybdenum blue method is a highly sensitive technique widely used for determining low concentrations of phosphate, particularly in water samples. The method is based on the reaction of orthophosphate with an acidic molybdate (B1676688) reagent to form a phosphomolybdate complex, which is then reduced to a stable, intensely colored molybdenum blue complex.[4] The intensity of the blue color, which is directly proportional to the phosphate concentration, is measured using a spectrophotometer.
Experimental Protocol:
-
Preparation of Standards: A series of standard solutions with known phosphate concentrations are prepared from a stock solution of potassium dihydrogen phosphate.
-
Sample Preparation: The sample is filtered to remove any turbidity. If the phosphate concentration is high, the sample is diluted to fall within the linear range of the calibration curve.
-
Color Development: A combined reagent, typically containing ammonium (B1175870) molybdate, antimony potassium tartrate, and ascorbic acid in an acidic medium, is added to the standards and samples.[3] The solutions are mixed and allowed to stand for a specific time (e.g., 10-30 minutes) for the blue color to develop fully.
-
Spectrophotometric Measurement: The absorbance of each standard and sample is measured at a specific wavelength (typically around 880 nm) using a UV-Vis spectrophotometer, with a reagent blank used to zero the instrument.[4]
-
Calibration and Calculation: A calibration curve is constructed by plotting the absorbance of the standards against their corresponding concentrations. The phosphate concentration in the sample is then determined from its absorbance using the calibration curve.
Spectrophotometric analysis workflow for phosphate determination.
Conclusion
Both gravimetric and spectrophotometric methods are robust and reliable for the determination of phosphate. The gravimetric method stands out for its high accuracy and precision, making it a suitable reference method, especially for samples with a high phosphate content (≥ 0.10%).[1] Its primary drawbacks are the time-consuming nature and lower sample throughput.
On the other hand, the spectrophotometric molybdenum blue method offers excellent sensitivity, making it the method of choice for trace-level phosphate analysis.[2] Its high throughput and amenability to automation are significant advantages in laboratories with a large number of samples. However, careful consideration of potential interferences is necessary to ensure accurate results.
Ultimately, the selection between these two methods should be guided by the specific analytical requirements, including the sample matrix, expected phosphate concentration, desired accuracy and precision, and available resources. For many applications, the two methods can be complementary, with the gravimetric method serving as a validation tool for the more rapid spectrophotometric analysis.
References
Performance of AMP-PAN Composites for Cesium Removal in Acidic Media: A Comparative Guide
A comprehensive evaluation of ammonium (B1175870) molybdophosphate-polyacrylonitrile (AMP-PAN) composites for the selective removal of cesium from acidic aqueous solutions, with a comparative analysis against alternative materials.
This guide provides researchers, scientists, and drug development professionals with a detailed comparison of AMP-PAN composites' performance in cesium removal from acidic environments. The information is compiled from various scientific studies and presents quantitative data, experimental protocols, and a visual representation of the experimental workflow.
Performance Comparison
Ammonium molybdophosphate (AMP) is known for its high selectivity for cesium, and its incorporation into a polyacrylonitrile (B21495) (PAN) matrix enhances its mechanical stability, making it suitable for column operations.[1] The performance of AMP-PAN composites is benchmarked against other common adsorbents used for cesium removal in acidic media.
| Adsorbent Material | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal pH Range | Key Advantages | Key Disadvantages |
| AMP-PAN Composite | 22.5 - 140.81[2][3] | >99% in specific conditions[4][5] | 0 - 4[6] | High selectivity in strong acid, high radiation stability[1][4] | Reduced efficiency at very low Cs concentrations[7] |
| Crystalline Silicotitanates (CSTs) | Varies | Effective in acidic solutions[8][9] | Acidic[8] | Rapid sorption kinetics, high distribution coefficients[8] | Potential for instability in highly acidic solutions[9] |
| Hexacyanoferrates (e.g., KNiFC-PAN) | Varies | 90.2 - 92.9% in seawater (acidified and unacidified)[4] | Broad range, including acidic[8] | High selectivity for cesium[4][8] | Can be used as precipitating agents[8] |
| Zeolites | Varies | Varies | Dependent on type | Readily available | Lower selectivity in high salt concentrations |
| Calixarene-based Sorbents | Varies | Rapid sorption | Strongly acidic[10] | High selectivity in simulated high-level liquid waste[10] | Performance dependent on specific ligand structure[10] |
| Immobilized Copper Ferrocyanide | Varies | 98% in simulated acid waste[11] | Neutral to acidic[11] | Effective in the presence of a reducing agent[11] | Requires immobilization on a support resin[11] |
| Potassium Calcium Thiostannate (KCaSnS) | Varies | Varies | Utilizes acidic conditions to enhance uptake[12] | Innovative mechanism using H+ to enhance Cs+ adsorption[12] | Newer material, less established performance data |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments cited in the literature.
Synthesis of AMP-PAN Composite
The synthesis of AMP-PAN composites generally involves the incorporation of pre-synthesized AMP into a PAN matrix.
Materials:
-
Ammonium molybdate
-
Ammonium nitrate
-
Phosphoric acid
-
Nitric acid
-
Polyacrylonitrile (PAN)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
AMP Synthesis: Ammonium molybdate, ammonium nitrate, and phosphoric acid solutions are mixed. A yellow precipitate of AMP is formed upon the gradual addition of nitric acid.[7] The precipitate is then filtered, washed, and dried.[7]
-
Composite Preparation: The dried AMP powder is mixed with a solution of PAN in DMSO.[7] This mixture is then precipitated, often by adding it to water, to form the AMP-PAN composite granules. The granules are subsequently filtered, washed, and dried.[7]
Cesium Adsorption Studies (Batch Method)
Batch experiments are commonly used to determine the adsorption capacity and kinetics of the material.
Procedure:
-
A known mass of the AMP-PAN composite is added to a specific volume of a cesium solution with a known initial concentration in an acidic medium (e.g., nitric acid).[7]
-
The mixture is agitated for a predetermined contact time at a controlled temperature.[7]
-
The solid and liquid phases are separated by filtration or centrifugation.
-
The final concentration of cesium in the liquid phase is determined using analytical techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or gamma spectroscopy for radioactive cesium isotopes.[4][13]
-
The amount of cesium adsorbed per unit mass of the adsorbent (q_e) and the removal efficiency are calculated.
Cesium Adsorption Studies (Column Method)
Column experiments simulate industrial applications and provide data on the dynamic adsorption behavior.
Procedure:
-
A glass or plastic column is packed with a known amount of the AMP-PAN composite to create a packed bed.[1][4]
-
A cesium solution of known concentration and pH is passed through the column at a constant flow rate.[1][4]
-
Effluent samples are collected at regular intervals and analyzed for their cesium concentration.[1]
-
The breakthrough curve is plotted (effluent cesium concentration versus time or volume of effluent).
-
The dynamic adsorption capacity and the total amount of cesium removed can be calculated from the breakthrough curve.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the performance of AMP-PAN composites in cesium removal.
References
- 1. triskem-international.com [triskem-international.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. eichrom.com [eichrom.com]
- 5. [PDF] AMP-PAN column tests for the removal of 137Cs from actual and simulated INEEL high-activity wastes | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. inis.iaea.org [inis.iaea.org]
- 9. inl.elsevierpure.com [inl.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective removal of cesium from Acid solutions with immobilized copper ferrocyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new adsorbent for removing radioactive cesium ions from nuclear wastewater – CSCM [cscm-congress.org]
- 13. cafethorium.whoi.edu [cafethorium.whoi.edu]
A Comparative Analysis of Reducing Agents in the Phosphomolybdate Method for Total Antioxidant Capacity Assessment
For Researchers, Scientists, and Drug Development Professionals: A guide to selecting the appropriate reducing agent for the phosphomolybdate assay, supported by experimental data and detailed protocols.
The phosphomolybdate method is a widely utilized spectrophotometric assay for determining the total antioxidant capacity (TAC) of a sample. The principle of this assay is based on the reduction of Molybdenum (VI) to Molybdenum (V) by antioxidant compounds in an acidic medium, resulting in the formation of a green-colored phosphomolybdate V complex that can be quantified by measuring its absorbance. The choice of reducing agent is a critical parameter that can significantly influence the accuracy and interpretation of the results. This guide provides a comparative study of commonly used reducing agents—ascorbic acid, gallic acid, Trolox, and uric acid—to aid researchers in making an informed selection for their specific applications.
Performance Comparison of Standard Reducing Agents
| Reducing Agent | Molar Absorptivity (ε) | Reaction Time | Antioxidant Capacity Equivalency | Key Considerations |
| Ascorbic Acid | Data not consistently reported | Typically 90 minutes at 95°C[1][2] | Commonly used as a standard, results expressed as Ascorbic Acid Equivalents (AAE)[3][4][5] | Water-soluble, readily available, and a well-established antioxidant. Its stability can be a concern. |
| Gallic Acid | Data not consistently reported | Typically 90 minutes at 95°C | Frequently used as a standard, results expressed as Gallic Acid Equivalents (GAE)[6] | A common phenolic antioxidant, relevant for plant-based samples. |
| Trolox | Data not consistently reported for phosphomolybdate assay | Typically 90 minutes at 95°C | Widely used as a standard in other antioxidant assays (e.g., ABTS), results expressed as Trolox Equivalents (TEAC)[7] | A water-soluble analog of vitamin E, providing a benchmark for both hydrophilic and lipophilic antioxidants. Its use as a primary standard in the phosphomolybdate assay is less documented. |
| Uric Acid | Data not consistently reported for phosphomolybdate assay | Typically 90 minutes at 95°C | A major antioxidant in human plasma, results can be expressed as Uric Acid Equivalents. | Relevant for biological samples; however, its specific performance in the phosphomolybdate assay is not as well-characterized as ascorbic or gallic acid. |
Note: The molar absorptivity values for the reduced phosphomolybdate complex can vary depending on the specific reaction conditions and the reducing agent used. The reaction time for the phosphomolybdate assay is generally standardized to 90 minutes at 95°C to ensure the completion of the reaction for a wide range of antioxidants.[1][2]
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible results in the phosphomolybdate assay. The following is a detailed methodology based on established literature.
Preparation of Phosphomolybdate Reagent
The reagent is prepared by mixing solutions of sulfuric acid, sodium phosphate (B84403), and ammonium (B1175870) molybdate (B1676688).
-
0.6 M Sulfuric Acid: Slowly add 33.3 mL of concentrated sulfuric acid (98%) to approximately 900 mL of distilled water, cool, and make up the volume to 1 L.
-
28 mM Sodium Phosphate: Dissolve 3.36 g of anhydrous sodium phosphate (Na₂HPO₄) or 7.0 g of sodium phosphate dodecahydrate (Na₂HPO₄·12H₂O) in distilled water and make up the volume to 1 L.
-
4 mM Ammonium Molybdate: Dissolve 4.95 g of ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in distilled water and make up the volume to 1 L.
-
Final Reagent: Mix equal volumes of the sulfuric acid, sodium phosphate, and ammonium molybdate solutions. The final reagent should be stored in a dark bottle at room temperature.
Assay Procedure
-
Prepare a stock solution of the desired reducing agent (e.g., ascorbic acid, gallic acid) of a known concentration.
-
From the stock solution, prepare a series of standard solutions of different concentrations.
-
In a test tube, add 0.3 mL of the standard solution or sample extract.
-
Add 3.0 mL of the phosphomolybdate reagent to the test tube.
-
For the blank, add 0.3 mL of the solvent used to dissolve the sample (e.g., distilled water, methanol) to 3.0 mL of the phosphomolybdate reagent.
-
Cap the tubes and incubate them in a water bath at 95°C for 90 minutes.[1][2]
-
After incubation, cool the tubes to room temperature.
-
Measure the absorbance of the solutions at 695 nm using a spectrophotometer against the blank.[2][3]
-
Plot a calibration curve of absorbance versus the concentration of the standard reducing agent.
-
Determine the total antioxidant capacity of the sample from the calibration curve and express the results as equivalents of the standard used (e.g., µg of AAE/mg of extract).
Visualizing the Phosphomolybdate Method
To further elucidate the experimental workflow and the underlying chemical reaction, the following diagrams are provided.
Conclusion
The selection of an appropriate reducing agent is paramount for the accurate determination of total antioxidant capacity using the phosphomolybdate method. Ascorbic acid and gallic acid are the most commonly employed and well-documented standards, making them suitable choices for general antioxidant screening, particularly for plant-derived samples. While Trolox and uric acid are important antioxidants, their specific application and comparative performance within the phosphomolybdate assay require further investigation to establish them as routine standards. Researchers should carefully consider the nature of their samples and the specific research question when selecting a reducing agent and should always report the standard used to ensure the comparability and reproducibility of their findings.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. plant-stress.weebly.com [plant-stress.weebly.com]
- 3. - MedCrave online [medcraveonline.com]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Antioxidant Potential, Total Phenolics and Flavonoids of Different Solvent Fractions of Monotheca Buxifolia Fruit [ophrp.org]
- 7. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Cross-Validation of Phosphate Quantification: ICP-OES and Alternatives
For researchers, scientists, and drug development professionals, accurate quantification of phosphorus is critical. While Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a powerful and widely used technique for elemental analysis, cross-validation of results with an independent method is a cornerstone of robust data generation. This guide provides an objective comparison between ICP-OES and established colorimetric methods for phosphate (B84403) analysis, supported by experimental protocols and performance data.
ICP-OES offers a highly sensitive and accurate technique for determining the total phosphorus content in a sample.[1] Unlike methods that measure specific forms like orthophosphate, ICP-OES quantifies the element regardless of its molecular state after sample digestion, providing a complete picture of the total phosphorus concentration.[2] This makes it an invaluable tool for comprehensive elemental analysis. However, its accuracy can be influenced by matrix effects, and the instrumentation represents a significant capital investment.
Alternative methods, such as the Molybdenum Blue colorimetric assay, provide a cost-effective and accessible means to quantify orthophosphate, the bioavailable form of phosphorus.[3][4] This method is based on the reaction of orthophosphate with a molybdate (B1676688) reagent to form a colored complex that can be measured with a simple spectrophotometer.[5][6] While reliable, it is susceptible to interferences from other substances like silicates and arsenates and does not measure condensed or organically bound phosphates without a preliminary digestion step.[6][7]
Experimental Protocols
Detailed methodologies for quantifying total phosphorus by ICP-OES and orthophosphate by the Molybdenum Blue (Ascorbic Acid) method are provided below. The cross-validation workflow is illustrated in the subsequent diagram.
I. Total Phosphorus Determination by ICP-OES
This protocol is designed for the determination of total phosphorus in aqueous samples. A key advantage of ICP-OES is its ability to perform multi-element analysis from a single sample run.[8]
1. Sample Preparation (Microwave-Assisted Acid Digestion):
-
Pipette 25 mL of the sample into a microwave digestion vessel.
-
Add 1.5 mL of concentrated nitric acid (HNO₃) and 1.0 mL of concentrated hydrochloric acid (HCl).[9]
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 170-180°C over 10-15 minutes and hold for an additional 10-20 minutes to ensure complete digestion.[9] This step is crucial for converting all forms of phosphorus (organic, polyphosphates) into orthophosphate for measurement.
-
Allow the vessels to cool to room temperature.
-
Quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to volume with deionized water.
2. Instrumental Analysis:
-
Instrument: Inductively Coupled Plasma - Optical Emission Spectrometer.
-
Wavelengths: Recommended analytical lines for phosphorus are 213.618 nm and 214.914 nm.[10] The selection should be based on minimizing spectral interferences from the sample matrix.
-
Calibration: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L) from a certified phosphorus stock solution. The standards should be matrix-matched to the samples by including the same concentration of acids used in the digestion.
-
Analysis: Aspirate the blank, calibration standards, and prepared samples into the plasma. The instrument measures the intensity of the light emitted at the characteristic phosphorus wavelengths.
-
Quantification: The concentration of phosphorus in the samples is determined by comparing the emission intensity to the calibration curve.
II. Orthophosphate Determination by Molybdenum Blue (Ascorbic Acid Method)
This spectrophotometric method is a standard procedure for measuring dissolved reactive phosphorus (orthophosphate).[11][12]
1. Reagent Preparation:
-
Sulfuric Acid (5N): Dilute 70 mL of concentrated H₂SO₄ to 500 mL with deionized water.
-
Potassium Antimonyl Tartrate Solution: Dissolve 1.3715 g of K(SbO)C₄H₄O₆·½H₂O in 400 mL of deionized water in a 500 mL volumetric flask and dilute to volume.
-
Ammonium (B1175870) Molybdate Solution: Dissolve 20 g of (NH₄)₆Mo₇O₂₄·4H₂O in 500 mL of deionized water.
-
Ascorbic Acid (0.1 M): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. This solution is stable for about one week if stored at 4°C.[13]
-
Combined Reagent: Mix 50 mL of 5N sulfuric acid, 5 mL of potassium antimonyl tartrate solution, 15 mL of ammonium molybdate solution, and 30 mL of ascorbic acid solution. This combined reagent should be prepared fresh daily.
2. Sample Analysis:
-
Pipette 20 mL of the sample (or an aliquot diluted to 20 mL) into a clean glass vial.
-
Add 2 mL of the combined reagent and mix thoroughly.
-
Allow 15-20 minutes for the blue color to develop.[14]
-
Instrument: UV-Vis Spectrophotometer.
-
Measurement: Measure the absorbance of the solution at 880 nm.[12]
-
Calibration: Prepare a series of orthophosphate standards (e.g., 0.05, 0.1, 0.25, 0.5 mg/L). Treat the standards in the same manner as the samples by adding the combined reagent.
-
Quantification: Determine the sample concentration from the calibration curve of absorbance versus concentration.
Cross-Validation Workflow
Caption: Workflow for cross-validating phosphate results.
Performance Comparison
The selection of an analytical method often depends on the specific requirements of the study, including sensitivity, sample matrix, and desired analyte form. The table below summarizes key performance metrics for ICP-OES and the Molybdenum Blue (Ascorbic Acid) method.
| Parameter | ICP-OES (for Total P) | Molybdenum Blue (Ascorbic Acid Method) | Key Considerations |
| Analyte Form | Total Phosphorus | Orthophosphate | ICP-OES requires digestion to convert all forms to measurable atoms. The colorimetric method measures orthophosphate directly.[2][12] |
| Principle | Atomic Emission Spectrometry | Colorimetry / Absorption Spectrophotometry | ICP-OES measures light emitted from excited P atoms in plasma. Molybdenum blue measures the absorbance of a colored complex.[1][6] |
| Typical LOD | 5 - 20 µg/L | ~10 µg/L | Both methods offer high sensitivity, though specific LODs are instrument-dependent.[6][9] |
| Linear Range | Wide (0.05 - 100 mg/L) | Narrower (0.01 - 1.5 mg/L) | ICP-OES has a significantly broader dynamic range, reducing the need for sample dilutions. |
| Interferences | Spectral (from other elements), Matrix effects (high salts) | Silicates, Arsenates, Sulfides, high concentrations of Chromium.[6] | ICP-OES interferences are well-characterized and can often be corrected. Colorimetric interferences require careful sample assessment. |
| Sample Throughput | High (with autosampler) | Moderate (batch processing) | ICP-OES is generally faster for large numbers of samples once the instrument is set up. |
| Multi-element | Yes | No | A major advantage of ICP-OES is the ability to measure numerous other elements simultaneously.[8] |
| Cost | High (instrumentation and operational) | Low (basic spectrophotometer) | The Molybdenum Blue method is significantly more accessible and cost-effective for routine analysis.[3] |
LOD: Limit of Detection. Data synthesized from multiple sources.[6][9]
Conclusion
Both ICP-OES and the Molybdenum Blue method are robust techniques for the quantification of phosphorus. ICP-OES excels in providing total elemental concentration with high throughput and multi-element capabilities, making it ideal for comprehensive sample characterization.[1][8] The Molybdenum Blue method offers a simple, low-cost, and reliable way to measure the biologically relevant orthophosphate fraction.[15]
By employing ICP-OES for total phosphorus determination and a colorimetric method for orthophosphate as a cross-validation step, researchers can achieve a high degree of confidence in their analytical results. This dual-method approach ensures data integrity, accounts for different phosphorus forms, and provides a more complete understanding of the phosphorus content within a sample.
References
- 1. ICP & XRF: From Waste Water Treatment to Phosphate Recovery [spectro.com]
- 2. d-nb.info [d-nb.info]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Phosphorus Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 5. scispace.com [scispace.com]
- 6. NEMI Method Summary - 4500-P E [nemi.gov]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. agilent.com [agilent.com]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. dec.vermont.gov [dec.vermont.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. dgtresearch.com [dgtresearch.com]
- 15. researchgate.net [researchgate.net]
Unveiling the Superior Selectivity of Ammonium Phosphomolybdate for Cesium over Sodium and Potassium: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and selective separation of cesium ions is a critical challenge, particularly in the context of nuclear waste remediation and the purification of radiopharmaceuticals. Ammonium (B1175870) phosphomolybdate (AMP), an inorganic ion exchanger, has demonstrated remarkable selectivity for cesium (Cs⁺) even in the presence of high concentrations of competing alkali metal ions such as sodium (Na⁺) and potassium (K⁺). This guide provides an objective comparison of AMP's performance, supported by experimental data, to elucidate its efficacy in selectively capturing cesium.
Ammonium phosphomolybdate's high affinity for cesium is attributed to the specific steric and electrostatic interactions between the cesium ion and the crystal lattice of AMP. The ion exchange process involves the replacement of ammonium ions (NH₄⁺) within the AMP structure with cesium ions. This selective uptake is particularly pronounced in acidic conditions, a common characteristic of radioactive waste streams.
Quantitative Performance Analysis
To quantify the selectivity of this compound, key performance indicators such as the distribution coefficient (K_d) and the separation factor (SF) are utilized. The distribution coefficient represents the ratio of the concentration of an ion in the solid phase (AMP) to its concentration in the liquid phase at equilibrium. A higher K_d value indicates a greater affinity of the sorbent for the ion. The separation factor quantifies the ability of the sorbent to separate two different ions.
The following table summarizes experimental data comparing the uptake of cesium, sodium, and potassium by this compound.
| Ion | Initial Concentration (mg/L) | Distribution Coefficient (K_d) (mL/g) | Removal Efficiency (%) |
| Cs⁺ | 1 | ~10,000[1][2] | 95.7 (in 400 mg/L Na⁺)[3] |
| Cs⁺ | 1 | ~10,000[1][2] | 91.3 (in 400 mg/L K⁺)[3] |
| Na⁺ | - | < 100[1][2] | - |
| K⁺ | - | < 100[1][2] | - |
Note: The distribution coefficients for Na⁺ and K⁺ are significantly lower than for Cs⁺, indicating a much weaker interaction with AMP.
The high K_d value for Cs⁺, in the order of 10⁴ mL/g, starkly contrasts with the K_d values for Na⁺ and K⁺, which are typically less than 100 mL/g.[1][2] This significant difference underscores the exceptional selectivity of AMP for cesium. Furthermore, studies have shown that even in the presence of high concentrations of sodium (400 mg/L), AMP can remove over 95% of cesium, and in the presence of high concentrations of potassium (400 mg/L), the removal efficiency remains above 91%.[3]
Experimental Protocol: Batch Method for Selectivity Evaluation
The selectivity of this compound is typically evaluated using a batch equilibrium method. This involves contacting a known mass of AMP with a solution containing the ions of interest (Cs⁺, Na⁺, K⁺) and analyzing the concentration changes in the solution after reaching equilibrium.
Materials and Reagents:
-
This compound ((NH₄)₃PMo₁₂O₄₀)
-
Stock solutions of Cesium Chloride (CsCl), Sodium Chloride (NaCl), and Potassium Chloride (KCl) of known concentrations.
-
Nitric acid (HNO₃) for pH adjustment.
-
Deionized water.
-
Centrifuge and centrifuge tubes.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for ion concentration analysis.
Procedure:
-
Preparation of AMP: If synthesized in-house, ensure the material is well-characterized (e.g., via XRD and FTIR). Commercial AMP can be used directly.
-
Preparation of Test Solutions: Prepare solutions containing Cs⁺, Na⁺, and K⁺ at relevant concentrations. The pH of the solutions is typically adjusted to acidic conditions (e.g., pH 2-3) using nitric acid.
-
Batch Adsorption:
-
Accurately weigh a specific amount of AMP (e.g., 0.1 g) and place it into a series of centrifuge tubes.
-
Add a known volume (e.g., 10 mL) of the test solution to each tube.
-
Seal the tubes and shake them at a constant temperature for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Phase Separation: After equilibration, centrifuge the tubes to separate the solid AMP from the supernatant.
-
Analysis: Carefully collect the supernatant and analyze the final concentrations of Cs⁺, Na⁺, and K⁺ using ICP-MS or AAS.
-
Calculation of Distribution Coefficient (K_d): K_d (mL/g) = [ (C_i - C_f) / C_f ] * (V / m) where:
-
C_i is the initial concentration of the ion in the solution (mg/L).
-
C_f is the final (equilibrium) concentration of the ion in the solution (mg/L).
-
V is the volume of the solution (mL).
-
m is the mass of the AMP (g).
-
-
Calculation of Separation Factor (SF): SF (Cs⁺/Na⁺) = K_d (Cs⁺) / K_d (Na⁺) SF (Cs⁺/K⁺) = K_d (Cs⁺) / K_d (K⁺)
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for evaluating the selectivity of this compound can be visualized as follows:
Caption: Experimental workflow for evaluating AMP's selectivity.
Signaling Pathway of Ion Exchange
The underlying mechanism of cesium selectivity can be represented as a signaling pathway illustrating the preferential ion exchange.
References
leachability of cesium from vitrified Ammonium phosphomolybdate waste forms
A Comparative Guide to the Leachability of Cesium from Vitrified Ammonium Phosphomolybdate Waste Forms
The effective immobilization of radioactive cesium-137, a major fission product in high-level nuclear waste, is critical for the long-term safety of geological disposal. Vitrification, the process of incorporating radioactive waste into a stable glass matrix, is a leading technology for this purpose. This compound (APM) is a highly selective ion-exchange material for cesium, and thus, the vitrification of cesium-loaded APM is a promising waste management strategy. This guide provides a comparative analysis of the leachability of cesium from vitrified APM waste forms against other common immobilization matrices, supported by experimental data and detailed protocols.
Comparative Leachability of Cesium
The chemical durability of a vitrified waste form is primarily assessed by its resistance to leaching when in contact with water. The normalized leach rate (NLR) is a standard metric used to compare the performance of different waste forms. The data presented below summarizes the cesium leach rates for vitrified APM and alternative materials.
| Waste Form | Glass/Matrix Composition | Cesium Loading | Test Method | Cesium Normalized Leach Rate (g·cm⁻²·day⁻¹) | Reference |
| Vitrified APM | Phosphate Glass (Na₂O, P₂O₅, B₂O₃, Fe₂O₃, Al₂O₃, SiO₂) | 6-8 wt% AMP | Soxhlet | 1.0 x 10⁻⁴ to 1.0 x 10⁻⁶ | --INVALID-LINK-- |
| Borosilicate Glass (for HLW) | Sodium Borosilicate (NBS) | ~10 wt% HLW | MCC-1 | ~1.0 x 10⁻⁶ | --INVALID-LINK-- |
| Pollucite Ceramic | Pollucite (CsAlSi₂O₆) from geopolymer precursor | 33.37 wt% Cs | MCC-1 | 2.51 x 10⁻⁸ | --INVALID-LINK-- |
| Pollucite Glass-Ceramic (CsL-GC2) | Pollucite, srilankite, rutile, and glass | ~70 wt% waste | ASTM C1285 | 2.3 x 10⁻⁷ (calculated from 7-day release) | --INVALID-LINK-- |
| Geopolymer | Metakaolin-based | 15-20 wt% IER | ANSI/ANS-16.1 | Leachability Index (Lᵢ) > 6 (low leachability) | --INVALID-LINK-- |
Note: Direct comparison of leach rates should be done with caution as experimental conditions can vary between studies. The Leachability Index (Lᵢ) is the negative logarithm of the effective diffusion coefficient; a value greater than 6 is generally considered indicative of a durable waste form.
Experimental Protocols
Standardized leach tests are crucial for the reliable assessment of vitrified waste form durability. The most commonly cited methods are the Product Consistency Test (PCT) and the Materials Characterization Center (MCC-1) static leach test.
Product Consistency Test (PCT) - ASTM C1285
The PCT is designed to assess the consistency of glass production by measuring the release of key elements from a crushed glass sample into deionized water under controlled conditions.
Methodology:
-
Sample Preparation: The vitrified glass is crushed and sieved to obtain a particle size fraction between 75 and 150 µm (100 to 200 mesh).
-
Washing: The crushed glass is washed with deionized water and ethanol (B145695) in an ultrasonic cleaner to remove fine particles, then dried in an oven.
-
Leaching: A specified mass of the crushed glass is placed in a sealed stainless steel vessel with a proportional volume of ASTM Type I deionized water. The typical ratio is 1 gram of glass to 10 mL of water.
-
Test Conditions: The sealed vessels are maintained at a constant temperature of 90 ± 2 °C for a duration of 7 days.
-
Leachate Analysis: After the test period, the vessels are cooled, and the leachate is extracted. The leachate is then filtered and analyzed by Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Mass Spectrometry (ICP-MS) to determine the concentration of leached elements (e.g., Cs, B, Na, Si).
-
Calculation of Normalized Leach Rate (NLR): The NLR for an element i is calculated using the following formula:
NLRᵢ = Cᵢ / (fᵢ * (SA/V) * t)
where:
-
Cᵢ = concentration of element i in the leachate (g/L)
-
fᵢ = mass fraction of element i in the glass (dimensionless)
-
SA/V = surface area of the glass to leachant volume ratio (m⁻¹)
-
t = leaching time (days)
-
MCC-1 Static Leach Test
The MCC-1 test is used to determine the leach rate of waste forms under static conditions, often using monolithic samples.
Methodology:
-
Sample Preparation: A monolithic sample of the waste form with a known geometric surface area is prepared.
-
Leaching: The sample is suspended in a leachant (typically deionized water, silicate (B1173343) water, or brine) within a sealed Teflon container. The ratio of the sample surface area to the leachant volume (SA/V) is controlled, often at 10 m⁻¹.
-
Test Conditions: The container is placed in an oven at a specified temperature (e.g., 40°C, 70°C, or 90°C) for a set duration (e.g., 3, 7, 14, 28 days or longer).
-
Leachate Analysis: At the end of the test period, the leachate is removed and its composition is analyzed to determine the concentration of the leached elements.
-
Calculation of Normalized Mass Loss (NL): The results are often expressed as the normalized mass loss for an element i:
NLᵢ = (mᵢ) / (fᵢ * SA)
where:
-
mᵢ = mass of element i in the leachate (g)
-
fᵢ = mass fraction of element i in the waste form (dimensionless)
-
SA = surface area of the sample (m²)
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a Product Consistency Test (PCT).
Caption: Experimental workflow for the Product Consistency Test (PCT).
Logical Relationship of Cesium Waste Forms
The selection of a waste form for cesium immobilization involves considering both the initial waste stream and the desired final properties of the solidified product.
Caption: Pathways for the immobilization of cesium in various waste forms.
comparison of different synthesis methods for Ammonium phosphomolybdate nanoparticles
A Comparative Guide to the Synthesis of Ammonium (B1175870) Phosphomolybdate Nanoparticles
Ammonium phosphomolybdate (APM), with the chemical formula (NH₄)₃PMo₁₂O₄₀, is a heteropoly acid salt of significant interest in various fields, including catalysis, drug delivery, and environmental remediation.[1][2] The efficacy of APM in these applications is intrinsically linked to its nanoscale properties, such as particle size, morphology, and surface area. Consequently, the choice of synthesis method is a critical determinant of the final material's performance. This guide provides a comparative overview of three prominent methods for synthesizing APM nanoparticles: co-precipitation, hydrothermal synthesis, and the sol-gel method.
Comparison of Synthesis Methods
The selection of a synthesis route for APM nanoparticles depends on the desired particle characteristics, scalability, and experimental constraints. Below is a summary of the key attributes of the co-precipitation, hydrothermal, and sol-gel methods.
| Parameter | Co-precipitation Method | Hydrothermal Method | Sol-Gel Method |
| Principle | Rapid precipitation from a supersaturated solution upon mixing precursors.[3][4] | Crystallization of materials from aqueous solutions under high temperature and pressure.[5][6][7] | Formation of a colloidal suspension (sol) that undergoes a transition to a gel-like network.[8][9][10] |
| Typical Particle Size | Nanometers to micrometers, can be controlled by precursor concentration and temperature.[4] | Typically yields well-defined nanostructures like nanorods or nanowires with dimensions in the nanometer range.[5][7][11] | Offers good control over nanoparticle size, often resulting in particles in the 20-50 nm range.[12] |
| Morphology | Often spherical or irregular agglomerates.[13] | Can produce a variety of morphologies including nanorods, nanowires, and microspheres by tuning reaction parameters.[11][14] | Typically produces spherical nanoparticles within a porous gel matrix.[10] |
| Crystallinity | Can range from amorphous to crystalline, often requiring post-synthesis annealing. | Generally produces highly crystalline materials directly.[6] | Initially forms an amorphous gel, requiring calcination to achieve crystallinity.[8] |
| Advantages | Simple, rapid, cost-effective, and suitable for large-scale production.[3][4] | Produces materials with high crystallinity and controlled morphology; can be used for novel phase synthesis.[6] | Excellent control over particle size and composition; produces materials with high purity and homogeneity.[9] |
| Disadvantages | Can lead to a broad particle size distribution and potential for impurities. | Requires specialized high-pressure equipment (autoclaves); can be energy-intensive. | Often involves expensive precursors (e.g., metal alkoxides), multi-step process including aging and drying, and can be time-consuming.[8] |
Experimental Protocols
Detailed methodologies for each synthesis method are provided below. These protocols serve as a starting point and can be optimized to achieve specific nanoparticle characteristics.
Co-precipitation Synthesis of this compound Nanoparticles
This method relies on the precipitation of APM from aqueous solutions of its precursors.
Materials:
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Sodium dihydrogen phosphate (B84403) dihydrate (NaH₂PO₄·2H₂O)
-
Concentrated nitric acid (HNO₃)
-
Deionized water
Procedure:
-
Prepare a solution of ammonium heptamolybdate by dissolving 2.3 g in 40 mL of deionized water and warm the solution to 80°C.[1]
-
Prepare a separate solution by dissolving 0.15 g of sodium dihydrogen phosphate in 20 mL of deionized water.[1]
-
Add the phosphate solution to the molybdate (B1676688) solution under continuous stirring.[1]
-
Acidify the mixture by adding 4 mL of concentrated nitric acid while maintaining the temperature at 80°C with stirring.[1]
-
Continue stirring the solution at 80°C for 60 minutes, during which a canary yellow precipitate of this compound will form.[1]
-
Filter the precipitate and wash it several times with deionized water to remove any unreacted precursors.[15]
-
Dry the resulting yellow powder in a vacuum oven at 60°C.[15]
Hydrothermal Synthesis of this compound Nanoparticles
This method utilizes a sealed, heated vessel to increase the solubility of reactants and promote the crystallization of nanoparticles.
Materials:
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Phosphoric acid (H₃PO₄)
-
Deionized water
Procedure:
-
Prepare a precursor solution by dissolving ammonium heptamolybdate and a stoichiometric amount of phosphoric acid in deionized water.
-
Adjust the pH of the solution, as this can influence the morphology of the final product. For instance, acidification with nitric acid to a pH of around 5 is a common step in the hydrothermal synthesis of related molybdate nanostructures.[14]
-
Transfer the precursor solution into a Teflon-lined stainless steel autoclave.[14]
-
Seal the autoclave and heat it in an oven at a temperature between 140-200°C for 24-72 hours.[5][11] The optimal temperature and time will depend on the desired nanoparticle size and morphology.
-
Allow the autoclave to cool to room temperature naturally.[14]
-
Collect the precipitate by centrifugation, wash it thoroughly with deionized water and ethanol, and then dry it in a vacuum oven.[14]
Sol-Gel Synthesis of this compound Nanoparticles
The sol-gel method involves the creation of a colloidal solution (sol) that is then gelled to form a solid network containing the nanoparticles.
Materials:
-
A molybdenum precursor, such as sodium molybdate or a molybdenum alkoxide.
-
A phosphorus precursor, such as phosphoric acid.
-
Ammonium hydroxide (B78521) (NH₄OH)
-
A gelling agent/polymer matrix (e.g., sodium alginate) and a cross-linking agent (e.g., calcium chloride in boric acid solution) can be used for composite gel formation.[16]
-
Ethanol or another suitable solvent.
Procedure:
-
Dissolve the molybdenum and phosphorus precursors in a suitable solvent (e.g., water or ethanol) to form the "sol".[9]
-
Add ammonium hydroxide to the sol to provide the ammonium ions and to catalyze the hydrolysis and condensation reactions.
-
The sol will gradually increase in viscosity and form a gel. This process can be facilitated by stirring and gentle heating.[10]
-
Age the gel for a period of time (e.g., 24-48 hours) to allow for the completion of the condensation reactions and strengthening of the gel network.[16]
-
Wash the gel with deionized water to remove unreacted precursors and byproducts.[16]
-
Dry the gel to remove the solvent. This can be done via conventional oven drying or supercritical drying to produce aerogels.
-
Finally, the dried gel is often calcined at an elevated temperature to induce crystallization and remove any remaining organic residues, resulting in the final APM nanoparticles.[10]
Visualization of Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound nanoparticles.
Caption: General workflow for the synthesis and characterization of APM nanoparticles.
This guide provides a foundational understanding of the common methods for synthesizing this compound nanoparticles. Researchers and professionals can use this information to select the most appropriate synthesis strategy based on their specific application and desired material properties. Further optimization of the presented protocols may be necessary to achieve the desired nanoparticle characteristics for a particular application.
References
- 1. This compound: a material for dielectric crossover and resistive switching performance - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00481B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Characterization of Ammonium Potassium Tellurium Polyoxomolybdate: (NH4)2K2TeMo6O22·2H2O with One-Dimensional Anionic Polymeric Chain [TeMo6O22]4− [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. azonano.com [azonano.com]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. biomedres.us [biomedres.us]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. CN109289754A - Preparation method of this compound composite gel adsorption material - Google Patents [patents.google.com]
Assessing the Ion Exchange Capacity of Modified Ammonium Phosphomolybdate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ion exchange capacity of unmodified and modified ammonium (B1175870) phosphomolybdate (APM). APM is a well-known inorganic ion exchanger with a high affinity for certain cations, most notably cesium. Modifications to the pristine APM material are often employed to enhance its physical properties and, in some cases, its ion exchange performance. This document outlines the performance of various APM-based materials, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for the synthesis, modification, and evaluation of these materials are also provided to facilitate reproducible research.
Performance Comparison of APM-Based Ion Exchangers
The ion exchange capacity of APM and its modified counterparts is a critical parameter for evaluating their performance. The data presented below, primarily focusing on cesium (Cs⁺) uptake, has been compiled from various studies. For a standardized comparison, all capacity values have been converted to milliequivalents per gram (meq/g) and milligrams per gram (mg/g).
| Material | Target Ion | Ion Exchange Capacity (meq/g) | Ion Exchange Capacity (mg/g) | Notes |
| Unmodified APM | Cs⁺ | ~1.65 | ~220 | Theoretical maximum capacity.[1] |
| Cs⁺ | 1.09 | 144.8 | Experimentally determined capacity.[2] | |
| Cs⁺ | 0.75 | ~100 | Based on the replacement of approximately two-thirds of ammonium ions.[1] | |
| Cs⁺ | 0.66 | 88.2 | Determined from batch sorption experiments. | |
| UV-Modified APM (GAPM) | Cationic Dyes | - | - | Described as having "improved dye exchange capability," but quantitative data for specific ions is not readily available.[3] |
| AMP-Polyacrylonitrile (AMP-PAN) | Cs⁺ | 1.04 ± 0.16 | 138.9 ± 21.3 | Composite material with enhanced mechanical stability.[4] |
| AMP-Silicon Dioxide (AMP-SiO₂) | Cs⁺ | 0.28 | 37.52 | Functionalized onto SiO₂ and impregnated in calcium alginate beads.[5] |
| Cs⁺ | 0.14 - 0.61 | 18.13 - 81.36 | Capacity varies with the weight percentage of APM in the silica (B1680970) composite (20-50%). | |
| Resin-Supported AMP (R-AMP) | Cs⁺ | 0.48 | 63.8 | APM precipitated within an anionic resin structure.[6] |
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the synthesis, modification, and evaluation of APM-based ion exchangers.
Caption: Synthesis of unmodified APM and subsequent modification pathways.
Caption: Workflow for determining ion exchange capacity via batch and column methods.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Synthesis of Unmodified Ammonium Phosphomolybdate (YAPM)
This protocol is adapted from the chemical precipitation method.[3]
Materials:
-
Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Sodium dihydrogen phosphate (NaH₂PO₄·2H₂O)
-
Concentrated Nitric Acid (HNO₃)
-
Deionized water
Procedure:
-
Prepare a solution by dissolving 2.3 g of ammonium heptamolybdate and 0.15 g of sodium dihydrogen phosphate in 60 mL of deionized water.
-
Heat the solution to 80°C in a water bath.
-
While stirring, acidify the solution by adding 4 mL of concentrated nitric acid.
-
Maintain the solution at 80°C for 60 minutes to allow for the formation of a canary yellow precipitate of this compound (YAPM).
-
Filter the precipitate using a Buchner funnel.
-
Wash the collected YAPM precipitate with deionized water to remove any unreacted precursors.
-
Dry the final product in a vacuum oven.
Modification of APM
a) UV-Irradiation to form Green APM (GAPM)
This protocol describes the conversion of YAPM to GAPM.[1]
Materials:
-
Synthesized YAPM powder
-
UV lamp (λ ≈ 365 nm)
Procedure:
-
Spread a thin layer of the synthesized YAPM powder on a watch glass or petri dish.
-
Place the sample under a UV lamp with a wavelength of approximately 365 nm.
-
Irradiate the YAPM for 6 hours. The color of the powder will change from yellow to green, indicating the formation of GAPM.
b) Preparation of a Composite Ion Exchanger (e.g., AMP-PAN)
This is a general protocol for embedding APM in a polyacrylonitrile (B21495) (PAN) matrix.
Materials:
-
Synthesized APM powder
-
Polyacrylonitrile (PAN)
-
Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Dissolve a specific weight of PAN in DMF to create a polymer solution.
-
Disperse a known amount of APM powder into the PAN solution and stir vigorously to ensure a homogenous mixture.
-
Extrude the resulting slurry dropwise into a deionized water bath. This will cause the precipitation of AMP-PAN composite beads.
-
Allow the beads to solidify in the water bath.
-
Collect the beads, wash them thoroughly with deionized water, and dry them at a moderate temperature (e.g., 60°C).
Determination of Ion Exchange Capacity: Batch Method
This method is used to determine the equilibrium ion exchange capacity.
Procedure:
-
Accurately weigh a specific amount of the APM-based ion exchanger (e.g., 0.1 g) and place it into a series of flasks.
-
Prepare stock solutions of the target ion (e.g., CsCl for Cs⁺) with varying initial concentrations (C₀).
-
Add a fixed volume (e.g., 50 mL) of each stock solution to the flasks containing the ion exchanger.
-
Seal the flasks and place them on an orbital shaker. Agitate at a constant speed and temperature for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, separate the solid ion exchanger from the solution by filtration or centrifugation.
-
Analyze the supernatant to determine the final equilibrium concentration (Cₑ) of the target ion using appropriate analytical techniques (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis).
-
Calculate the ion exchange capacity (qₑ, in mg/g) using the following equation:
qₑ = (C₀ - Cₑ) * V / m
where:
-
V is the volume of the solution (L)
-
m is the mass of the ion exchanger (g)
-
-
To determine the maximum adsorption capacity, the experimental data can be fitted to isotherm models such as the Langmuir or Freundlich models.
Determination of Ion Exchange Capacity: Column Method
This dynamic method provides information on the breakthrough capacity and the performance of the ion exchanger under flow conditions.
Procedure:
-
Create a slurry of the APM-based ion exchanger in deionized water and carefully pack it into a glass column to a desired bed height.
-
Pass a solution containing the target ion at a known initial concentration (C₀) through the column at a constant flow rate using a peristaltic pump.
-
Collect the effluent from the column outlet at regular time intervals.
-
Measure the concentration of the target ion (C) in each collected fraction.
-
Plot the normalized effluent concentration (C/C₀) against the volume of solution passed through the column or against time to generate a breakthrough curve.
-
The breakthrough capacity (the point at which the effluent concentration reaches a certain percentage of the initial concentration, e.g., 5%) and the total column capacity (at saturation, C/C₀ ≈ 1) can be calculated from the breakthrough curve. The total capacity is determined by integrating the area above the curve.
References
- 1. This compound: a material for dielectric crossover and resistive switching performance - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00481B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Gamma Irradiation on the Physiochemical Properties of Caesium-Selective this compound–Polyacrylonitrile (AMP–PAN) Composites [ideas.repec.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Search results [inis.iaea.org]
Safety Operating Guide
Navigating the Safe Disposal of Ammonium Phosphomolybdate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. Ammonium (B1175870) phosphomolybdate, a compound frequently used in analytical chemistry and catalysis, is classified as a hazardous substance requiring specific disposal procedures. This guide provides essential safety information, a detailed operational plan for disposal, and an experimental protocol for the chemical treatment of ammonium phosphomolybdate waste.
Immediate Safety and Operational Disposal Plan
This compound is considered a hazardous substance that can cause skin and serious eye irritation.[1][2] It is crucial to avoid personal contact with the dust, mist, or vapors of this compound and to ensure adequate ventilation when handling it.[3] In the event of a spill, the area should be cleared of personnel, and emergency responders should be alerted to the location and nature of the hazard.[3]
Waste Collection and Storage:
-
Designated Waste Container: All waste containing this compound should be collected in a designated, compatible container with a securely sealed lid. For solutions, a vented lid may be necessary.[4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Segregation: Store the waste container away from incompatible materials, particularly reducing agents and alkalis.[3][5]
-
Accumulation: Do not stockpile waste. Arrange for periodic pickups by a certified hazardous waste disposal service.
Quantitative Safety Data
The following table summarizes key quantitative data for the safe handling and disposal of this compound and its waste products.
| Parameter | Value | Reference |
| Hazardous Waste Concentration Threshold | ≥ 1% | [4] |
| OSHA Permissible Exposure Limit (PEL) for soluble Molybdenum compounds (as Mo) | 5 mg/m³ (8-hour time-weighted average) | [5] |
| ACGIH Threshold Limit Value (TLV) for soluble Molybdenum compounds (as Mo) | 0.5 mg/m³ (respirable fraction, 8-hour time-weighted average) | [5] |
Experimental Protocol for Chemical Treatment of this compound Waste
For small quantities of this compound waste, a chemical precipitation method can be employed to convert the soluble molybdate (B1676688) into a more stable, insoluble form prior to disposal. Two common methods are sulfide (B99878) precipitation and co-precipitation with ferric hydroxide (B78521).
Method 1: Sulfide Precipitation
This method involves converting the molybdate into an insoluble sulfide.
Materials:
-
This compound waste solution
-
Dilute acid (e.g., hydrochloric acid or sulfuric acid)
-
Sodium sulfide (Na₂S) solution
-
pH meter and calibration buffers
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Dissolution: If the waste is in solid form, dissolve it in water or a dilute acid solution.[3]
-
pH Adjustment: Adjust the pH of the solution to 7 (neutral) using a suitable acid or base.[3]
-
Sulfide Addition: Slowly add a solution of sodium sulfide while stirring. This will precipitate molybdenum as molybdenum sulfide.
-
Completion and Separation: Continue to add the sulfide solution until no more precipitate forms. Allow the solid to settle, and then separate the precipitate from the liquid by filtration or decantation.
-
Disposal of Precipitate: The resulting molybdenum sulfide precipitate should be collected and disposed of as hazardous waste.
Method 2: Co-precipitation with Ferric Hydroxide
This method utilizes ferric hydroxide to remove molybdenum from the solution.
Materials:
-
This compound waste solution
-
Ferric sulfate (B86663) (Fe₂(SO₄)₃) or ferric chloride (FeCl₃) solution (e.g., 0.05 M)
-
Dilute sodium hydroxide (NaOH) or lime suspension to adjust pH
-
pH meter and calibration buffers
-
Appropriate PPE
Procedure:
-
pH Adjustment: Adjust the pH of the waste solution to a range of 3.5 to 4.5.
-
Precipitant Addition: Add the ferric salt solution to the waste. A study on molybdenum removal from wastewater suggests that an iron-to-molybdenum ratio of approximately 12:1 can be effective for initial concentrations around 10 ppm Mo.
-
Co-precipitation: The ferric salt will hydrolyze to form ferric hydroxide, which will co-precipitate with the molybdate.
-
Separation: Allow the precipitate to settle. Separate the solid waste from the liquid by filtration.
-
Disposal of Precipitate: The solid, containing the iron and molybdenum, should be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ammonium Phosphomolybdate
FOR IMMEDIATE RELEASE
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ammonium phosphomolybdate. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a hazardous substance that can cause burns and serious eye damage.[1] It is imperative to handle this chemical with the appropriate personal protective equipment and to be fully aware of the correct procedures for its use and disposal.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and prevent injury.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles | Must be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[2] Protects against dust, splashes, and projectiles.[3] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing. Provides a broader area of protection for the face and neck. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or natural rubber gloves are recommended. Always check manufacturer recommendations for breakthrough times.[4] Avoids direct skin contact, which can cause chemical burns.[1] |
| Body Protection | Laboratory Coat | Should be fully buttoned to provide a barrier against spills. |
| Chemical-resistant apron | Offers an additional layer of protection, particularly during dispensing or mixing operations. | |
| Respiratory Protection | Particulate Respirator | For small-scale laboratory use, a half-mask particulate filter conforming to EN149:2001 is recommended. For larger scale operations or in case of emergency, a full-face respirator with a particulate filter conforming to EN 143 is necessary.[5][6] Protects against inhalation of dust, which can cause respiratory irritation.[5] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
Procedure for Handling:
-
Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Don all required personal protective equipment as outlined in the table above.
-
Avoid generating dust.[2][4] Handle the solid material carefully.
-
Do not eat, drink, or smoke in the area where this compound is handled or stored.[5]
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5]
Storage:
-
Store in a dry, cool, and well-ventilated place.[5]
-
Keep the container tightly closed to prevent absorption of moisture.[5]
-
Store away from incompatible materials, such as strong reducing agents.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials, such as gloves or paper towels, that come into contact with this compound should be disposed of as hazardous waste.
-
Disposal Method: Dispose of all waste through an approved hazardous waste disposal service in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[2] For small quantities, it may be possible to dissolve the material and precipitate it as a sulfide (B99878) for disposal, but a designated waste management authority should be consulted.[1]
Emergency Procedures: Accidental Exposure
In Case of Skin Contact:
-
Immediately flush the affected area with large amounts of water for at least 15 minutes.[5]
-
Remove all contaminated clothing while continuing to rinse.
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5]
-
Remove contact lenses, if present and easy to do so.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air immediately.[5]
-
If breathing is difficult, administer oxygen.
-
If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
In Case of Ingestion:
Quantitative Data: Occupational Exposure Limits
The following table summarizes the occupational exposure limits for soluble molybdenum compounds, a component of this compound. These limits represent the maximum concentration in the air to which a worker can be exposed over a specified period.
| Regulatory Body | Exposure Limit (Time-Weighted Average) | Notes |
| OSHA (PEL) | 5 mg/m³ | Legal airborne permissible exposure limit over an 8-hour workshift.[9] |
| ACGIH (TLV) | 0.5 mg/m³ | As the respirable fraction, averaged over an 8-hour workshift.[9] |
| Canada (Varies by Province) | 0.5 mg/m³ - 5 mg/m³ | Specific limits vary by province. For example, British Columbia has a limit of 0.5 mg/m³ for the respirable fraction.[1] |
Experimental Protocol: Spill Response Workflow
In the event of a spill, a calm and methodical response is crucial to contain the material and prevent exposure. The following workflow outlines the necessary steps.
Caption: Workflow for responding to an this compound spill.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
